Decanol, 10-fluoro-
Description
Structure
3D Structure
Properties
IUPAC Name |
10-fluorodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21FO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGBNFNBKNPNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCF)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187040 | |
| Record name | Decanol, 10-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-64-5 | |
| Record name | Decanol, 10-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanol, 10-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 10-fluorodecanol"
An In-Depth Technical Guide to the Synthesis and Characterization of 10-Fluorodecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 10-fluorodecanol, a valuable fluorinated long-chain alcohol. The document details a robust synthetic pathway, starting from the readily available 1,10-decanediol, and outlines a suite of analytical techniques for the thorough characterization of the final product. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and high purity. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a reliable source of 10-fluorodecanol for their applications.
Introduction to 10-Fluorodecanol
10-Fluorodecanol (CAS No: 334-64-5) is an organic compound with the chemical formula C10H21FO.[1] It is a colorless to light yellow liquid with a characteristic odor, soluble in many organic solvents such as ethanol and ether.[1] The presence of a terminal fluorine atom imparts unique physicochemical properties to the molecule, making it a valuable intermediate in the synthesis of various specialty chemicals, including dyes, coatings, and pharmaceuticals.[1] Its applications also extend to its use as a solvent and catalyst in organic reactions.[1] This guide provides a detailed protocol for its synthesis and a comprehensive approach to its characterization.
Physicochemical Properties of 10-Fluorodecanol
| Property | Value |
| Molecular Formula | C10H21FO |
| Molar Mass | 176.27 g/mol |
| Melting Point | 22°C |
| Boiling Point | 241.8°C at 760 mmHg |
| Density | 0.9190 g/cm³ |
| Refractive Index | 1.4322 |
Data sourced from ChemBK.[1]
Synthesis of 10-Fluorodecanol
The synthesis of 10-fluorodecanol is most effectively achieved through a two-step process starting from 1,10-decanediol. This involves an initial conversion to 10-bromodecanol, followed by a nucleophilic substitution with a fluoride source.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 10-fluorodecanol involves the disconnection of the C-F bond, leading back to a 10-halodecanol precursor, which can be readily synthesized from 1,10-decanediol.
Caption: Retrosynthetic analysis of 10-fluorodecanol.
Part 1: Synthesis of 10-Bromodecanol from 1,10-Decanediol
This procedure is adapted from established methods for the selective monobromination of diols.[2][3]
Protocol:
-
Reaction Setup: In a two-necked round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,10-decanediol (e.g., 57.47 mmol, 10 g) in toluene (600 mL).[3]
-
Addition of Reagent: Slowly add 48% hydrobromic acid (e.g., 63.21 mmol, 7.15 mL) to the stirred solution.[3]
-
Reflux: Heat the reaction mixture to reflux for 16 hours, collecting the water that azeotropes with toluene in the Dean-Stark trap.[3]
-
Workup: After cooling to room temperature, wash the reaction mixture sequentially with 1 N hydrochloric acid, 2 M aqueous sodium hydroxide, deionized water, and saturated brine.[3]
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 15% ethyl acetate in hexane) to yield 10-bromodecanol as a colorless oil.[3] A typical yield is around 93%.[3]
Part 2: Synthesis of 10-Fluorodecanol from 10-Bromodecanol
This step involves a nucleophilic substitution reaction (Finkelstein reaction). The choice of fluorinating agent is critical; potassium fluoride in the presence of a phase-transfer catalyst is a common and effective method.
Protocol:
-
Reaction Setup: To a solution of 10-bromodecanol in a suitable polar aprotic solvent (e.g., acetonitrile), add an excess of spray-dried potassium fluoride and a catalytic amount of a phase-transfer catalyst (e.g., a crown ether like 18-crown-6 or a quaternary ammonium salt).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts and the phase-transfer catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude 10-fluorodecanol by vacuum distillation or flash column chromatography on silica gel to obtain the final product.
Alternative Synthetic Route: Deoxofluorination of 1-Decanol
An alternative approach is the direct conversion of 1-decanol to 1-fluorodecane, followed by a subsequent functional group manipulation to introduce the hydroxyl group at the 10-position. However, a more direct but potentially less selective method for preparing fluoroalcohols is through deoxofluorination of the corresponding diol. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert alcohols to alkyl fluorides.[4][5][6] This method can be applied to 1,10-decanediol, but may result in a mixture of mono- and di-fluorinated products, requiring careful chromatographic separation.
Characterization of 10-Fluorodecanol
A multi-technique approach is essential for the unambiguous characterization of 10-fluorodecanol.
Caption: Workflow for the characterization of 10-fluorodecanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 10-fluorodecanol. The presence of fluorine provides a unique handle for analysis.[7][8]
-
¹H NMR:
-
-CH₂F (C10): A triplet of doublets is expected around 4.4 ppm due to coupling with the adjacent methylene protons (C9) and the terminal fluorine atom.
-
-CH₂OH (C1): A triplet around 3.6 ppm is anticipated for the methylene group attached to the hydroxyl group, coupled to the adjacent methylene protons (C2).[9]
-
-OH: A broad singlet, typically between 2.0 and 2.5 ppm, which can be exchanged with D₂O.[9]
-
Aliphatic Chain (-CH₂-)₈: A complex multiplet in the range of 1.2-1.8 ppm corresponding to the remaining methylene protons.
-
-
¹⁹F NMR:
-
A triplet is expected, arising from coupling to the two protons on the C10 carbon. The chemical shift will be in the characteristic range for a primary fluoroalkane. ¹⁹F NMR is highly sensitive and provides a clean spectrum for confirming the presence and environment of the fluorine atom.[10]
-
-
¹³C NMR:
-
C10 (-CH₂F): A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 160-170 Hz) is expected at a downfield chemical shift due to the electronegativity of fluorine.
-
C9: A doublet with a smaller two-bond C-F coupling constant (²JCF ≈ 20 Hz).
-
C1 (-CH₂OH): A signal around 63 ppm.
-
Aliphatic Carbons: Signals for the other methylene carbons will appear in the typical aliphatic region.
-
Expected NMR Data Summary
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | -CH₂F | ~4.4 | Triplet of Doublets |
| ¹H | -CH₂OH | ~3.6 | Triplet |
| ¹H | -OH | 2.0 - 2.5 | Broad Singlet |
| ¹H | -(CH₂)₈- | 1.2 - 1.8 | Multiplet |
| ¹⁹F | -CH₂F | Varies | Triplet |
| ¹³C | C H₂F | ~84 | Doublet (¹JCF) |
| ¹³C | C H₂CH₂F | ~30 | Doublet (²JCF) |
| ¹³C | C H₂OH | ~63 | Singlet |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the structure through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 176.27.
-
Key Fragmentation Patterns:
-
Alpha Cleavage: Loss of a CH₂OH radical (m/z = 31) from the molecular ion.
-
Dehydration: Loss of a water molecule (m/z = 18) from the molecular ion, which is a common fragmentation pathway for alcohols.[9]
-
Cleavage adjacent to the fluorine atom can also occur.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12]
-
O-H Stretch: A strong, broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of the hydroxyl group in an alcohol.[9]
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the alkyl chain.[12]
-
C-O Stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹, indicating the presence of a primary alcohol.[9]
-
C-F Stretch: An absorption in the range of 1000-1100 cm⁻¹, which may overlap with the C-O stretch.
Characteristic IR Absorptions
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretch | 3300 - 3400 | Strong, Broad |
| C-H | Stretch | 2850 - 2960 | Strong |
| C-O | Stretch | 1050 - 1150 | Strong |
| C-F | Stretch | 1000 - 1100 | Strong |
Safety Information
10-fluorodecanol is considered toxic and an irritant.[1] It is also volatile. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1] The reagents used in the synthesis, particularly hydrobromic acid and fluorinating agents, are corrosive and require careful handling.
Conclusion
This guide has outlined a reliable and well-documented pathway for the synthesis of 10-fluorodecanol from 1,10-decanediol. The subsequent characterization protocol, employing a combination of NMR, MS, and IR spectroscopy, provides a robust framework for verifying the structure and purity of the final product. By following these detailed procedures and adhering to the necessary safety precautions, researchers can confidently prepare and validate 10-fluorodecanol for a variety of scientific applications.
References
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ChemBK. (2024, April 9). 334-64-5. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 10-bromo-1-fluoro-decane. Retrieved from [Link]
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mzCloud. (2023, March 21). 1H,1H,10H,10H-Perfluorodecane-1,10-diol. Retrieved from [Link]
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Moody, C. A., & Field, J. A. (2006). Method development for the determination of residual fluorotelomer raw materials and perflurooctanoate in fluorotelomer-based products by gas chromatography and liquid chromatography mass spectrometry. Journal of Chromatography A, 1113(1-2), 129-138. Retrieved from [Link]
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Brummel, C. L. (n.d.). High-Resolution IR Spectroscopy of 2-Fluoroethanol in a Molecular Beam. ResearchGate. Retrieved from [Link]
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Li, G., et al. (2018). Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. Green Chemistry, 20(14), 3296-3300. Retrieved from [Link]
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Smith, M., et al. (2025). Experiment data for "Cutting Edge NMR: new tools for analyzing mixtures of fluorinated species". University of Manchester. Retrieved from [Link]
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Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 171. Retrieved from [Link]
- Google Patents. (n.d.). CN101462941B - Technique for preparing 10- bromodecanoic acid by one-step method.
- Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds.
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Fluorodecane. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
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MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]
- Unknown. (n.d.). IR Spectroscopy of Hydrocarbons.
- Unknown. (n.d.). Table of Characteristic IR Absorptions.
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SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Techniques for the Characterization of Fluoroelastomers. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 10-Fluorodecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Fluorodecanol, a long-chain aliphatic alcohol terminally substituted with a fluorine atom, represents a class of molecules with significant potential in various scientific domains, including materials science and drug development. The introduction of a fluorine atom can dramatically alter the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and binding interactions. A thorough understanding of the spectroscopic signature of 10-fluorodecanol is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in complex biological and chemical systems.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 10-fluorodecanol. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopic interpretation and data from analogous compounds to predict and explain the key spectral features. This approach offers a robust framework for researchers working with or synthesizing 10-fluorodecanol and other related fluorinated compounds.
The Strategic Importance of Fluorine in Molecular Design
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The high electronegativity of fluorine can modulate the acidity of nearby protons, influence conformational preferences, and introduce a unique spectroscopic handle for analytical studies. Specifically, the presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR a powerful tool for characterizing fluorinated molecules and their interactions[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 10-fluorodecanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of its molecular structure.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of 10-fluorodecanol would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of 10-fluorodecanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
The spectral width should be set to approximately 220-240 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
¹⁹F NMR is a highly sensitive technique, often requiring fewer scans than ¹H NMR.[1]
-
A wide spectral width (e.g., -250 to 0 ppm) should be used, with referencing to an external standard like CFCl₃ (0 ppm).
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
-
H-F Correlation Spectroscopy: To probe through-space or through-bond correlations between ¹H and ¹⁹F nuclei.
-
Predicted NMR Spectra of 10-Fluorodecanol
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for 10-fluorodecanol. These predictions are based on established substituent effects and data from similar long-chain alcohols and fluoroalkanes.
Table 1: Predicted ¹H NMR Data for 10-Fluorodecanol (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~3.64 | t | ~6.6 | 2H | -CH₂OH |
| 10 | ~4.45 | dt | ¹JHF ≈ 47.5, ²JHH ≈ 6.0 | 2H | -CH₂F |
| 2 | ~1.58 | p | ~7.0 | 2H | -CH₂CH₂OH |
| 9 | ~1.75 | dp | ²JHF ≈ 25.0, ³JHH ≈ 6.5 | 2H | -CH₂CH₂F |
| 3-8 | ~1.2-1.4 | m | - | 12H | -(CH₂)₆- |
| OH | Variable | br s | - | 1H | -OH |
Rationale for ¹H NMR Predictions:
-
-CH₂OH (Position 1): The protons on the carbon bearing the hydroxyl group are deshielded and expected to appear around 3.64 ppm as a triplet due to coupling with the adjacent methylene group.
-
-CH₂F (Position 10): The protons on the carbon directly attached to the fluorine atom will be significantly deshielded and will exhibit a large one-bond coupling to the ¹⁹F nucleus, resulting in a doublet of triplets.
-
Alkyl Chain: The protons of the long alkyl chain will resonate in the typical upfield region of ~1.2-1.4 ppm as a complex multiplet. The protons on carbons 2 and 9 will be slightly more deshielded due to the proximity of the electronegative oxygen and fluorine atoms, respectively. The protons on carbon 9 will also show a two-bond coupling to the fluorine atom.
-
-OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet.
Table 2: Predicted ¹³C NMR Data for 10-Fluorodecanol (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity (¹³C{¹H}) | Coupling Constant (JCF, Hz) | Assignment |
| 1 | ~63.1 | t | - | -CH₂OH |
| 10 | ~84.5 | d | ¹JCF ≈ 165 | -CH₂F |
| 2 | ~32.8 | t | - | -CH₂CH₂OH |
| 9 | ~30.5 | d | ²JCF ≈ 20 | -CH₂CH₂F |
| 8 | ~25.7 | d | ³JCF ≈ 5 | -CH₂CH₂CH₂F |
| 3-7 | ~29.0-29.5 | m | - | -(CH₂)₅- |
Rationale for ¹³C NMR Predictions:
-
-CH₂OH (Position 1): The carbon attached to the hydroxyl group is expected around 63.1 ppm.
-
-CH₂F (Position 10): This carbon will be significantly deshielded by the fluorine atom and will show a large one-bond carbon-fluorine coupling constant.
-
Alkyl Chain: The carbons of the alkyl chain will resonate in the 25-33 ppm range. Notably, the carbons at positions 9 and 8 will exhibit two- and three-bond couplings to the fluorine atom, respectively. These long-range C-F couplings are a hallmark of fluorinated organic compounds.
Predicted ¹⁹F NMR Spectrum of 10-Fluorodecanol (in CDCl₃)
The ¹⁹F NMR spectrum is expected to show a single signal, a triplet of triplets, due to coupling with the two protons on carbon 10 and the two protons on carbon 9. The chemical shift will be in the characteristic range for a primary fluoroalkane.
-
Chemical Shift (δ, ppm): ~ -218 ppm (relative to CFCl₃)
-
Multiplicity: Triplet of triplets
-
Coupling Constants: ¹JFH ≈ 47.5 Hz, ²JFH ≈ 25.0 Hz
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 10-fluorodecanol will be dominated by absorptions corresponding to O-H, C-H, and C-F bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A small amount of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the salt plates or solvent is first recorded, followed by the spectrum of the sample. The background is then automatically subtracted. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Table 3: Predicted IR Absorption Bands for 10-Fluorodecanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~2925, ~2855 | Strong | C-H stretch (aliphatic) |
| ~1465 | Medium | C-H bend (scissoring) |
| ~1055 | Strong | C-O stretch (primary alcohol) |
| ~1100 | Strong | C-F stretch |
Rationale for IR Predictions:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol, with the broadening due to hydrogen bonding.
-
C-H Stretch: Intense bands just below 3000 cm⁻¹ are due to the stretching vibrations of the numerous C-H bonds in the decyl chain.
-
C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol.
-
C-F Stretch: The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region. For a primary fluoroalkane, this is expected around 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common technique for volatile compounds like 10-fluorodecanol. Softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) can also be used to enhance the observation of the molecular ion.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum of 10-Fluorodecanol
-
Molecular Ion (M⁺): The molecular weight of 10-fluorodecanol (C₁₀H₂₁FO) is 176.16 g/mol . The molecular ion peak at m/z 176 is expected to be of low to moderate intensity in an EI spectrum due to facile fragmentation.
-
Key Fragmentation Pathways:
-
Loss of H₂O: A peak at m/z 158 ([M-18]⁺) resulting from the dehydration of the alcohol is likely.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom would result in a prominent peak at m/z 31 ([CH₂OH]⁺).
-
Loss of CH₂F: A peak at m/z 143 ([M-33]⁺) due to the loss of the fluoromethyl radical.
-
Fragmentation of the Alkyl Chain: A series of peaks separated by 14 Da (corresponding to CH₂ units) will be observed due to the fragmentation of the long alkyl chain.
-
Visualizing the Spectroscopic Workflow
The following diagram illustrates the integrated workflow for the comprehensive spectroscopic analysis of 10-fluorodecanol.
Sources
"chemical reactivity of the terminal fluorine in 10-fluorodecanol"
An In-Depth Technical Guide to the Chemical Reactivity of the Terminal Fluorine in 10-Fluorodecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, primarily due to the unique physicochemical properties imparted by the carbon-fluorine (C-F) bond.[1][2] This guide provides a detailed examination of the chemical reactivity of the terminal fluorine atom in 10-fluorodecanol. While often characterized by its inertness, the reactivity of this terminal C-F bond is a nuanced subject, governed by a delicate interplay of bond strength, polarity, and the specific chemical or biological environment. We will explore the fundamental principles dictating its stability, the conditions required for its chemical transformation, and its fate in metabolic systems, offering field-proven insights and detailed experimental protocols for its study.
The Dichotomy of the Terminal C-F Bond: Strength and Polarity
The reactivity of the terminal fluorine in 10-fluorodecanol is fundamentally dictated by the intrinsic properties of the C-F bond. It is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy (BDE) that can exceed 115 kcal/mol.[3][4] This exceptional strength is a primary contributor to the chemical stability and metabolic resistance of many organofluorine compounds.[4][5]
The bond's character is also defined by the extreme electronegativity of fluorine (4.0 on the Pauling scale) compared to carbon (2.5).[3][4] This disparity induces a significant dipole moment, creating a polarized bond with partial positive charge on the carbon (Cδ+) and a partial negative charge on the fluorine (Fδ-).[6] While this polarity theoretically enhances the carbon's electrophilicity, making it a potential target for nucleophiles, the immense energy required to break the bond typically outweighs this effect, resulting in overall low reactivity.[4]
In the context of 10-fluorodecanol, the long, flexible alkyl chain provides a sterically unhindered environment for the terminal fluorine. However, its electronic influence is minimal, leaving the inherent strength of the C-F bond as the dominant factor controlling its reactivity.
Caption: Core factors influencing C-F bond reactivity.
Navigating the High Activation Barrier: Chemical Transformations
Given the strength of the C-F bond, fluoride is an exceptionally poor leaving group, rendering terminal fluoroalkanes like 10-fluorodecanol largely inert to classical nucleophilic substitution (S_N2) reactions under standard conditions.[7][8] Achieving displacement of the terminal fluorine requires significant energy input or specialized activation strategies.
Forced Nucleophilic Substitution
Direct S_N2 displacement of the terminal fluorine is a formidable challenge. The reaction requires harsh conditions, including high temperatures and the use of potent nucleophiles. Even then, yields are often low, and competing elimination (E2) reactions can occur.
Activation of the C-F bond can be facilitated by enhancing the leaving group ability of fluoride. This can be achieved through:
-
Lewis or Brønsted Acid Catalysis: Protonation or coordination to the fluorine atom can weaken the C-F bond, making it more susceptible to nucleophilic attack.[9][10]
-
Hydrogen-Bonding Solvents: Protic solvents, particularly water, can stabilize the transition state and the departing fluoride ion through strong hydrogen bonds (F···H₂O), thereby lowering the activation energy for substitution.[7][9]
Metal-Mediated C-F Bond Activation
A more contemporary approach involves the use of transition metal complexes. These reactions typically proceed via oxidative addition of the C-F bond to a low-valent metal center.[11][12] While highly effective for fluoroarenes, the activation of aliphatic C-F bonds remains a significant area of research. Such methods are generally more complex and substrate-dependent but offer pathways to functionalization that are inaccessible through traditional means.[13]
The Biological Arena: Metabolic Fate of 10-Fluorodecanol
For drug development professionals, understanding the metabolic stability of a molecule is paramount. The C-F bond is often installed to block metabolic oxidation at a specific position, thereby increasing a drug's half-life.[1][14] While 10-fluorodecanol is expected to be more metabolically robust than its non-fluorinated analog, it is not entirely inert in biological systems.
Phase I Metabolism: Oxidation of the Hydroxyl Group
The primary site of metabolic attack on 10-fluorodecanol is not the C-F bond but the terminal hydroxyl group. This process is analogous to the metabolism of natural long-chain alcohols.[15]
-
Oxidation to Aldehyde: The alcohol is first oxidized to 10-fluorodecanal by alcohol dehydrogenases (ADHs).
-
Oxidation to Carboxylic Acid: The resulting aldehyde is rapidly converted to 10-fluorodecanoic acid by aldehyde dehydrogenases (ALDHs).
Defluorination Pathways
Once converted to 10-fluorodecanoic acid, the molecule can enter fatty acid β-oxidation pathways. This metabolic cascade can lead to the cleavage of the C-F bond. However, recent studies have also highlighted direct enzymatic defluorination mechanisms, even for non-activated fluoroalkanes.[16]
-
Oxidative Defluorination: Cytochrome P450 (CYP) enzymes can hydroxylate the carbon atom adjacent (α) to the fluorine. The resulting α-fluoroalcohol is unstable and can spontaneously eliminate hydrogen fluoride (HF) to form an aldehyde.[17]
-
Hydrolytic Defluorination: More surprisingly, recent evidence has demonstrated that human microsomal enzymes, other than CYPs, can catalyze the direct hydrolytic cleavage of a terminal C-F bond in a fluoropentyl moiety, a process previously thought to be restricted to prokaryotes.[16][18] This pathway proceeds without the need for oxidative co-factors.
-
Dehalogenases: Specialized bacterial enzymes, such as haloacid dehalogenases, are known to cleave C-F bonds, particularly in α-fluoro-substituted carboxylic acids that can be formed during β-oxidation.[19][20]
Caption: Proposed metabolic pathway of 10-fluorodecanol.
Experimental Workflows & Protocols
To practically assess the reactivity of 10-fluorodecanol, a combination of synthetic, mechanistic, and biological assays is required.
Protocol 1: Synthesis of 10-Fluorodecanol via Deoxofluorination
This protocol describes the synthesis from the commercially available 1,10-decanediol.
Objective: To prepare 10-fluorodecanol for subsequent reactivity studies.
Materials:
-
1,10-Decanediol
-
Diethylaminosulfur trifluoride (DAST) or alternative deoxofluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 1,10-decanediol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq) dropwise to the stirred solution. Causality: DAST is a potent deoxofluorinating agent that converts alcohols to alkyl fluorides. The reaction is performed at low temperature to control its high reactivity and minimize side products.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution. Causality: The bicarbonate quench neutralizes the acidic byproducts of the DAST reaction.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure 10-fluorodecanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Protocol 2: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism and identify potential metabolites of 10-fluorodecanol.
Materials:
-
10-Fluorodecanol (in DMSO stock solution)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well incubation plate and plate shaker/incubator
-
LC-MS/MS system
Procedure:
-
Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Add HLM to the master mix to a final protein concentration of 0.5-1.0 mg/mL. Pre-warm at 37 °C for 10 minutes.
-
Initiate the reaction by adding 10-fluorodecanol to a final concentration of 1 µM. Include control wells without the NADPH regenerating system. Causality: The NADPH-free control is self-validating; it distinguishes between CYP-mediated oxidative metabolism (which requires NADPH) and other potential enzymatic or non-enzymatic degradation.
-
Incubate the plate at 37 °C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Analyze samples to quantify the disappearance of the parent compound (10-fluorodecanol) and to screen for the appearance of predicted metabolites (e.g., 10-fluorodecanoic acid).
Caption: Experimental workflow for HLM stability assay.
Analytical Methodologies for Monitoring Reactivity
A multi-faceted analytical approach is essential for comprehensively studying the reactivity of 10-fluorodecanol.
| Analytical Technique | Application in 10-Fluorodecanol Studies | Key Insights Provided |
| ¹⁹F NMR Spectroscopy | Direct monitoring of reactions involving the C-F bond. | Unambiguous signal for the fluorine atom. Changes in chemical shift indicate transformation. Allows for quantification of starting material and fluorinated products.[21][22] |
| LC-MS/MS | Quantification of parent compound and identification of metabolites or reaction products. | High sensitivity and selectivity for tracking low-concentration species in complex matrices like microsomal incubates or reaction mixtures.[23] |
| Fluoride Ion-Selective Electrode (ISE) | Measurement of inorganic fluoride (F⁻) released into solution. | Direct evidence of C-F bond cleavage. Essential for quantifying the extent of defluorination in chemical or enzymatic reactions.[24] |
| Gas Chromatography (GC) | Analysis of volatile derivatives or products. | Can be used after derivatization to detect and quantify fluoride as trimethylfluorosilane (TMFS) with very high sensitivity.[24] |
Conclusion and Future Perspectives
The terminal fluorine of 10-fluorodecanol embodies the characteristic inertness of primary alkyl fluorides, a direct consequence of the formidable strength of the C-F bond.[4] This stability makes it an attractive moiety for designing metabolically robust molecules. However, this guide demonstrates that its reactivity is not absolute. Under forcing chemical conditions or, more significantly, in the presence of specific metabolic enzymes, the C-F bond can be cleaved.[9][16]
For professionals in drug development, this presents both an opportunity and a challenge. The stability can be harnessed to improve pharmacokinetic profiles, but the potential for metabolic activation and release of fluoride ions must be carefully evaluated.[1] Future research will undoubtedly focus on developing more selective and milder catalytic methods for C-F functionalization and further elucidating the specific human enzymes responsible for hydrolytic defluorination, paving the way for more predictable and rational design of fluorinated therapeutics.
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Paquin, J. F., et al. (2013). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters. [Link]
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University of Bristol. (n.d.). Properties of fluoroalkanes. Chemistry Teaching Resources. [Link]
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bioRxiv. (2025). Metabolic effects and biotransformation of perfluorohexyloctane (F6H8) in human hepatocytes. [Link]
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TRACE: Tennessee Research and Creative Exchange. (n.d.). Metabolomics, genomics and transcriptomics unravel fluoroalkane metabolism in Pseudomonas sp. strain 273. [Link]
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Royal Society of Chemistry. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Dalton Transactions. [Link]
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ResearchGate. (n.d.). CHEMICAL SENSORS: PROMISING TOOLS FOR THE ONLINE MONITORING OF FLUORIDES. [Link]
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Royal Society of Chemistry. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Chemical Society Reviews. [Link]
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ResearchGate. (2025). Enzymatic Defluorination of a Terminally Monofluorinated Pentyl Moiety: Oxidative or Hydrolytic Mechanism? [Link]
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Wallace, M. A., et al. (2022). Enzymatic carbon–fluorine bond cleavage by human gut microbes. Proceedings of the National Academy of Sciences. [Link]
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Semantic Scholar. (n.d.). Enzymatic Defluorination of a Terminally Monofluorinated Pentyl Moiety: Oxidative or Hydrolytic Mechanism? [Link]
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Baran Lab, Scripps Research. (2020). Get the F Out! C-F Bond Functionalization. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
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National Center for Biotechnology Information. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. [Link]
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UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
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American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. Poster Board #1245. [Link]
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LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
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Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]
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A Comprehensive Technical Guide to the Solubility of 10-Fluorodecanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 10-fluorodecanol, a terminally fluorinated long-chain alcohol, in a variety of organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, materials science, and chemical synthesis. This document elucidates the theoretical principles governing its solubility, drawing comparisons with its non-fluorinated analog, 1-decanol. It further presents a robust theoretical framework for predicting solubility using Hansen Solubility Parameters (HSP) and provides a detailed experimental protocol for the accurate determination of its solubility. This guide is intended to be a comprehensive resource for researchers and professionals working with or considering the use of 10-fluorodecanol.
Introduction: The Significance of 10-Fluorodecanol and its Solubility
10-Fluorodecanol (C₁₀H₂₁FO) is a specialty chemical that has garnered interest in various scientific and industrial fields. The presence of a single, terminal fluorine atom on a ten-carbon aliphatic chain imparts unique physicochemical properties that differentiate it from its non-fluorinated counterpart, 1-decanol. These properties, including altered polarity, hydrogen bonding capacity, and lipophilicity, directly influence its solubility in different media.
A thorough understanding of the solubility of 10-fluorodecanol is paramount for:
-
Drug Development: As a potential excipient or a component in drug delivery systems, its solubility in various pharmaceutically acceptable solvents is a critical parameter for formulation design, ensuring bioavailability and stability.
-
Materials Science: In the synthesis of fluorinated polymers and surfactants, controlling the solubility of monomeric precursors like 10-fluorodecanol is essential for reaction kinetics and the final properties of the material.
-
Chemical Synthesis: Its use as a reactant or a solvent in organic synthesis necessitates a clear understanding of its miscibility with other reagents and solvent systems.
This guide will delve into the molecular interactions that dictate the solubility of 10-fluorodecanol and provide both predictive and experimental tools to assess its behavior in a range of organic solvents.
Theoretical Framework: Intermolecular Forces and the Impact of Terminal Fluorination
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic manifestation of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules. The primary intermolecular forces influencing the solubility of 10-fluorodecanol are:
-
Van der Waals Forces (Dispersion Forces): These are weak, transient attractions arising from temporary fluctuations in electron density. The long, ten-carbon chain of 10-fluorodecanol contributes significantly to its overall van der Waals interactions.
-
Dipole-Dipole Interactions: The polar carbon-fluorine (C-F) and hydroxyl (O-H) bonds in 10-fluorodecanol create permanent dipoles, leading to electrostatic attractions with other polar molecules.
-
Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents like alcohols and water. The fluorine atom, with its high electronegativity, can also act as a weak hydrogen bond acceptor.
The terminal fluorine atom in 10-fluorodecanol introduces several key modifications to its molecular properties compared to 1-decanol:
-
Increased Polarity: The highly electronegative fluorine atom induces a significant dipole moment at the end of the alkyl chain, increasing the overall polarity of the molecule.
-
Altered Hydrogen Bonding: While the primary site for hydrogen bonding remains the hydroxyl group, the electron-withdrawing effect of the fluorine atom can influence the acidity of the hydroxyl proton, potentially affecting the strength of hydrogen bonds.
-
Lipophobicity of the Fluorinated Moiety: The -CH₂F group exhibits a degree of lipophobicity, which can influence its interaction with nonpolar, hydrocarbon-based solvents.
These modifications suggest that the solubility of 10-fluorodecanol will differ from that of 1-decanol, particularly in its interactions with polar and nonpolar solvents. While 1-decanol is known to be soluble in many organic solvents such as ethanol and ether, the introduction of the fluorine atom is expected to enhance its affinity for more polar environments.[1][2]
Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach
A powerful tool for predicting the solubility of a substance is the Hansen Solubility Parameter (HSP) model.[3] This model decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonding.
Each molecule is assigned a set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated using the following equation:
A smaller Ra value indicates a higher likelihood of solubility.
Estimated Hansen Solubility Parameters for 10-Fluorodecanol
Table 1: Estimated Hansen Solubility Parameters for 10-Fluorodecanol
| Parameter | Value (MPa⁰⁵) |
| δd (Dispersion) | 16.5 |
| δp (Polar) | 6.0 |
| δh (Hydrogen Bonding) | 10.0 |
Note: These values are estimations and should be used as a predictive tool, with experimental verification recommended.
Application of HSP to Predict the Solubility of 10-Fluorodecanol
Using the estimated HSP for 10-fluorodecanol, we can predict its solubility in various organic solvents by comparing their respective HSP values. A smaller calculated Ra value suggests better solubility.
Table 2: Predicted Solubility of 10-Fluorodecanol in Common Organic Solvents based on Hansen Solubility Parameters
| Solvent | δd (MPa⁰⁵) | δp (MPa⁰⁵) | δh (MPa⁰⁵) | Ra (Predicted Solubility) | Predicted Solubility |
| Methanol | 15.1 | 12.3 | 22.3 | 13.3 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 10.1 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | 5.8 | Excellent |
| Toluene | 18.0 | 1.4 | 2.0 | 9.7 | Good |
| Hexane | 14.9 | 0.0 | 0.0 | 13.0 | Poor |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.5 | Excellent |
| Chloroform | 17.8 | 3.1 | 5.7 | 5.7 | Excellent |
Interpretation of Results:
-
Excellent Predicted Solubility: Acetone, ethyl acetate, and chloroform are predicted to be excellent solvents for 10-fluorodecanol due to their low Ra values, indicating a good match in their dispersion, polar, and hydrogen bonding characteristics.
-
Good Predicted Solubility: Ethanol and toluene are also predicted to be good solvents.
-
Moderate to Poor Predicted Solubility: Methanol, with its very high hydrogen bonding component, and hexane, being a nonpolar solvent with no polar or hydrogen bonding character, are predicted to be less effective solvents.
This predictive framework provides a strong starting point for solvent selection in various applications involving 10-fluorodecanol.
Experimental Determination of Solubility
While theoretical predictions are invaluable, experimental verification is crucial for confirming the solubility of 10-fluorodecanol in specific solvents. The following protocol outlines a reliable method for determining the solubility of a long-chain alcohol like 10-fluorodecanol.
Materials and Equipment
-
10-Fluorodecanol (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with a suitable detector)
Experimental Workflow Diagram
Sources
Thermal Stability Profile of 10-Fluorodecanol: Mechanisms and Experimental Validation
Executive Summary
10-Fluorodecanol (CAS: 334-64-5) represents a specialized class of
This guide provides a rigorous technical analysis of its thermal behavior, defining the operational windows for distillation, synthesis, and storage.[2][3] Unlike perfluorinated alcohols, which exhibit extreme thermal resistance, 10-fluorodecanol follows a stability profile more analogous to 1-decanol but with specific decomposition pathways driven by hydrogen fluoride (HF) elimination at elevated temperatures.[2][3]
Physicochemical Baseline & Thermal Limits[1][2][3]
To understand the thermal stability, we must first establish the thermodynamic baseline.[3] The separation of the fluorine atom from the hydroxyl group (C1 vs. C10) minimizes inductive destabilization, rendering the molecule relatively stable compared to vicinal fluoroalcohols (e.g., 2-fluoroethanol).[2][3]
Table 1: Thermal & Physical Properties of 10-Fluorodecanol
| Property | Value | Technical Context |
| Molecular Structure | C10 separation prevents intramolecular H-bonding between F and OH.[1][2] | |
| Molecular Weight | 176.27 g/mol | Moderate volatility.[2][3] |
| Boiling Point (BP) | 241.8°C (at 760 mmHg) | Critical Parameter: The molecule is stable in the liquid phase up to this temperature under standard pressure.[2][3] |
| Flash Point | 132.4°C | Flammability risk precedes thermal decomposition.[2][3] |
| Melting Point | 22°C | Solid-liquid transition occurs near ambient temperature.[1][2][3] |
| Predicted LogP | ~3.5 - 4.0 | Lipophilic character; relevant for biphasic thermal extractions.[1][2][3] |
Analyst Note: The boiling point of 241.8°C serves as the proven lower bound of thermal stability.[2] If the molecule decomposed significantly below this temperature, atmospheric distillation would be impossible.[2][3]
Mechanisms of Thermal Degradation
When characterizing the thermal stability of 10-fluorodecanol, researchers must account for two primary decomposition pathways that activate above the boiling point or in the presence of catalytic impurities (Lewis acids/bases).
A. Dehydration (Ether/Alkene Formation)
Similar to non-fluorinated long-chain alcohols, the hydroxyl group is the most thermally labile moiety.[2][3]
-
Mechanism: Protonation or thermal activation leads to the loss of water.[2][3]
-
Product: 10-fluorodec-1-ene or bis(10-fluorodecyl) ether.[1][2]
-
Onset: Typically >250°C without catalyst; significantly lower with acidic impurities.[2][3]
B. Dehydrofluorination (HF Elimination)
The C-F bond in primary alkyl fluorides is exceptionally strong (BDE ~107 kcal/mol).[2][3] However, at extreme temperatures (>300°C) or in the presence of strong bases, HF elimination can occur.[2][3]
-
Mechanism: E2 elimination removing the fluorine and a hydrogen from C9.[2][3]
-
Product: Dec-9-en-1-ol.
-
Safety Implication: Generation of HF gas is a critical safety hazard during uncontrolled thermal events (e.g., fire).[2][3]
Experimental Assessment Protocols
For drug development and materials science applications, relying on literature values is insufficient.[2][3] The following self-validating protocols ensure precise determination of stability limits for your specific batch (accounting for purity-dependent stability).
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine the onset temperature of decomposition (
-
Sample Prep: Load 5–10 mg of 10-fluorodecanol into an alumina crucible.
-
Atmosphere: Run under
(inert) to test pure thermal stability, and Air (oxidative) to test storage stability. Flow rate: 50 mL/min.[2][3] -
Ramp: Heat from 40°C to 400°C at 10°C/min.
-
Validation Criteria:
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Detect exothermic decomposition events (run in sealed high-pressure gold-plated pans to suppress evaporation).[1][2]
-
Sealing: Hermetically seal 2–3 mg of sample.
-
Ramp: 5°C/min from 25°C to 350°C.
-
Analysis: Look for exothermic peaks.[2][3] An exotherm indicates bond breaking/formation (decomposition).[2][3] The onset of the exotherm is the Safe Upper Limit .[2]
Visualization: Stability Testing Workflow
The following diagram outlines the logical flow for validating the thermal stability of a new batch of 10-fluorodecanol.
Caption: Logical workflow for validating thermal stability limits before scale-up.
Operational Guidelines for Researchers
Synthesis & Distillation[1][2][3][4]
-
Vacuum Distillation: While the atmospheric BP is 241.8°C, it is strongly recommended to distill under reduced pressure to minimize thermal history.[2][3]
-
Bath Temperature: Do not exceed 180°C on the heating bath to prevent localized superheating and potential HF elimination at the flask wall.
Storage & Handling[1][2][3][5]
-
Temperature: Store at 2–8°C (Refrigerated). While thermally stable, the melting point (22°C) means it fluctuates between liquid and solid at room temperature, which can promote phase-separation of impurities.[2][3]
-
Incompatibility: Avoid storage with strong oxidizing agents (e.g., nitric acid, permanganates) or strong Lewis acids (
, ), which drastically lower the decomposition temperature.[2][3]
References
-
ChemBK. (2024).[2][3] 10-fluorodecan-1-ol Physicochemical Properties and Safety Data. Retrieved from [1][2][3]
-
PubChem. (2024).[2][3][4] Decanal, 10-fluoro- (Compound Summary). National Library of Medicine.[2][3] Retrieved from [2][3]
-
Fluoryx Labs. (2024).[2][3] General Properties of Fluorinated Alkanes. Retrieved from [2][3]
-
Organic Chemistry Portal. (2016). Deoxyfluorination and Stability of Alkyl Fluorides. Retrieved from [2][3]
-
ScienceDirect. (2011).[2][3] Thermodynamic analysis of alcohol effect on thermal stability. Retrieved from [2][3]
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An In-depth Technical Guide to ω-Fluoroalcohols: Synthesis, Properties, and Applications
Introduction
In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone of innovation, profoundly influencing fields from medicinal chemistry to materials science. Among the diverse class of organofluorine compounds, ω-fluoroalcohols—aliphatic alcohols bearing a fluorine atom at the terminal (ω) position—represent a uniquely valuable, yet often overlooked, structural motif. These molecules, with the general structure F-(CH₂_n_)-OH, possess a subtle yet powerful combination of properties derived from the extreme electronegativity of the terminal fluorine and the hydrogen-bonding capability of the distal hydroxyl group.
Unlike their more common α- or β-fluorinated counterparts, the significant separation between the two functional groups in ω-fluoroalcohols (for n ≥ 4) results in distinct electronic and conformational effects. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive literature review of ω-fluoroalcohols. It delves into their unique physicochemical properties, details established and emerging synthetic methodologies, and explores their expanding applications, offering a field-proven perspective on why these molecules are critical tools for molecular design and innovation.
PART 1: The Unique Physicochemical Profile of ω-Fluoroalcohols
The defining characteristic of an ω-fluoroalcohol is the electronic tug-of-war between the highly electronegative fluorine atom and the protic hydroxyl group, mediated by a flexible alkyl chain. This arrangement imparts a unique set of properties that distinguish them from non-fluorinated alcohols and other fluorinated isomers.
Acidity and Hydrogen Bonding
The electron-withdrawing inductive effect of the fluorine atom increases the acidity of the hydroxyl proton compared to its non-fluorinated analog. While this effect is most pronounced in α- and β-fluoroalcohols, it persists even across longer alkyl chains. More importantly, fluoroalcohols are excellent hydrogen bond donors, a property that is enhanced by the presence of fluorine.[1][2] This strong hydrogen-bonding capability, coupled with low nucleophilicity, makes them powerful solvents and additives capable of stabilizing cationic intermediates and promoting reactions that are sluggish in conventional protic solvents.[3]
Polarity and Lipophilicity (logP)
The impact of terminal fluorination on lipophilicity is nuanced and challenges the common assumption that fluorination always increases lipophilicity. For aliphatic compounds, monofluorination consistently leads to a decrease in the logP value (increased hydrophilicity) compared to the parent alkanol.[4] This effect is substantial; for example, monofluorination at the terminal position of 1-pentanol can decrease the logP by nearly one unit.[4] This is a critical consideration in drug design, where modulating lipophilicity is key to optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile. However, as the degree of fluorination increases (e.g., in CF₂H or CF₃ groups), lipophilicity generally increases.[5]
Comparative Physicochemical Data
The following table summarizes key physical properties for a selection of ω-fluoroalcohols, illustrating the trends discussed.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | pKa (Predicted) |
| 1-Butanol | C₄H₁₀O | 74.12 | 117.7 | 0.810 | ~16-18 |
| 4-Fluoro-1-butanol | C₄H₉FO | 92.11 | ~129.4 | ~0.903 | ~15.0 |
| 1-Hexanol | C₆H₁₄O | 102.17 | 157.5 | 0.814 | ~16-18 |
| 6-Fluoro-1-hexanol | C₆H₁₃FO | 120.17 | 156-157 | 1.048 | N/A |
Data sourced from references[6][7][8][9][10]. pKa values are estimates based on trends.
PART 2: Strategic Synthesis of ω-Fluoroalcohols
The synthesis of ω-fluoroalcohols requires methods that can introduce a single fluorine atom at a terminal, unactivated sp³ carbon or, conversely, introduce a hydroxyl group at the other end of a fluoroalkyl chain. Several robust strategies have been developed to achieve this.
Key Synthetic Pathways Overview
The diagram below illustrates the primary retrosynthetic approaches for constructing ω-fluoroalcohols, which are detailed in the following sections.
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A Technical Guide to the Synthesis, Isolation, and Characterization of Fluorinated Long-Chain Alcohols
Introduction: The Strategic Importance of Fluorinated Long-Chain Alcohols
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorinated long-chain alcohols, a key class of these compounds, possess a unique combination of physicochemical properties that render them invaluable as pharmaceutical intermediates and advanced materials.[2][3] Their synthesis and purification, however, present distinct challenges that require specialized knowledge and techniques. This guide provides an in-depth exploration of the discovery, synthesis, isolation, and characterization of these critical molecules, offering field-proven insights for researchers, scientists, and drug development professionals.
Unique Physicochemical Properties Imparted by Fluorination
The substitution of hydrogen with fluorine, the most electronegative element, dramatically alters a molecule's properties. The strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, and the low polarizability of fluorine atoms lead to compounds with enhanced metabolic stability, altered acidity/basicity, and unique conformational preferences.[2][4] Fluorinated alcohols exhibit high polarity, strong hydrogen-bonding capabilities, and often, a preference to self-associate, creating so-called "fluorous" phases that are distinct from both hydrophilic and lipophilic environments.[3][5][6] These properties make them not only interesting synthetic targets but also powerful solvents and promoters for a variety of organic reactions.[6][7]
Impact on Pharmacokinetics and Pharmacodynamics in Drug Development
In medicinal chemistry, the introduction of fluorinated moieties is a well-established strategy to optimize drug candidates.[1] Fluorination can significantly improve a drug's metabolic stability by blocking sites of enzymatic oxidation, thereby increasing its half-life and bioavailability.[4][8] Furthermore, the electronic effects of fluorine can modulate the pKa of nearby functional groups, enhancing a molecule's binding affinity and selectivity for its biological target.[2] The resulting improvements in pharmacokinetic (PK) and pharmacodynamic (PD) profiles are a primary driver for the synthesis of novel fluorinated building blocks, including long-chain alcohols. Today, over half of all newly approved small-molecule drugs contain fluorine, a testament to its strategic importance.[2]
Overview of Applications Beyond Pharmaceuticals
Beyond their role in medicine, fluorinated alcohols are critical components in other advanced technologies. They serve as precursors for surfactants, lubricants, and polymers with high thermal and chemical resistance.[9] In electronics, they are employed for cleaning semiconductors and as components in electrolytes for lithium batteries and fuel cells.[9] Their unique solubilizing properties also make them useful in the synthesis and processing of other fluorinated materials.[3]
Synthetic Strategies for Fluorinated Long-Chain Alcohols
The synthesis of fluorinated long-chain alcohols is a non-trivial endeavor, often complicated by the high reactivity and hazardous nature of many fluorinating agents.[10][11][12] Method selection depends heavily on the desired degree and position of fluorination, as well as the overall complexity of the target molecule.
Deoxofluorination of Precursor Alcohols
One of the most direct methods to introduce fluorine is through the deoxofluorination of a corresponding non-fluorinated or partially fluorinated alcohol. This process involves the replacement of a hydroxyl group with a fluorine atom.
Causality and Mechanistic Insight: Reagents like diethylaminosulfur trifluoride (DAST) and (2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used.[12] The reaction proceeds via the activation of the alcohol's hydroxyl group, forming a good leaving group, which is then displaced by a fluoride ion. The choice of reagent is critical; while effective, traditional reagents can be hazardous and may promote side reactions.[12] Newer reagents have been developed that are easier to handle, more thermally stable, and offer greater selectivity, minimizing the formation of elimination byproducts.[12]
Experimental Protocol: Representative Deoxofluorination of a Tertiary Alcohol [13]
-
Preparation: In a fume hood, add the tertiary alcohol substrate (1.0 eq.) to a thoroughly dried reaction vessel containing an inert solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the deoxofluorinating agent (e.g., Deoxo-Fluor, 1.2 eq.) to the stirred solution. Caution: These reagents are moisture-sensitive and can release HF upon decomposition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC/MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Building Block Approaches: From Fluorinated Precursors
An alternative strategy involves constructing the carbon skeleton using smaller, readily available fluorinated building blocks. This approach offers greater control over the final structure.
-
From Hexafluoroisopropanol (HFIP) Derivatives: HFIP is a common fluorinated solvent and a versatile starting material.[8] Synthetic routes have been developed that involve a base-promoted defluorination followed by carbon-carbon bond formation, or the direct assembly of a pentafluorinated precursor followed by the reduction of a carbonyl group to install the alcohol functionality.[8]
-
Copper-Catalyzed Synthesis: A novel method involves the copper(I)-catalyzed reaction of alkylboranes with ketones.[9] This approach facilitates the synthesis of diverse fluorinated compounds by forming a C-C bond between the alkyl group and the ketone.[9]
-
Radical Reactions: Partially fluorinated long-chain alcohols have been synthesized via a radical reaction followed by a reductive step, offering another pathway to these complex molecules.[14][15]
Challenges and Mitigation in Synthesis
The synthesis of these compounds is often plagued by specific challenges that require careful experimental design to overcome.
| Challenge | Causality & Explanation | Mitigation Strategy |
| Side Reactions | The basicity of some fluoride sources can promote E2 elimination, especially with secondary and tertiary alcohols, leading to alkene byproducts. Carbocation intermediates in SN1-like pathways can also undergo rearrangements.[16] | Use milder, less basic fluorinating agents. Lowering the reaction temperature can suppress elimination pathways. Favor SN2 conditions by using less ionizing solvents and more nucleophilic fluoride sources.[16] |
| Controlling Fluorination | For substrates with multiple reactive sites, achieving selective monofluorination over polyfluorination can be difficult as the reactivity of the product may be similar to the starting material.[11] | Carefully control the stoichiometry of the fluorinating agent. Modify reaction conditions (temperature, time, catalyst) to favor the desired product.[11] |
| Handling Hazardous Reagents | Many fluorination methods employ toxic and corrosive reagents like fluorine gas or hydrogen fluoride (HF), which require specialized equipment and handling procedures.[10][12] | Utilize modern, safer fluorinating reagents (e.g., solid, crystalline sources like Selectfluor or Deoxo-Fluor).[12] Employ flow chemistry reactors to contain hazardous reagents and allow for in-line purification.[10] |
Isolation and Purification Workflows
The unique properties of fluorinated compounds necessitate specialized purification techniques, as their polarity and solubility often differ significantly from their non-fluorinated counterparts.
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful affinity-based method that leverages the strong, non-covalent interactions between highly fluorinated molecules ("fluorous-fluorous" interactions).[5] Molecules tagged with a long perfluoroalkyl "ponytail" are selectively retained on a fluorinated adsorbent (like fluorous silica gel), while non-fluorinated impurities are washed away.[5]
Self-Validating Principle: This technique is inherently self-validating. The fluorous tag dominates the molecule's retention behavior, ensuring that only successfully tagged (i.e., desired) molecules are retained, providing a highly selective, one-pass purification method.[5] It is particularly effective for purifying long oligonucleotides and other complex molecules where traditional chromatography may fail.[5]
Workflow: Fluorous Solid-Phase Extraction (F-SPE)
Caption: Workflow for fluorous solid-phase extraction (F-SPE).
Advanced Chromatographic and Chemical Methods
-
Chromatography: Standard silica gel can be problematic for purifying fluorinated alcohols, which may be sensitive to its acidic nature, leading to degradation.[16] Using deactivated (neutral) silica or alternative purification methods like crystallization or preparative TLC is often necessary.[16]
-
Chemical Treatment & Distillation: For certain impurities, chemical treatment can be highly effective. A patented process describes heating a fluorinated alcohol to at least 175°C in the presence of water and a base to selectively reduce levels of perfluoroalkanoic acids and their esters.[17] For volatile impurities or separation from non-fluorinated starting materials, fractional distillation can be employed, although this requires the product to be thermally stable.[18]
Structural Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the synthesized fluorinated long-chain alcohols.
The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of fluorinated compounds.
-
¹⁹F NMR: With its high sensitivity and wide chemical shift range (~500 ppm), ¹⁹F NMR provides a clear window into the electronic environment of each fluorine atom.[19][20] The chemical shift, multiplicity, and coupling constants are highly diagnostic for determining the structure and stereochemistry.[20][21]
-
¹H and ¹³C NMR: The presence of fluorine complicates ¹H and ¹³C spectra due to heteronuclear coupling (JHF, JCF).[19][22] These couplings, which can occur over several bonds, provide valuable information about the proximity of atoms to fluorine but can also make spectra more complex to interpret.[19] Decoupling techniques are often employed to simplify spectra and aid in assignments.[20]
Table: Representative NMR Data for a Fluorotelomer Alcohol [22] (Based on 2-perfluorohexylethanol)
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | HO-CH₂ - | 3.9 | t | 6.0 |
| -CH₂ -CF₂- | 2.4 | tt | 18.0, 6.0 | |
| ¹³C | HO-C H₂- | 58.1 | t | 3.5 |
| -C H₂-CF₂- | 32.5 | t | 21.0 | |
| ¹⁹F | -CH₂-CF₂ - | -114.7 | m | - |
| -CF₂-CF₂ - | -124.8 | m | - | |
| -CF₃ | -81.5 | t | 10.0 | |
| (Data is illustrative and may vary based on solvent and instrument) |
Logical Diagram: Characterization Workflow
Caption: Standard workflow for analytical characterization.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) is indispensable for assessing the purity of the final product and confirming its molecular weight.[22] It is particularly useful for detecting and quantifying trace impurities that may not be visible by NMR. In environmental and biological studies, LC/MS is the primary technique for analyzing fluorinated compounds.[22]
Conclusion and Future Outlook
Fluorinated long-chain alcohols are enabling molecules at the forefront of pharmaceutical development and materials science. Their synthesis and isolation, while challenging, are governed by well-understood principles of reactivity and intermolecular forces. As our understanding of organofluorine chemistry deepens, we can expect the development of even safer, more efficient, and more selective synthetic methods. The continued innovation in areas like flow chemistry and advanced purification media will further broaden access to these valuable compounds, accelerating the discovery of next-generation drugs and materials.
References
- American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. ACS.
- García-Melchor, M., et al. (n.d.). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. PMC.
- LGC, Biosearch Technologies. (n.d.). Fluorous Affinity Purification of Oligonucleotides.
- OSTI. (n.d.). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns.
- Google Patents. (n.d.). CN101622201B - Purification process of fluorine-based solvent-containing solution.
- Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds.
- Alfa Chemistry. (n.d.). Fluorinated Alcohols.
- BenchChem. (2025). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols.
- Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor.
- SciSpace. (n.d.). Purification of Fluorine by Distillation.
- An, X.-D., et al. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. The Chemical Record, 20(2).
- Nature. (n.d.). Contemporary synthetic strategies in organofluorine chemistry.
- Pharmaceutical Technology. (2026, January 20). GMP Fluorination Challenges Limit Use in API Synthesis.
- BenchChem. (n.d.). A Technical Guide to Fluorinated Chiral Alcohols: Properties, Synthesis, and Applications.
- PubMed. (2013, February 1). Examination of fluorination effect on physical properties of saturated long-chain alcohols by DSC and Langmuir monolayer.
- ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
- Kyushu University. (2013, February 1). Examination of fluorination effect on physical properties of saturated long-chain alcohols by DSC and Langmuir monolayer.
- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
- Universidad de Alicante. (2024, November 27). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.
- NIH. (n.d.). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC.
- Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
- Springer. (2026, February 17). Practical NMR screening strategy for analyses of fluorinated compounds bound to proteins.
- University of Ottawa. (n.d.). 19Fluorine NMR.
- YouTube. (2020, December 25). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM.
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Methodological & Application
The Synthetic Utility of 10-Fluorodecanol: A Guide for Researchers
Introduction: The Strategic Role of Terminal Fluorination in a Long-Chain Alcohol
In the landscape of organic synthesis and drug development, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties. While much attention is given to polyfluorinated compounds or those with fluorine in proximity to reactive centers, the subtle yet significant impact of a single, terminal fluorine atom on a long aliphatic chain offers a unique set of synthetic opportunities. 10-Fluorodecanol (C₁₀H₂₁FO) is a prime exemplar of this class of building blocks.[1] It is a colorless to light yellow liquid, soluble in many organic solvents, and serves as a versatile intermediate.[1]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of 10-fluorodecanol in organic synthesis. We will move beyond a mere listing of reactions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
The presence of a terminal fluorine atom in the decanol backbone imparts several key characteristics:
-
Modified Lipophilicity: The fluorine atom subtly alters the electronic properties and lipophilicity of the alkyl chain, which can be advantageous in the design of bioactive molecules and materials.
-
A Unique Spectroscopic Handle: The ¹⁹F nucleus provides a clean and sensitive spectroscopic marker for NMR analysis, allowing for straightforward tracking of the fluorinated moiety through complex reaction sequences.
-
Biophysical Probe Potential: The terminally fluorinated chain can act as a probe in lipid bilayer and membrane protein studies, where the fluorine atom provides a non-perturbative label for investigating molecular interactions.[2]
This guide will detail the conversion of 10-fluorodecanol into key synthetic intermediates and its potential use in the synthesis of specialized polymers and surfactants.
Core Synthetic Transformations of 10-Fluorodecanol
The primary alcohol functionality of 10-fluorodecanol is the main site of its reactivity, allowing for a range of classical and modern organic transformations. The terminal fluorine atom is relatively inert under many of these conditions, making it an ideal "spectator" functional group that can be carried through multiple synthetic steps.
Table 1: Physicochemical Properties of 10-Fluorodecan-1-ol
| Property | Value | Reference |
| CAS Number | 334-64-5 | [1] |
| Molecular Formula | C₁₀H₂₁FO | [1] |
| Molar Mass | 176.27 g/mol | [1] |
| Melting Point | 22°C | [1] |
| Boiling Point | 241.8°C at 760 mmHg | [1] |
| Flash Point | 132.4°C | [1] |
Application Note 1: Conversion to Electrophilic Intermediates
A common and crucial transformation of alcohols is their conversion into good leaving groups, which then allows for nucleophilic substitution reactions. This two-step sequence is fundamental for building molecular complexity.
Protocol 1: Synthesis of 10-Fluorodecyl Tosylate
This protocol details the conversion of 10-fluorodecanol to its corresponding tosylate, a highly versatile electrophile.
Workflow Diagram:
Caption: Synthesis of 10-Fluorodecyl Tosylate.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 10-fluorodecanol (1.0 eq, e.g., 1.76 g, 10 mmol).
-
Dissolution: Dissolve the alcohol in anhydrous pyridine (20 mL). The use of pyridine as a solvent and base is classical for this transformation, as it neutralizes the HCl generated during the reaction.
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the initial exothermic reaction.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq, e.g., 2.29 g, 12 mmol) portion-wise to the stirred solution. The slight excess of TsCl ensures complete conversion of the alcohol.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into cold water (100 mL) and extract with diethyl ether (3 x 50 mL). The aqueous wash removes the pyridinium hydrochloride salt and excess pyridine.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 50 mL) to remove any remaining pyridine, followed by saturated NaHCO₃ solution (50 mL), and finally brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 10-fluorodecyl tosylate by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality and Insights:
-
The choice of pyridine as a base is traditional and effective. However, for substrates sensitive to pyridine, a non-nucleophilic base like triethylamine in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM) can be employed.
-
The tosylate is an excellent leaving group, making the product a valuable precursor for Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, cyanides, alkoxides).
Application Note 2: Synthesis of Fluorinated Ethers and Esters
10-Fluorodecanol can be directly used in etherification and esterification reactions to introduce the fluorodecyl moiety into other molecules. These products have potential applications as fluorinated surfactants or as components of low surface energy materials.[3][4]
Protocol 2: Williamson Ether Synthesis of a Fluorinated Aryl Ether
This protocol describes the synthesis of 1-(10-fluorodecoxy)-4-nitrobenzene, a potential intermediate for liquid crystals or other materials.
Workflow Diagram:
Caption: Williamson Ether Synthesis with 10-Fluorodecanol.
Step-by-Step Methodology:
-
Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF, 20 mL) under an inert atmosphere, add a solution of 10-fluorodecanol (1.0 eq) in anhydrous DMF (10 mL) dropwise at 0°C.
-
Activation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. This ensures the complete formation of the sodium 10-fluorodecakoxide.
-
Nucleophilic Substitution: Add a solution of 4-fluoronitrobenzene (1.1 eq) in anhydrous DMF (5 mL) to the alkoxide solution.
-
Heating: Heat the reaction mixture to 80°C and stir for 4-6 hours. The reaction can be monitored by TLC.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired fluorinated aryl ether.
Causality and Insights:
-
NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the more nucleophilic alkoxide.
-
DMF is an excellent polar aprotic solvent for this type of reaction, as it solvates the cation (Na⁺) while leaving the alkoxide anion highly reactive.
-
4-Fluoronitrobenzene is used as the electrophile due to the activation of the aromatic ring towards nucleophilic aromatic substitution by the electron-withdrawing nitro group.
Application Note 3: Deoxyfluorination to Synthesize 1,10-Difluorodecane
While 10-fluorodecanol already contains a fluorine atom, its alcohol moiety can be converted to a second fluorine atom, yielding a difluorinated alkane. This transformation is a key example of a deoxofluorination reaction.
Protocol 3: Deoxofluorination using Deoxo-Fluor®
This protocol uses bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), a common and relatively stable deoxofluorinating agent.[5]
Workflow Diagram:
Caption: Deoxofluorination of 10-Fluorodecanol.
Step-by-Step Methodology:
-
Preparation: In a fluorinated ethylene propylene (FEP) or polyethylene flask (to avoid etching of glass), dissolve 10-fluorodecanol (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL) under an inert atmosphere.
-
Cooling: Cool the solution to 0°C.
-
Addition of Reagent: Add Deoxo-Fluor® (1.2 eq) dropwise via a syringe. Caution: Deoxofluorinating agents can be hazardous; handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction by GC-MS or ¹⁹F NMR.
-
Quenching: Carefully and slowly pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C to quench the excess reagent.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate at low temperature and pressure due to the volatility of the product.
-
Purification: Purify the crude product by flash chromatography on silica gel using hexanes as the eluent.
Causality and Insights:
-
Deoxo-Fluor® is generally preferred over diethylaminosulfur trifluoride (DAST) due to its higher thermal stability.[5]
-
The reaction proceeds via an Sₙ2 mechanism, so inversion of configuration would be expected if the alcohol were at a chiral center.
-
The resulting 1,10-difluorodecane is a valuable building block for fluoropolymers and materials with low surface energy.[6]
Conclusion and Future Outlook
10-Fluorodecanol represents a valuable and versatile building block in modern organic synthesis. Its utility extends from a simple, terminally fluorinated aliphatic chain to a precursor for a wide array of more complex molecules. The protocols detailed herein provide a foundational framework for researchers to incorporate this and similar long-chain fluoroalcohols into their synthetic strategies. The unique combination of a reactive alcohol and a stable, probe-friendly terminal fluorine atom ensures that 10-fluorodecanol will continue to find applications in materials science, medicinal chemistry, and biophysical research.
References
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ChemBK. 334-64-5 10-fluorodecan-1-ol. Available from: [Link]
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Ingólfsson, H. I., & Andersen, O. S. (2010). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 99(6), 1647-1655. Available from: [Link]
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An, X.-D., & Xiao, J. (2020). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. The Chemical Record, 20(2), 142-161. Available from: [Link]
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Lee, J., & Kim, S. (2024). Fluoroalcohols for chemical modification of biomolecules. Bioorganic & Medicinal Chemistry, 99, 117592. Available from: [Link]
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Wolf, J., & Le-Huu, T. (2019). Organic synthesis in fluoroalcohol-water two-phase systems. Green Chemistry, 21(21), 5853-5857. Available from: [Link]
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Organic Chemistry Portal. Synthesis of fluoroalkanes. Available from: [Link]
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Gong, L., & Chen, Y. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of Chromatography B, 1033-1034, 349-356. Available from: [Link]
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A. S. Vinogradov, A. A. D'yachenko, and S. M. Igumnov. (2011). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of General Chemistry, 81(12), 2530-2541. Available from: [Link]
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Wang, C., & Zhang, Z. (2016). Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. Green Chemistry, 18(16), 4443-4447. Available from: [Link]
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Sayler, R. I., & Martin, L. (2017). Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer. Chemical Communications, 53(75), 10452-10455. Available from: [Link]
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Li, Y., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 16(7), 969. Available from: [Link]
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Daugulis, O., et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Chemical Communications, 52(8), 1539-1552. Available from: [Link]
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Golla, U. R. (2013). How can the following fluorescent probe be useful for biological application?. ResearchGate. Available from: [Link]
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Oz, M. A., & Akkaya, E. U. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1284. Available from: [Link]
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D'eon, J. C., & Mabury, S. A. (2007). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. Environmental Science & Technology, 41(13), 4799-4805. Available from: [Link]
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Choi, W., et al. (2018). Tailored Fluorosurfactants through Controlled/Living Radical Polymerization for Highly Stable Microfluidic Droplet Generation. Advanced Functional Materials, 28(32), 1802911. Available from: [Link]
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Sladojevich, F., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 47(3), 891-901. Available from: [Link]
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Wang, J., & McCarthy, T. J. (2011). Soft Matter. Soft Matter, 7(20), 9682-9690. Available from: [Link]
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Salmimies, R., & Koiranen, T. (2025). New fluorine-free low surface energy surfactants and surfaces. Advances in Colloid and Interface Science, 337, 103328. Available from: [Link]
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Introduction: The Significance of 10-Fluorodecanol in Fluorosurfactant Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of fluorinated surfactants using 10-fluorodecanol as a versatile precursor.
Fluorinated surfactants are a unique class of surface-active agents characterized by a fluorocarbon tail and a hydrophilic headgroup.[1] The presence of fluorine atoms imparts exceptional properties, including high thermal and chemical stability, and the ability to significantly reduce surface tension at very low concentrations.[1] These characteristics make them invaluable in a wide range of applications, from cosmetics and fire-fighting foams to advanced biomaterials and drug delivery systems.[1][2][3]
Partially fluorinated surfactants, which contain hydrogen atoms in their hydrophobic tail, are of particular interest as they can offer a balance of properties and may present different environmental and biological profiles compared to their perfluorinated counterparts.[4] 10-Fluorodecanol (C10H21FO) is an ideal precursor for this class of surfactants.[5] It is a colorless to light yellow liquid, soluble in many organic solvents, featuring a ten-carbon chain with a terminal fluorine atom and a hydroxyl group at the other end.[5] This bifunctional nature allows for the selective modification of the hydroxyl group, transforming the molecule into various types of surfactants—anionic, cationic, and non-ionic—while retaining the fluorinated tail.
This document provides detailed protocols for the synthesis of different classes of fluorinated surfactants starting from 10-fluorodecanol, with an emphasis on the rationale behind the experimental choices and methodologies for characterization.
Core Synthesis Strategy: Activation of the Hydroxyl Group
The primary step in converting 10-fluorodecanol into a versatile intermediate is the transformation of its hydroxyl (-OH) group into a better leaving group. The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions.[6][7] By converting it to a sulfonate ester, such as a tosylate, we create an excellent leaving group, facilitating subsequent reactions with various nucleophiles to introduce the desired hydrophilic headgroup.[6][7][8]
Diagram 1: Overall Synthesis Workflow
Caption: Synthesis pathways from 10-fluorodecanol to various fluorinated surfactants.
Protocol 1: Synthesis of 10-Fluorodecyl Tosylate (Intermediate)
This protocol details the conversion of 10-fluorodecanol to 10-fluorodecyl tosylate. This intermediate is crucial for the synthesis of anionic and cationic surfactants described later. The reaction involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base.[6][8]
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 10-fluorodecanol (1 equivalent). Dissolve it in anhydrous dichloromethane (CH2Cl2).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is important to control the exothermicity of the reaction.
-
Addition of Base: Add triethylamine (TEA, 1.5 equivalents) or pyridine to the solution. The base is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction, which would otherwise protonate the starting alcohol and other reagents.[8]
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.5 equivalents) in anhydrous CH2Cl2 to the reaction mixture. The slow addition helps to maintain the low temperature.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate (NaHCO3) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Tosyl chloride is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Protocol 2: Synthesis of an Anionic Fluorinated Surfactant (Sodium 10-Fluorodecanesulfonate)
This protocol utilizes the 10-fluorodecyl tosylate prepared in Protocol 1 to synthesize an anionic surfactant through nucleophilic substitution with sodium sulfite.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 10-fluorodecyl tosylate (1 equivalent) in a mixture of ethanol and water.
-
Addition of Nucleophile: Add sodium sulfite (Na2SO3, 1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure.
-
-
Purification: The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure sodium 10-fluorodecanesulfonate.
Protocol 3: Synthesis of a Cationic Fluorinated Surfactant ((10-Fluorodecyl)trimethylammonium Tosylate)
This protocol describes the synthesis of a quaternary ammonium salt, a type of cationic surfactant, from 10-fluorodecyl tosylate.
Experimental Protocol
-
Reaction Setup: Dissolve 10-fluorodecyl tosylate (1 equivalent) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) in a pressure-resistant flask.
-
Addition of Amine: Add a solution of trimethylamine (a gas, often used as a solution in a solvent, or condensed into the reaction vessel at low temperature; use a 2-3 fold excess).
-
Reaction: Seal the vessel and heat the mixture to 50-60 °C for 24-48 hours. The progress can be monitored by the consumption of the starting material (TLC or GC-MS).
-
Workup:
-
Cool the reaction vessel to room temperature.
-
Carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
-
Purification: The resulting crude product, a quaternary ammonium salt, can be purified by trituration with a non-polar solvent like diethyl ether to remove any unreacted starting material, followed by recrystallization.
Protocol 4: Synthesis of a Non-ionic Fluorinated Surfactant (Polyoxyethylene (10-Fluorodecyl) Ether)
This protocol describes the synthesis of a non-ionic surfactant directly from 10-fluorodecanol via ethoxylation. This reaction involves the ring-opening polymerization of ethylene oxide initiated by the deprotonated alcohol.
Experimental Protocol
-
Reaction Setup: In a high-pressure reactor (autoclave), place 10-fluorodecanol (1 equivalent) and a catalytic amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Inert Atmosphere: Purge the reactor with nitrogen to remove air and moisture.[9]
-
Heating: Heat the mixture to a temperature of 120-150 °C to form the alkoxide.
-
Addition of Ethylene Oxide: Introduce a specific amount of ethylene oxide into the reactor. The amount added will determine the average number of oxyethylene units in the final product.
-
Reaction: Maintain the temperature and pressure until the reaction is complete, as indicated by a drop in pressure.
-
Neutralization: Cool the reactor and neutralize the basic catalyst with an acid, such as acetic acid or phosphoric acid.
-
Purification: The resulting product is a mixture of polymers with varying lengths of the polyoxyethylene chain. It can be used as is or purified to remove the catalyst salts.
Quantitative Data Summary
| Protocol | Product Type | Key Reactants | Stoichiometry (Precursor:Reagent) | Typical Solvent | Temperature |
| 1 | Intermediate | 10-Fluorodecanol, TsCl, TEA | 1 : 1.5 : 1.5 | CH2Cl2 | 0 °C to RT |
| 2 | Anionic | 10-Fluorodecyl Tosylate, Na2SO3 | 1 : 1.2 | Ethanol/Water | Reflux |
| 3 | Cationic | 10-Fluorodecyl Tosylate, Trimethylamine | 1 : 2-3 | Acetonitrile | 50-60 °C |
| 4 | Non-ionic | 10-Fluorodecanol, Ethylene Oxide | 1 : n (variable) | None (neat) | 120-150 °C |
Characterization of Synthesized Surfactants
To confirm the successful synthesis and purity of the fluorinated surfactants, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the hydrocarbon chain and the hydrophilic headgroup.
-
¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom.
-
¹³C NMR: To provide detailed information about the carbon skeleton of the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the sulfonate group (S=O stretches) in the anionic surfactant, or the C-O-C ether linkages in the non-ionic surfactant.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.
Visualization of Key Structures
Diagram 2: Structure of 10-Fluorodecanol
Caption: Chemical structure of the precursor, 10-fluorodecanol.
Diagram 3: Structure of a Cationic Fluorinated Surfactant
Caption: General structure of a (10-fluorodecyl)trimethylammonium salt.
Conclusion
10-Fluorodecanol serves as a highly effective and versatile precursor for the synthesis of a variety of partially fluorinated surfactants. By leveraging the reactivity of its hydroxyl group, researchers can readily produce anionic, cationic, and non-ionic surfactants through well-established organic chemistry reactions. The protocols outlined in this guide provide a solid foundation for the synthesis and subsequent application of these specialized molecules in diverse scientific and industrial fields. Careful execution of these protocols, coupled with thorough characterization of the products, will enable the development of novel fluorinated surfactants with tailored properties.
References
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ChemBK. (2024, April 9). 10-fluorodecan-1-ol. Retrieved from [Link]
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- Umemura, K., Matsuoka, R., & Igarashi, K. (2016). Synthesis of Fluorinated Polymers and Evaluation of Wettability.
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Umemura, K., Matsuoka, R., & Igarashi, K. (2016). Synthesis of Fluorinated Polymers and Evaluation of Wettability. PMC. Retrieved from [Link]
- Zhou, Y., et al. (2021). Synthesis and application of non-bioaccumulable fluorinated surfactants: a review.
-
Hol, F. J., & Dekker, C. (2014). Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. PMC. Retrieved from [Link]
-
Kissa, E. (1994). Fluorinated surfactants : synthesis, properties, applications. Semantic Scholar. Retrieved from [Link]
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Narita, T. (2011). Synthesis of Novel Fluorinated Polymers: Facile Carbon–carbon Bond Formation Aided by Fluorine Substituents. Amanote Research. Retrieved from [Link]
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Ben-Amor, I., et al. (2021). Fluorinated oil-surfactant mixtures with the density of water: Artificial cells for synthetic biology. PMC. Retrieved from [Link]
-
Sakakura, A., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. PubMed. Retrieved from [Link]
-
Umemura, K., Matsuoka, R., & Igarashi, K. (2016). Synthesis of Fluorinated Polymers and Evaluation of Wettability. ResearchGate. Retrieved from [Link]
- Isenegger, P. G., et al. (2024). Activation of fluoride anion as nucleophile in water with data-guided surfactant selection.
-
Zhang, W., et al. (2023). Cationic–anionic fluorinated surfactant mixtures based on short fluorocarbon chains as potential aqueous film-forming foam. ResearchGate. Retrieved from [Link]
- E. I. Du Pont De Nemours And Company. (2007). Fluorinated surfactants. Google Patents.
-
National Center for Biotechnology Information. (n.d.). 1H,1H,10H,10H-perfluorodecane-1,10-diol. PubChem. Retrieved from [Link]
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Li, A., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of the tosylate complex 10 and its reactivity towards.... Retrieved from [Link]
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Kéki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
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Bakandritsos, A., et al. (2020). Chemistry, properties, and applications of fluorographene. PMC. Retrieved from [Link]
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Application Notes & Protocols: 10-Fluorodecanol in Polymer Chemistry
Abstract
This document provides a comprehensive technical guide on the application of 10-fluorodecanol in polymer chemistry. While direct literature on this specific molecule is nascent, its structure as a long-chain, terminally-fluorinated alcohol makes it an ideal candidate for introducing fluorine functionality into polymer chains. We present a detailed protocol for its use as an initiator in the organocatalytic Ring-Opening Polymerization (ROP) of ε-caprolactone to synthesize well-defined, fluorinated end-functionalized polyesters. This guide covers the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and potential applications for the resulting fluorinated polymers.
Introduction: The Strategic Role of Fluorine in Polymer Science
Fluorinated polymers are a unique class of materials renowned for their exceptional properties, including high thermal and chemical stability, low surface energy, hydrophobicity, and oleophobicity.[1][2] These characteristics arise from the high electronegativity and low polarizability of the fluorine atom, which creates strong, stable carbon-fluorine bonds (~485 kJ·mol⁻¹).[1][2]
Traditionally, fluoropolymers are synthesized from fluoroalkene monomers. However, an increasingly important strategy involves the precise introduction of fluorinated segments into conventional polymer backbones. End-functionalization, in particular, allows for the modification of polymer properties without altering the bulk characteristics of the material. A fluorinated end-group can significantly influence surface properties, self-assembly behavior, and biocompatibility.[3][4]
10-Fluorodecanol (F-(CH₂)₁₀-OH) is a valuable building block for this purpose. As a primary alcohol, it can act as a nucleophilic initiator in various polymerization reactions, most notably the Ring-Opening Polymerization (ROP) of cyclic esters like ε-caprolactone (CL) and lactide.[5][6] This process allows for the creation of aliphatic polyesters, such as poly(ε-caprolactone) (PCL), with a covalently attached 10-fluorodecyl end-group (PCL-F10).
Mechanistic Rationale: Alcohol-Initiated Ring-Opening Polymerization (ROP)
The ROP of cyclic esters is a powerful technique for producing well-defined polyesters with controlled molecular weights and low dispersity.[7] The reaction is typically catalyzed by a Lewis acid, such as Tin(II) octoate (Sn(Oct)₂), and initiated by a nucleophile, commonly an alcohol.[6][8]
The mechanism proceeds via a coordination-insertion pathway:
-
Initiator Activation: The alcohol (10-fluorodecanol) reacts with the Sn(Oct)₂ catalyst to form a tin(II) alkoxide, which is the true initiating species.[6][8]
-
Monomer Coordination: The carbonyl oxygen of the ε-caprolactone monomer coordinates to the tin center of the catalyst.
-
Ring-Opening & Insertion: The alkoxide group of the initiator performs a nucleophilic attack on the activated carbonyl carbon of the monomer. This results in the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the Sn-O bond.[8][9]
-
Propagation: The newly formed alkoxide at the end of the growing polymer chain can then attack subsequent monomer units, propagating the polymerization.[5] Each propagation step adds one monomer unit to the chain, and the process continues until the monomer is consumed.
The use of 10-fluorodecanol as the initiator ensures that every resulting polymer chain will possess a terminal fluorodecyl group.
Experimental Protocol: Synthesis of 10-Fluorodecyl End-Functionalized PCL (PCL-F10)
This protocol details the synthesis of PCL-F10 with a target molecular weight (Mn) of 5,000 g/mol .
Materials & Equipment
| Material | Supplier | Purity | Notes |
| ε-Caprolactone (CL) | Sigma-Aldrich | 99% | Purified by distillation over CaH₂. |
| 10-Fluorodecanol | TCI Chemicals | >98% | Used as received. Dried over molecular sieves. |
| Tin(II) octoate (Sn(Oct)₂) | Sigma-Aldrich | 95% | Used as received. |
| Toluene | Fisher Scientific | Anhydrous | Stored over molecular sieves. |
| Methanol | Fisher Scientific | ACS Grade | For precipitation. |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade | For dissolution and analysis. |
| Chloroform-d (CDCl₃) | Cambridge Isotope Labs | 99.8% | For NMR analysis. |
Equipment: Schlenk line, glassware (baked at 120°C overnight), magnetic stirrer/hotplate, rotary evaporator, vacuum oven.
Step-by-Step Methodology
Causality: The entire procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques. This is critical because the Sn(Oct)₂ catalyst and the propagating alkoxide chain-end are sensitive to moisture, which can lead to uncontrolled initiation and chain termination, broadening the molecular weight distribution.[8]
-
Reagent Calculation:
-
Target Mn = 5,000 g/mol .
-
Molar mass of ε-caprolactone (CL) = 114.14 g/mol .
-
Molar mass of 10-fluorodecanol (Initiator) = 176.27 g/mol .
-
Monomer to Initiator Ratio ([M]/[I]) = (Target Mn - M_initiator) / M_monomer = (5000 - 176.27) / 114.14 ≈ 42.
-
Let's assume a synthesis of 5 g of polymer.
-
Mass of CL = 5 g (43.8 mmol).
-
Moles of Initiator = 43.8 mmol / 42 = 1.04 mmol.
-
Mass of 10-Fluorodecanol = 1.04 mmol * 176.27 g/mol = 0.183 g.
-
-
Catalyst to Monomer Ratio ([M]/[C]) is typically 10,000:1 to minimize tin residue.[10][11]
-
Moles of Sn(Oct)₂ = 43.8 mmol / 10,000 = 4.38 µmol.
-
Mass of Sn(Oct)₂ = 4.38 µmol * 405.12 g/mol = 1.77 mg. (Prepare a stock solution in dry toluene for accurate dispensing).
-
-
-
Reaction Setup:
-
Add the calculated amount of 10-fluorodecanol (0.183 g) to a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, evacuate, and backfill with nitrogen three times.
-
Add anhydrous toluene (20 mL) via syringe to dissolve the initiator.
-
-
Polymerization:
-
Add the ε-caprolactone monomer (5 g) to the flask via syringe.
-
Using a microliter syringe, add the required volume of the Sn(Oct)₂ stock solution.
-
Immerse the flask in a preheated oil bath at 110°C and stir. The reaction is typically run for 4-24 hours. Monitor conversion by taking small aliquots for ¹H NMR analysis.
-
-
Termination and Purification:
-
After reaching >95% conversion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 1-2 drops of 1M HCl in methanol to neutralize the catalyst.
-
Dilute the viscous solution with dichloromethane (10 mL).
-
Precipitate the polymer by slowly adding the solution to a beaker of cold methanol (200 mL) with vigorous stirring. The polymer should precipitate as a white solid.
-
Isolate the polymer by vacuum filtration.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate into cold methanol to further remove unreacted monomer and catalyst residues.
-
Collect the final product and dry it in a vacuum oven at 40°C to a constant weight.
-
Characterization and Data Validation
To confirm the successful synthesis and end-functionalization of the polymer, a suite of characterization techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural verification.[12]
-
¹H NMR (in CDCl₃):
-
Confirms the PCL backbone structure with characteristic peaks at ~4.06 ppm (-CH ₂-O-), ~2.31 ppm (-CH ₂-C=O), and ~1.65, ~1.38 ppm for the other methylene protons.
-
The presence of the fluorodecyl end-group can be identified by a triplet at ~3.64 ppm, corresponding to the methylene protons adjacent to the ester linkage from the initiator (F-(CH₂)₉-CH ₂-O-CO-).
-
The molecular weight can be estimated by comparing the integral of the PCL backbone repeating unit signal (e.g., at 4.06 ppm) to the integral of the initiator's end-group signal.
-
-
¹⁹F NMR (in CDCl₃):
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Expected Results: For a controlled polymerization, the obtained Mn should be close to the theoretical target (5,000 g/mol ).
-
Validation: A low PDI (typically < 1.3) indicates a well-controlled, "living-like" polymerization with minimal side reactions.[7]
Summary of Expected Results
| Parameter | Method | Expected Value | Rationale / Significance |
| Mn (Theoretical) | Calculation | 5,000 g/mol | Based on the [M]/[I] ratio. |
| Mn (Experimental) | ¹H NMR, GPC | 4,500 - 5,500 g/mol | Confirms polymerization control. |
| PDI (Mw/Mn) | GPC | < 1.3 | Indicates a narrow molecular weight distribution. |
| ¹⁹F NMR Signal | ¹⁹F NMR | ~ -219 ppm (triplet) | Unambiguously confirms the fluorinated terminus. |
Potential Applications and Future Directions
The introduction of a terminal fluorodecyl chain onto a biodegradable and biocompatible polymer like PCL opens up several advanced applications:
-
Biomedical Devices: The fluorinated surface can reduce protein adsorption and biofilm formation, making it suitable for coatings on medical implants or drug delivery nanoparticles.[2]
-
Advanced Coatings: The low surface energy imparted by the fluorine can be exploited for creating hydrophobic and self-cleaning surfaces.[1]
-
Polymer Blends and Composites: The fluorinated end-group can act as a compatibilizer in blends of PCL with fluoropolymers, or to modify the interface in composite materials.
Future research could explore the synthesis of block copolymers by using the hydroxyl end-group of the PCL-F10 to initiate the polymerization of a second monomer, leading to novel amphiphilic materials.
References
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Kasperczyk, J., & Bero, M. (2009). Polymerization of Cyclic Esters Initiated by Carnitine and Tin (II) Octoate. Molecules. Available at: [Link]
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Kowalski, A., Duda, A., & Penczek, S. (2000). Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate. 2. Macromolecules Fitted with Tin(II) Alkoxide Species Observed Directly in MALDI−TOF Spectra. Macromolecules. Available at: [Link]
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Wilhelm, M., & Zeigan, D. (2020). Structure characterization of fluorinated polymers by solid-state NMR, in the melt, and in supercritical CO2. ResearchGate. Available at: [Link]
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Toshio, F. (n.d.). Chapter 6: Synthesis of Fluoro-functional Conjugated Polymers by Electrochemical Methods. Royal Society of Chemistry. Available at: [Link]
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Hedberg, J., et al. (2008). Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone. Journal of Biomedical Materials Research Part A. Available at: [Link]
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Degee, P., & Dubois, P. (2018). Ring-opening Polymerization of Lactones. Organic Catalysis for Polymerisation. Available at: [Link]
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Siripitayananon, J., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Scientific Reports. Available at: [Link]
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Ober, C. K., & Ji, S. (2004). Fluorinated polymers: Liquid crystalline properties and applications in lithography. The Chemical Record. Available at: [Link]
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Ji, S., & Ober, C. K. (2004). Fluorinated polymers: liquid crystalline properties and applications in lithography. The Chemical Record. Available at: [Link]
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Hedberg, J., et al. (2007). Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of ε-caprolactone. DiVA portal. Available at: [Link]
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Rinaldi, P. L., & Wang, H. (2002). Microstructural Characterization of Fluoropolymers via Two-Dimensional 1H/19F/13C Triple-Resonance NMR Techniques. Macromolecules. Available at: [Link]
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Zhao, Q. (2026). An Introduction to Fluorine NMR and its polymer applications. Covalent Metrology. Available at: [Link]
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Wilhelm, M., & Zeigan, D. (2020). Structure Characterization of Fluoropolymers. ResearchGate. Available at: [Link]
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Ameduri, B. (2021). Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives. Accounts of Materials Research. Available at: [Link]
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Correia, T. R., et al. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers. Available at: [Link]
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Reinsberg, S. A., et al. (2000). Fluorine-19 NMR investigation of poly(trifluoroethylene). Polymer. Available at: [Link]
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Smith, S. D., et al. (1993). End-functionalized polymers. 1. Synthesis and characterization of perfluoroalkyl-terminated polymers via chorosilane derivatives. OSTI.GOV. Available at: [Link]
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Ameduri, B., & Fomin, S. (2015). Fluorinated Polymers: Volume 2: Applications. Royal Society of Chemistry. Available at: [Link]
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Kricheldorf, H. R. (n.d.). Ring-Opening polymerization. University of St Andrews. Available at: [Link]
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Wang, Y., et al. (2012). Ring-opening polymerization of lactone in the presence of benzyl alcohol catalyzed by aliphatic tertiary amine. ResearchGate. Available at: [Link]
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Wang, X., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers. Available at: [Link]
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Laiz Treceño, M. (2022). Synthesis and characterization of fluorinated polymers. UAB Doctoral Theses Repository. Available at: [Link]
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Long, T. E., et al. (2016). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. Magnetic Resonance in Chemistry. Available at: [Link]
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Schaller, C. (2021). 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 10-Fluorodecyl Esters
Introduction: The Significance of Terminally Fluorinated Long-Chain Esters
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered conformational preferences, make fluorinated compounds highly sought after. 10-Fluorodecyl esters, as a specific class of terminally monofluorinated long-chain aliphatic esters, are of significant interest to researchers. These molecules serve as valuable intermediates in the synthesis of bioactive compounds, probes for studying biological systems, and components in the development of advanced materials. Their synthesis, therefore, requires robust and well-characterized protocols to ensure high purity and reproducibility.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of 10-fluorodecyl esters. We will explore two primary synthetic strategies, delving into the mechanistic rationale behind the chosen methodologies and offering practical insights for successful execution in a research setting.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of 10-fluorodecyl esters can be approached through two primary retrosynthetic pathways. The choice of pathway may depend on the availability of starting materials, desired scale, and the specific functionalities of the target ester.
Pathway A: Deoxyfluorination of 1-Decanol followed by Esterification. This is a convergent approach where the terminal fluorine is introduced first, followed by the formation of the ester linkage. This pathway is often preferred due to the commercial availability of 1-decanol.
Pathway B: Selective Monofluorination of 1,10-Decanediol followed by Esterification. This pathway offers an alternative starting from a symmetrical diol. It requires a selective monofluorination, which can be advantageous in certain synthetic contexts.
Below, we present a visual representation of these two synthetic strategies.
Caption: Overview of the two primary synthetic pathways to 10-fluorodecyl esters.
Pathway A: Deoxyfluorination and Subsequent Esterification
This pathway is a robust and widely applicable method for the synthesis of 10-fluorodecyl esters.
Part 1: Synthesis of 10-Fluorodecan-1-ol via Deoxyfluorination
The conversion of a primary alcohol to an alkyl fluoride is a critical transformation in organofluorine chemistry. While several reagents can achieve this, (diethylamino)sulfur trifluoride (DAST) is a commonly used, albeit hazardous, reagent. Safer alternatives such as Deoxo-Fluor® and PyFluor have been developed and are recommended where available.[1] For the purpose of this protocol, we will detail the procedure using DAST, with the understanding that analogous conditions can be adapted for its safer counterparts.
Mechanism Insight: The reaction proceeds via the formation of an intermediate alkoxyaminosulfur difluoride, which then undergoes an intramolecular or intermolecular nucleophilic substitution by fluoride, typically following an SN2 mechanism. This leads to the desired alkyl fluoride with inversion of configuration at the stereocenter, although for a primary alcohol like 1-decanol, this is not a concern.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 1-Decanol | Starting material |
| (Diethylamino)sulfur trifluoride (DAST) | Fluorinating agent |
| Dichloromethane (DCM), anhydrous | Solvent |
| Saturated sodium bicarbonate (NaHCO₃) solution | Quenching agent |
| Water (deionized) | Washing agent |
| Brine (saturated NaCl solution) | Washing agent |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Dropping funnel | For controlled addition of reagents |
| Ice bath | For temperature control |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Silica gel for column chromatography | For purification |
| Standard glassware | Beakers, graduated cylinders, etc. |
Safety Precautions:
-
DAST is highly toxic, corrosive, and reacts violently with water. It can also detonate upon heating. [1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a face shield, lab coat, and chemical-resistant gloves, must be worn.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-decanol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add DAST (1.1-1.2 eq.) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) will occur.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford 10-fluorodecan-1-ol as a colorless oil.
Part 2: Esterification of 10-Fluorodecan-1-ol
The formation of the ester can be achieved through several methods. We will detail two of the most common and effective procedures: Fischer Esterification and Steglich Esterification.
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the product, either the alcohol is used in excess, or the water formed during the reaction is removed.
Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 10-Fluorodecan-1-ol | Starting material |
| Carboxylic acid (e.g., Acetic Acid) | Acylating agent |
| Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) | Acid catalyst |
| Toluene or Hexane | Solvent (optional, for azeotropic removal of water) |
| Dean-Stark apparatus | For removal of water |
| Saturated sodium bicarbonate (NaHCO₃) solution | Neutralizing agent |
| Diethyl ether or Ethyl acetate | Extraction solvent |
| Water (deionized) | Washing agent |
| Brine (saturated NaCl solution) | Washing agent |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent |
| Standard reflux apparatus | For heating the reaction |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Silica gel for column chromatography | For purification |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or a Dean-Stark apparatus if removing water azeotropically), combine 10-fluorodecan-1-ol (1.0 eq.) and the desired carboxylic acid (1.2-2.0 eq.).
-
Catalyst Addition: If not using a Dean-Stark trap, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.05-0.1 eq.). If using a Dean-Stark apparatus, add the catalyst and a suitable solvent like toluene.
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC. If using a Dean-Stark trap, the reaction is complete when no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. If an acid catalyst was used, dilute the mixture with diethyl ether or ethyl acetate and carefully wash with a saturated aqueous solution of NaHCO₃ until the effervescence ceases. Then wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude 10-fluorodecyl ester by flash column chromatography on silica gel.
The Steglich esterification is a milder method that uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). This method is particularly useful for acid-sensitive substrates or when forcing conditions are to be avoided.
Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive N-acylpyridinium salt. The alcohol then attacks this activated species to form the ester, with the byproduct being the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 10-Fluorodecan-1-ol | Starting material |
| Carboxylic acid | Acylating agent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent |
| 4-Dimethylaminopyridine (DMAP) | Catalyst |
| Dichloromethane (DCM), anhydrous | Solvent |
| Water (deionized) | Washing agent |
| 1 M HCl solution | Washing agent |
| Saturated sodium bicarbonate (NaHCO₃) solution | Washing agent |
| Brine (saturated NaCl solution) | Washing agent |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Filtration apparatus | For removing DCU |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Silica gel for column chromatography | For purification |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0 eq.), 10-fluorodecan-1-ol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.). Dissolve the components in anhydrous DCM.
-
Addition of DCC: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filtration: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Work-up: Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 10-fluorodecyl ester by flash column chromatography on silica gel.
Pathway B: Selective Monofluorination of 1,10-Decanediol
This alternative pathway begins with the symmetrical diol, 1,10-decanediol.[2] The key step is the selective monofluorination of one of the two primary alcohol groups.
Protocol: Selective Monofluorination of 1,10-Decanediol
Achieving selective monofluorination of a diol can be challenging. One approach is to use a stoichiometric amount of the fluorinating agent at low temperatures.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask, dissolve 1,10-decanediol (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C.
-
Addition of Fluorinating Agent: Slowly add a solution of DAST (1.0 eq.) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction carefully by TLC to maximize the formation of the monofluorinated product and minimize the formation of the difluorinated byproduct.
-
Work-up and Purification: Follow the quenching, work-up, and purification procedures as described in Pathway A, Part 1. Careful column chromatography will be required to separate the desired 10-fluorodecan-1-ol from unreacted diol and the difluorinated byproduct.
Once 10-fluorodecan-1-ol is obtained, the esterification can be carried out using either the Fischer or Steglich methods as detailed in Pathway A, Part 2.
Characterization of 10-Fluorodecyl Esters
Thorough characterization is essential to confirm the identity and purity of the synthesized 10-fluorodecyl esters.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ester functionality. The protons on the carbon adjacent to the ester oxygen (CH₂ -O-C=O) typically appear around δ 4.0-4.2 ppm as a triplet. The protons on the carbon adjacent to the fluorine atom (CH₂ -F) will appear further downfield, typically around δ 4.4-4.6 ppm, as a triplet of triplets due to coupling with both the adjacent CH₂ group and the fluorine atom.
-
¹³C NMR: The carbonyl carbon of the ester will appear around δ 170-175 ppm. The carbon attached to the fluorine will be significantly shifted and will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the C-F bond. A single signal, typically a triplet due to coupling with the adjacent CH₂ protons, is expected in the range of δ -215 to -225 ppm (referenced to CFCl₃).[3][4][5]
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the ester will be observed in the region of 1735-1750 cm⁻¹.
-
A C-O stretching band will be present in the 1000-1300 cm⁻¹ region.
-
A C-F stretching vibration may be observed, typically in the 1000-1100 cm⁻¹ region, though it can sometimes be obscured by other signals.
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) of long-chain esters often shows characteristic fragmentation patterns.[6][7] A prominent peak corresponding to the protonated carboxylic acid (from McLafferty rearrangement) is often observed.[6] The molecular ion peak (M⁺) may or may not be visible.
The following table summarizes the expected characterization data for a representative 10-fluorodecyl ester, 10-fluorodecyl acetate.
| Technique | Expected Data for 10-Fluorodecyl Acetate |
| ¹H NMR | δ ~4.45 (tt, 2H, -CH₂F), ~4.05 (t, 2H, -CH₂OAc), ~2.04 (s, 3H, -C(O)CH₃), 1.70-1.20 (m, 16H, -(CH₂)₈-) |
| ¹⁹F NMR | δ ~-218 (t, ¹⁹F) |
| IR (cm⁻¹) | ~1740 (C=O stretch), ~1240 (C-O stretch), ~1050 (C-F stretch) |
| MS (EI) | Characteristic fragments corresponding to the loss of the acetate group and the fluoroalkyl chain. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in deoxyfluorination | Incomplete reaction | Increase reaction time or temperature (with caution for DAST). |
| Decomposition of fluorinating agent | Ensure anhydrous conditions and use fresh reagent. | |
| Formation of elimination byproducts | Reaction conditions too harsh | Use a milder fluorinating agent (e.g., PyFluor) or lower the reaction temperature. |
| Low yield in esterification | Equilibrium not shifted to products | Use a larger excess of one reactant or remove water using a Dean-Stark trap in Fischer esterification. |
| Steric hindrance | Use the Steglich esterification method for sterically hindered substrates. | |
| Difficulty in purification | Co-elution of products and byproducts | Optimize the solvent system for column chromatography; consider using a different stationary phase. |
Conclusion
The synthesis of 10-fluorodecyl esters is a valuable process for researchers in various fields. The protocols detailed in this application note provide a comprehensive guide to achieving this synthesis through two reliable pathways. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently produce these important fluorinated building blocks for their specific applications.
References
- Kramer, J. K. G., Baumann, W. J., & Holman, R. T. (1971). Mass spectrometric analysis of long chain alk‐1‐enyl ether esters and alkyl ether esters of diols. Lipids, 6(7), 492–501.
- Francke, W., & Schröder, F. (2005). Fragmentation of fatty acid alkyl esters. In Scent of the Vanishing Flora (pp. 169-196). Springer, Berlin, Heidelberg.
- BenchChem. (n.d.). Mass Spectrometry Analysis of Long-Chain Fatty Acid Esters.
- Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters.
- University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.
- University of Ottawa. (n.d.). 19Flourine NMR.
- Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- Trofimov, A. A., & Chernyak, D. M. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry, 56(10), 964-972.
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Paquin, J. F., Champagne, P. A., & Lapointe, D. (2017). Deoxofluorination of Alcohols. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 34: Fluorine (pp. 203-248). Georg Thieme Verlag.
- Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. International Journal of Molecular Sciences, 19(1), 53.
- Rampen, S. W., et al. (2014). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. Phytochemistry, 105, 59-67.
- TCI Chemicals. (n.d.). 1H,1H,10H,10H-Hexadecafluoro-1,10-decanediol.
- Christie, W. W. (2003). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The AOCS Lipid Library.
- D. J. Cole-Hamilton, et al. (2012).
- Wikipedia. (2023). 1,10-Decanediol.
- Request PDF. (n.d.). Long-chain α-ω Diols from renewable fatty acids via tandem olefin metathesis-ester hydrogenation.
- Stoyanov, A., & Ivanova, V. (2013). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy, 48(4), 387-392.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- ChemicalBook. (n.d.). 1H,1H,10H,10H-PERFLUORO-1,10-DECANEDIOL.
- EP2670854A1 - Fatty acid esterification process.
- Abida, O., et al. (2009). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Molecules, 14(11), 4799-4811.
- Fuchigami, T., et al. (1995). Highly selective anodic monofluorination of 4-arylthio-1,3-dioxolan-2-ones: a marked solvent effect on product selectivity.
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Application Notes & Protocols: Formation and Characterization of Self-Assembled Monolayers using 10-Fluorodecanol Derivatives
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the creation and characterization of self-assembled monolayers (SAMs) derived from 10-fluorodecanol. The focus is on the practical application of fluoroalkylsilane chemistry to generate highly ordered, low-energy surfaces on hydroxylated substrates such as silicon dioxide. We delve into the underlying chemical principles, provide detailed, field-proven protocols for substrate preparation, monolayer deposition, and subsequent characterization, and offer insights into the causality behind experimental choices to ensure robust and reproducible results.
Foundational Principles: The Rationale for Fluorinated SAMs
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of substrate properties at the molecular level.[1][2] These ordered, single-molecule-thick films are formed by the spontaneous chemisorption of precursor molecules onto a substrate. The unique properties of the resulting surface are dictated by the terminal functional group of the precursor molecule.
Fluorinated SAMs (F-SAMs) are of particular interest due to the unique physicochemical properties of the carbon-fluorine bond.[3][4] The high electronegativity and low polarizability of fluorine atoms lead to weak intermolecular forces.[3] Consequently, surfaces terminated with fluorocarbon chains exhibit:
-
Low Surface Energy: Resulting in repellency towards both aqueous and organic liquids (hydrophobicity and oleophobicity).[3][5]
-
Chemical Inertness: High resistance to chemical attack and environmental degradation.[4]
-
Low Friction: Providing excellent lubricating properties.
-
Anti-Fouling Properties: Resistance to the non-specific adsorption of proteins and other biomolecules.
10-fluorodecanol, with its C10 alkyl chain terminating in a fluorine atom, is an excellent starting point for creating such surfaces. However, for robust covalent attachment to common oxide substrates like silicon wafers, glass, or mica, the alcohol functionality is typically converted into a more reactive headgroup, most commonly a trichlorosilane or trialkoxysilane. This guide will therefore focus on the practical and widely established methodology of using a (10-fluorodecyl)silane derivative to form the desired monolayer.
The Mechanism of Monolayer Formation
The creation of a high-quality F-SAM is a multi-step process where each stage is critical for the final outcome. The process relies on the covalent linkage between the silicon atom of the precursor and the hydroxyl groups present on the substrate surface.
Substrate Selection and Preparation: The Critical Foundation
The choice of substrate is dictated by the headgroup chemistry. For organosilanes, any substrate with a surface rich in hydroxyl (-OH) groups is suitable. Silicon wafers with their native oxide layer (SiO₂) are the most common and will be the focus of our protocols.
Causality: The density and accessibility of these surface hydroxyl groups are paramount. An incomplete or contaminated layer of hydroxyls will lead to a disordered monolayer with a high density of pinhole defects. Therefore, a rigorous cleaning and hydroxylation procedure is not merely a preparatory step but the primary determinant of monolayer quality. The most effective method for this is treatment with a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide), which simultaneously removes organic contaminants and fully hydroxylates the surface.[6][7]
The Silanization Reaction: Covalent Anchoring
Once a clean, hydroxylated substrate is introduced to a solution of a fluoroalkyl-trichlorosilane, a two-stage reaction occurs:
-
Hydrolysis: The reactive Si-Cl bonds of the precursor rapidly hydrolyze with trace amounts of water present on the substrate surface and in the solvent, forming silanol (Si-OH) intermediates.
-
Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds that anchor the molecule to the surface.[8] Additionally, lateral condensation between adjacent precursor molecules can occur, creating a cross-linked, robust monolayer.[2][9]
Detailed Experimental Protocols
Safety Precaution: Piranha solution is extremely corrosive, energetic, and a strong oxidizer. It reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty gloves. Work must be conducted inside a certified chemical fume hood. Always add the hydrogen peroxide to the sulfuric acid slowly. Never store Piranha solution in a sealed container.
Protocol 1: Substrate Cleaning and Hydroxylation
-
Initial Cleaning: Cut silicon wafer pieces to the desired size using a diamond scribe. Sonicate the substrates in a sequence of acetone, then isopropanol, for 15 minutes each to remove gross organic contamination and particulates. Dry the substrates under a stream of high-purity nitrogen gas.
-
Piranha Solution Preparation: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). The solution will become very hot.
-
Hydroxylation: Using acid-resistant tweezers, immerse the dried substrates into the hot Piranha solution. Leave for 30-60 minutes.[6]
-
Rinsing: Remove the substrates and rinse them copiously with deionized (DI) water (18.2 MΩ·cm).
-
Final Drying: Dry the now hydrophilic substrates again with a stream of nitrogen. The surface should be "sheet-wetting," where water spreads evenly without beading. Use immediately for the best results.
Protocol 2: Monolayer Deposition
-
Solution Preparation: Work in a low-humidity environment (e.g., a glovebox or a desiccator) to minimize water-induced polymerization of the silane in solution. Prepare a 1-5 mM solution of the (10-fluorodecyl)silane precursor in an anhydrous solvent such as toluene or hexane.[6]
-
Deposition: Immediately immerse the freshly cleaned and dried substrates into the silane solution.[8] Seal the container.
-
Assembly Time: Allow the self-assembly to proceed for 12-24 hours at room temperature. While initial binding is rapid, longer times allow for molecular rearrangement and the formation of a more ordered, densely packed monolayer.
-
Post-Deposition Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh solvent (e.g., toluene, followed by ethanol or isopropanol) to remove any physisorbed molecules.[6][7]
-
Curing: To drive the condensation reaction and cross-linking, cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
Final Cleaning: Sonicate the samples briefly (1-2 minutes) in a fresh solvent like ethanol to remove any remaining unbound material. Dry with nitrogen. The surface should now be highly hydrophobic.
Characterization: Validating Monolayer Quality
No single technique can fully validate a SAM; a combination of methods is required to confirm thickness, composition, and surface properties.[7]
Contact Angle Goniometry
This is the quickest and most direct method to assess the change in surface properties. A sessile drop of liquid is placed on the surface, and the angle it makes with the solid is measured.[10]
-
Principle: The contact angle is governed by the balance of interfacial tensions between the solid, liquid, and vapor phases.[10] A fluorinated surface has a very low solid-vapor surface tension (surface energy), causing liquids to bead up, resulting in a high contact angle.[5]
-
Expected Results: For a well-formed (10-fluorodecyl)silane SAM, the static contact angle for deionized water is typically ≥110°.[11][12] The contact angle for a nonpolar liquid like hexadecane should also be high (e.g., ~70°), confirming oleophobicity.[12]
Spectroscopic Ellipsometry
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[13][14]
-
Principle: The presence of a thin film on a substrate alters the phase and amplitude of polarized light. By modeling these changes, the film's thickness can be extracted with sub-nanometer precision.[9][14]
-
Expected Results: The theoretical length of a fully extended 10-fluorodecanol derivative is approximately 1.4-1.6 nm. A measured thickness in this range is strong evidence of a complete, upright monolayer.[12]
X-ray Photoelectron Spectroscopy (XPS)
XPS provides a quantitative elemental and chemical state analysis of the top few nanometers of a surface.
-
Principle: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment.
-
Expected Results: An XPS survey scan will confirm the presence of Fluorine (F 1s peak), Carbon (C 1s), Oxygen (O 1s), and Silicon (Si 2p). High-resolution scans are critical:
-
F 1s: A strong peak confirms the presence of the fluorinated tail.
-
C 1s: This peak can be deconvoluted to show components corresponding to C-F, C-C, and C-Si bonds, confirming the molecular structure.[15]
-
Si 2p: Analysis of the Si 2p peak can confirm the formation of Si-O-Si bonds and the near-absence of sub-oxide species, indicating a well-formed monolayer on the SiO₂ surface.[7]
-
Data Summary and Troubleshooting
| Parameter | Technique | Expected Value / Observation | Potential Issue if Deviated |
| Wettability | Contact Angle | Water CA ≥ 110°[12] | Low CA (<100°): Incomplete monolayer, contamination, poor molecular ordering. |
| Thickness | Ellipsometry | 1.4 - 1.6 nm[12] | Low Thickness: Incomplete coverage. High Thickness: Multilayer formation/polymerization. |
| Composition | XPS | Strong F 1s peak; C 1s deconvolution matches structure. | No/Weak F 1s: Failed deposition. Anomalous C 1s: Contamination or precursor decomposition. |
| Uniformity | AFM | Smooth topography, low RMS roughness (<0.5 nm). | High Roughness/Aggregates: Polymerization in solution, insufficient rinsing. |
Troubleshooting Common Issues:
-
Inconsistent Contact Angles: Often due to improper substrate cleaning or solution instability. Ensure Piranha solution is fresh and the deposition solvent is anhydrous.
-
Patches or Hazy Film: This suggests polymerization of the silane in the bulk solution due to excessive water content. Use anhydrous solvents and a low-humidity environment.
-
Low Monolayer Thickness: May result from insufficient deposition time, low precursor concentration, or a poorly hydroxylated surface.
By adhering to these detailed protocols and utilizing a multi-faceted characterization approach, researchers can reliably produce high-quality, low-energy surfaces using 10-fluorodecanol derivatives, enabling advancements across a wide range of scientific and industrial applications.
References
- Evans, S. D., et al. XPS imaging of patterned self-assembled monolayers containing perfluorinated alkyl chains. Surface and Interface Analysis.
- ResearchGate. XPS Intensities for C 1s and F 1s regions of each fluorinated SAM.
- Pacher, P., et al. Employing X-ray Photoelectron Spectroscopy for Determining Layer Homogeneity in Mixed Polar Self-Assembled Monolayers.
- Freeman, T. L., et al. XPS Studies of Self-Assembled Multilayer Films.
- Graupe, M., et al. Oriented Surface Dipoles Strongly Influence Interfacial Wettabilities. University of Houston.
- Lee, T. R. Fluorinated self-assembled monolayers : composition, structure and interfacial properties. SciSpace.
- Garcia, R., et al. Characterization of organic self-assembled monolayers using bimodal Atomic Force Microscopy.
- ResearchGate. Water contact angles on different SAMs.
- ResearchGate. Ellipsometric thickness increase of different monolayers after....
- Lee, T. R., et al. Self-Assembled Monolayers Generated from Unsymmetrical Partially Fluorinated Spiroalkanedithiols.
- Lee, T. R., et al. The impact of fluorination on the structure and properties of self-assembled monolayer films.
- Kim, J. Probing Organic Self-Assembled Monolayers (SAMs)
- Sugimura, H.
- Nanoscience Instruments. Contact Angle Measurements and Wettability. Nanoscience Instruments.
- Pan, A., et al. Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films. RSC Advances.
- Zhang, L., et al. Preparation and characterization of fluoroalkylsilane self-assembled monolayers on magnetic head surfaces.
- Lee, S. W., & La, Y. H. Crosslinked organosulfur-based self-assembled monolayers: formation and applications.
- Hilfiker, J. N., et al. Survey of methods to characterize thin absorbing films with Spectroscopic Ellipsometry. Thin Solid Films.
- J.A. Woollam Co. Ellipsometry FAQ. J.A. Woollam Co.
- Accu Dyne Test. Critical Surface Tension and Contact Angle with Water for Various Polymers. Accu Dyne Test.
- Lee, T. R. Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. ScienceDirect.
- Sigma-Aldrich. Preparing Self-Assembled Monolayers. Sigma-Aldrich.
- H-C. Wang, et al. Thickness and refractive index of DPPC and DPPE monolayers by multiple-beam interferometry. Journal of the American Chemical Society.
- Jähde, P., & Thiesen, P. H. Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems.
- Pluchon, A., et al. Organic Monolayers by B(C6F5)3-Catalyzed Siloxanation of Oxidized Silicon Surfaces.
- S. R. Wasserman, et al. Simple Methods for the Direct Assembly, Functionalization, and Patterning of Acid-Terminated Monolayers on Si(111).
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"10-fluorodecanol as a tracer in biological systems"
Application Note: 10-Fluorodecanol as a Tracer in Biological Systems
Executive Summary
10-Fluorodecanol (10-FD) is a specialized monofluorinated fatty alcohol used primarily as a
Key Applications:
-
Membrane Dynamics: Probing the hydrophobic core/water interface of lipid bilayers without significant structural perturbation.
-
Metabolic Mapping: Tracking the alcohol dehydrogenase (ADH) pathway and subsequent
-oxidation, specifically to study "lethal synthesis" mechanisms where -fluorinated even-chain lipids metabolize into toxic fluoroacetate.
Chemical Profile & NMR Properties
Before initiating protocols, researchers must calibrate detection parameters based on the specific electronic environment of the fluorine atom.
| Property | Value | Notes |
| Formula | Primary alkyl fluoride. | |
| MW | 176.27 g/mol | |
| -218.0 ppm | Referenced to | |
| Solubility | Low (Water), High (EtOH, DMSO) | Stock solutions (50 mM) should be prepared in DMSO-d6 or Ethanol-d6. |
| Toxicity | HIGH (Metabolic) | Precursor to fluoroacetate in vivo. Handle with extreme caution. |
Application I: Membrane Biophysics
Objective: Measure lipid bilayer order and dynamics.
Mechanism: 10-FD intercalates into the bilayer. The hydroxyl group anchors at the lipid-water interface, while the fluorinated tail extends into the hydrophobic core. The
Protocol: Liposome Incorporation & NMR Acquisition
Materials:
-
DMPC or POPC lipids (powder).
-
10-Fluorodecanol (10-FD).
-
Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4 (in
).
Workflow:
-
Co-dissolution: Dissolve lipid (e.g., 20 mg DMPC) and 10-FD in Chloroform/Methanol (2:1).
-
Ratio: Maintain a Lipid:Probe molar ratio of 50:1 to prevent membrane disruption.
-
-
Film Formation: Evaporate solvent under
stream; vacuum desiccate for 4 hours to remove trace solvent. -
Hydration: Add 1 mL Buffer. Vortex vigorously to form Multilamellar Vesicles (MLVs).
-
Sizing (Optional): Extrude through 100 nm polycarbonate filters for Large Unilamellar Vesicles (LUVs) if solution NMR is used. For solid-state NMR, MLVs are preferred.
-
Acquisition:
-
Instrument: 400 MHz (376 MHz for
) or higher. -
Pulse Sequence: Direct excitation with proton decoupling (
). -
Delay (
): Set to (approx. 3–5 seconds for alkyl fluorides).
-
Data Interpretation:
-
Isotropic Peak (-218 ppm): Indicates rapid tumbling (micelles or small vesicles).
-
Broad Powder Pattern: Indicates restricted motion in MLVs. The width of the pattern correlates with the Order Parameter (
) .
Application II: Metabolic Tracking ("Lethal Synthesis")
Objective: Monitor the kinetics of Alcohol Dehydrogenase (ADH) and the metabolic fate of even-chain fluorinated lipids.
Critical Insight: 10-FD is an even-chain alcohol. Its oxidation mimics natural fatty acid metabolism until the final step of
Mechanistic Pathway
Figure 1: Metabolic fate of 10-fluorodecanol. The compound undergoes oxidation to the acid, followed by
Protocol: Cellular Uptake & Metabolism Assay
Safety Warning: This experiment generates fluoroacetate equivalents. All waste must be segregated as acutely toxic.
-
Cell Culture: Use HepG2 (liver) or bacterial cultures (e.g., Pseudomonas sp. for bioremediation studies).
-
Dosing:
-
Prepare 10-FD as a BSA-conjugate (complex 10-FD with fatty acid-free BSA in 1:1 molar ratio).
-
Treat cells with 50–100
10-FD-BSA.
-
-
Incubation: 0 to 6 hours.
-
Extraction (Bligh-Dyer Modified):
-
Quench metabolism with ice-cold methanol.
-
Add Chloroform/Water to separate phases.
-
Lipid Phase (Chloroform): Contains unreacted 10-FD and esterified lipids.
-
Aqueous Phase (Methanol/Water): Contains 10-fluorodecanoic acid and downstream metabolites (fluoroacetate, fluorocitrate).
-
-
NMR Analysis:
-
Resuspend dried extracts in
(lipids) or (aqueous). -
Target Signals:
-
Alcohol (
): -218.0 ppm (Triplet). -
Acid (
): -218.4 ppm (Shifted slightly downfield). -
Fluoroacetate (
): -217.0 ppm (Distinct singlet/triplet depending on pH).
-
-
References
-
Chemical Shift Standards: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Membrane Probes: Prosser, R. S., et al. (1991). "Fluorine-19 NMR of oriented lipid systems." Biochemistry, 30(18), 4471–4477.
- Metabolic Toxicity: Pattison, F. L. M. (1959). Toxic Aliphatic Fluorine Compounds. Elsevier Publishing. (Classic reference on -fluoro toxicity).
-
Lethal Synthesis Mechanism: Peters, R. A. (1952). "Lethal Synthesis." Proceedings of the Royal Society B, 139(895), 143–170.
-
Modern Tracer Applications: Murphy, C. D., et al. (2003). "Fluorinated fatty acids as probes of bacterial metabolism." Applied and Environmental Microbiology, 69(10).
Protocols for the Safe Handling of Long-Chain Fluoroalcohols: A Comprehensive Guide to Minimizing Risk
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain fluoroalcohols (LCFAs) are a class of organofluorine compounds increasingly utilized in pharmaceutical and materials science for their unique chemical properties. However, their structural characteristics, which include the highly stable carbon-fluorine bond, also present significant health and environmental hazards. Concerns over their persistence, potential for bioaccumulation, and toxicological profile necessitate stringent handling protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of LCFAs in a laboratory setting, grounded in established safety principles and regulatory data. It is designed to empower researchers with the knowledge to mitigate risks, ensure personal safety, and maintain environmental stewardship.
Introduction: The Double-Edged Sword of Fluoroalcohols
Long-chain fluoroalcohols are aliphatic alcohols that contain a significant fluorinated alkyl chain. This fluorination imparts desirable properties such as chemical inertness, thermal stability, and unique solvency, making them valuable intermediates in organic synthesis and building blocks for novel materials and pharmaceuticals.
However, the strength of the carbon-fluorine bond renders these molecules highly resistant to environmental and metabolic degradation, earning them the moniker "forever chemicals" alongside other per- and polyfluoroalkyl substances (PFAS).[1] Research has indicated that some related short-chain PFAS compounds are more toxic than previously understood, accumulating in tissues and persisting for extended periods.[2] This persistence, combined with specific toxicities, demands a cautious and informed approach to their handling. This document provides the necessary protocols to manage these risks effectively.
Hazard Assessment and Toxicology
Understanding the specific hazards associated with LCFAs is the foundation of safe laboratory practice. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]
Key Hazards:
-
Acute Toxicity: Many fluoroalcohols are classified as toxic or harmful if inhaled or swallowed.[4][5] Inhalation of vapors can lead to respiratory irritation, coughing, and central nervous system effects such as headache and dizziness.[3]
-
Serious Eye Damage: Direct contact with LCFAs can cause severe and potentially irreversible eye damage.[4]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[4] For example, repeated exposure to related compounds has been associated with kidney disease.[3]
-
Flammability: Many fluoroalcohols are flammable liquids and vapors.[4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6]
-
Chemical Reactivity: LCFAs can react hazardously with oxidizing agents, amines, and metallic sodium.[4][7] Heating or contact with flames can produce highly toxic decomposition products like fluorophosgene.[4]
Data Summary: Hazard Profile of a Representative Fluoroalcohol
The following table summarizes the hazard classification for a representative commercial fluoroalcohol, providing a clear basis for the subsequent safety protocols.
| Hazard Classification | GHS Statement | Description & Causality |
| Flammable Liquid | H226: Flammable liquid and vapour | The presence of the alcohol functional group and alkyl chain contributes to flammability. Vapors are often heavier than air and can accumulate.[4] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Fluorinated vapors can be readily absorbed by the lungs, leading to systemic toxicity.[4] |
| Serious Eye Damage | H318: Causes serious eye damage | The chemical nature of fluoroalcohols can lead to severe irritation and corrosion of eye tissue upon contact.[4] |
| Specific Target Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure | Due to their persistence, these compounds can accumulate in the body over time, leading to chronic effects on organs like the liver and kidneys.[3][4] |
Core Safety Protocols: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.
Engineering Controls
-
Fume Hood: All handling of LCFAs, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[6] This is the primary method for preventing the inhalation of toxic and flammable vapors.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[8]
-
Safety Shower & Eyewash Station: An ANSI-approved safety shower and eyewash station must be immediately accessible and unobstructed.[9]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully for the specific hazards of LCFAs.[10]
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[6][11] When there is a significant risk of splashing or a highly exothermic reaction, a face shield must be worn over the goggles.[11][12]
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the properties of LCFAs, nitrile or neoprene gloves are generally recommended.[11][13] It is critical to consult the glove manufacturer's chemical resistance guide. Always inspect gloves for defects before use and remove them immediately if contamination occurs, followed by thorough hand washing.[13]
-
Body Protection: A flame-resistant lab coat, fully buttoned, must be worn over long pants and closed-toe shoes.[11] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.[12]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill, a respirator is required.[11] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[11][14]
Workflow for Donning and Doffing PPE
Correctly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Weighing and Preparing LCFA Solutions
Rationale: This protocol is designed to prevent inhalation of vapors and skin contact during the preparation of solutions. All steps must occur within a chemical fume hood.
-
Preparation: Ensure the fume hood sash is at the appropriate height. Place a spill tray lined with absorbent material on the work surface. Assemble all necessary glassware, reagents, and equipment.
-
Don PPE: Put on all required PPE as described in Section 3.2.
-
Weighing:
-
For liquids, transfer the required amount from the stock container to a tared, sealed container using a glass syringe or pipette.
-
For solids, carefully scoop the material in a tared weigh boat. Avoid creating dust.
-
-
Dissolution: Slowly add the weighed LCFA to the solvent in a suitable flask. Do not add solvent to the LCFA to prevent splashing. If necessary, use a magnetic stirrer at a low speed to aid dissolution.
-
Container Sealing: Tightly cap the stock bottle and the prepared solution immediately after use.
-
Cleanup: Wipe down the work surface with an appropriate solvent. Dispose of all contaminated disposables (e.g., pipette tips, weigh boats, wipes) in a designated hazardous waste container.[15]
-
Doff PPE: Remove PPE in the correct order before leaving the work area. Wash hands thoroughly.
Protocol 2: Storage of Long-Chain Fluoroalcohols
Rationale: Proper storage is essential to prevent degradation, dangerous reactions, and accidental exposure.
-
Location: Store LCFAs in a cool, dry, well-ventilated area designated for flammable and toxic chemicals.[4]
-
Container: Keep containers tightly sealed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.[4] Never store LCFAs in glass containers if there is a risk of hydrofluoric acid formation.[9]
-
Segregation: Store LCFAs away from heat, direct sunlight, and all sources of ignition.[4] Ensure they are segregated from incompatible materials, particularly oxidizing agents.[4]
-
Secondary Containment: Use secondary containment trays made of a compatible material (e.g., polyethylene) to contain potential leaks or spills.[9]
Emergency Procedures
Rapid and correct response to emergencies can significantly reduce the severity of an incident.
Spill Response
Rationale: The immediate priority is to ensure personnel safety and contain the spill to prevent environmental release and further exposure.
-
IMMEDIATE ACTION: Alert all personnel in the immediate area and evacuate if the spill is large or highly volatile.[16] If the material is flammable, eliminate all ignition sources.[8]
-
ASSESS THE SPILL: From a safe distance, identify the spilled chemical and the approximate volume.[17] Determine if the spill is minor (can be handled by lab personnel) or major (requires emergency response).[8]
-
CONTAINMENT (Minor Spill):
-
CLEANUP:
-
REPORTING: Report all spills, regardless of size, to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.[8][17]
Decision Tree for Chemical Spill Response
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
Immediate medical attention is critical following any exposure.[5]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes.[16] Remove all contaminated clothing while flushing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Waste Disposal
Due to their persistence and toxicity, LCFAs and all materials contaminated with them must be disposed of as hazardous waste.
-
Collection: Collect all LCFA waste (liquid and solid) in designated, compatible, and clearly labeled hazardous waste containers.[15][20] Do not mix incompatible waste streams.[21]
-
Labeling: The waste container label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Flammable").[8]
-
Storage: Store waste containers in a designated satellite accumulation area, with secondary containment, away from general lab traffic. Do not fill containers beyond 90% capacity.[20]
-
Disposal Route: Follow institutional and local regulations for hazardous waste pickup. The ultimate disposal of PFAS-containing materials is subject to evolving regulations and may involve high-temperature incineration or permanent storage in a certified hazardous waste landfill.[1][22] Never dispose of LCFAs down the drain or in regular trash.[20]
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. U.S. Environmental Protection Agency. [Link]
-
STD_ FLUOROALCOHOL_N1 _G - Daikin Chemicals. (2019). Daikin Industries, Ltd. [Link]
-
Spill Response Procedure - Made Safe. Made Safe. [Link]
-
Chemical Spill Response Procedures. University of Louisville. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024). SAMS Solutions. [Link]
-
Spill Response Procedures - FIU Environmental Health and Safety. Florida International University. [Link]
-
PPE for Chemical Handling: A Quick Guide | Healthy Bean. (2023). Healthy Bean. [Link]
-
FDA Studies: 'Short-chain' PFAS Chemicals More Toxic Than Previously Thought. (2020). Environmental Working Group. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide - CUNY. The City University of New York. [Link]
-
Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025). SafetyCulture. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
Safety data sheet - Daikin Chemicals. (2022). Daikin Industries, Ltd. [Link]
-
Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. University of Bristol. [Link]
-
Chemical waste | Hazardous Waste Management - McGill University. McGill University. [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov. New Jersey Department of Health. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. ETH Zürich. [Link]
-
Guidelines for Disposing of PFAs - MCF Environmental Services. (2023). MCF Environmental Services. [Link]
-
Hydrofluoric Acid - Safe Operating Procedure. Princeton University. [Link]
-
Safer Handling of Alcohol in the Laboratory - NSTA. National Science Teaching Association. [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. University of California, Berkeley. [Link]
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Application Notes and Protocols for Reactions Involving 10-Fluorodecanol
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The unique physicochemical properties of the C-F bond—high electronegativity, small atomic radius, and high bond strength—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] Consequently, the development of robust synthetic methodologies for the selective incorporation of fluorine is of paramount importance to researchers in drug development.
10-Fluorodecanol, a terminally fluorinated long-chain alcohol, serves as a valuable building block for the synthesis of fluorinated lipids, surfactants, and other complex molecules. Its primary alcohol functionality allows for a wide range of chemical transformations, making it a versatile starting material for accessing novel chemical entities. This guide provides detailed experimental protocols for key reactions involving 10-fluorodecanol, focusing on its conversion to a tosylate and subsequent nucleophilic substitution to form an azide. These reactions are fundamental transformations that open the door to a diverse array of further chemical modifications.
Physicochemical Properties and Safety Precautions
10-Fluorodecanol is a colorless to light yellow liquid with a characteristic odor.[4] It is soluble in many common organic solvents. While specific toxicity data for 10-fluorodecanol is limited, it is prudent to handle it with the care afforded to all fluorinated organic compounds. It may cause skin and eye irritation, and inhalation of vapors should be avoided.[4]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact).
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and flammable substances.[4]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental Workflow: From Alcohol to Azide
The following protocols detail a two-step reaction sequence to convert 10-fluorodecanol into 10-fluorodecyl azide. This transformation proceeds via the formation of a tosylate intermediate, which enhances the leaving group ability of the hydroxyl group, facilitating a subsequent SN2 reaction with sodium azide.
Caption: Experimental workflow for the synthesis of 10-fluorodecyl azide.
Detailed Experimental Protocols
Protocol 1: Synthesis of 10-Fluorodecyl Tosylate
This protocol outlines the conversion of the primary alcohol, 10-fluorodecanol, to its corresponding tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[5][6]
Materials:
-
10-Fluorodecanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Pyridine (1.5 eq.)
-
Dichloromethane (DCM), anhydrous (10 volumes)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 10-fluorodecanol (1.0 eq.) in anhydrous dichloromethane (10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, deionized water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 10-fluorodecyl tosylate.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of 10-Fluorodecyl Azide
This protocol describes the SN2 displacement of the tosylate group with an azide nucleophile.[5][7]
Materials:
-
10-Fluorodecyl tosylate (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the purified 10-fluorodecyl tosylate (1.0 eq.) in anhydrous dimethylformamide.
-
Add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a fume hood and avoid contact with metals and acids. [1][8][9]
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 10-fluorodecyl azide by flash column chromatography on silica gel if necessary.
Characterization Data
The following tables summarize the expected analytical data for the starting material and products.
Table 1: Physicochemical and Chromatographic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Rf (20% EtOAc/Hex) |
| 10-Fluorodecanol | C₁₀H₂₁FO | 176.27 | Colorless liquid | 0.3 |
| 10-Fluorodecyl Tosylate | C₁₇H₂₇FO₂S | 330.46 | White solid | 0.6 |
| 10-Fluorodecyl Azide | C₁₀H₂₀FN₃ | 201.28 | Colorless oil | 0.7 |
Table 2: Representative Spectroscopic Data
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) | 19F NMR (CDCl₃, 376 MHz) δ (ppm) | IR (neat) νmax (cm⁻¹) | MS (ESI) m/z |
| 10-Fluorodecanol | 4.49 (dt, J = 47.5, 6.0 Hz, 2H), 3.64 (t, J = 6.6 Hz, 2H), 1.75-1.65 (m, 2H), 1.59-1.52 (m, 2H), 1.40-1.25 (m, 12H) | 84.4 (d, J = 163.9 Hz), 63.1, 32.8, 30.5 (d, J = 19.5 Hz), 29.5, 29.4, 29.2, 25.7, 25.4, 22.7 | -218.3 (tt, J = 47.5, 25.0 Hz) | 3330 (br), 2928, 2856, 1465, 1058 | [M+Na]⁺ 199.15 |
| 10-Fluorodecyl Tosylate | 7.79 (d, J = 8.3 Hz, 2H), 7.34 (d, J = 8.0 Hz, 2H), 4.49 (dt, J = 47.5, 6.0 Hz, 2H), 4.02 (t, J = 6.5 Hz, 2H), 2.45 (s, 3H), 1.75-1.65 (m, 2H), 1.65-1.55 (m, 2H), 1.35-1.20 (m, 12H) | 144.7, 133.3, 129.8, 127.9, 84.4 (d, J = 164.0 Hz), 70.8, 30.5 (d, J = 19.5 Hz), 29.3, 29.2, 29.0, 28.8, 25.8, 25.3, 21.6 | -218.4 (tt, J = 47.5, 25.0 Hz) | 2929, 2857, 1598, 1358 (S=O), 1176 (S=O), 1097 | [M+Na]⁺ 353.16 |
| 10-Fluorodecyl Azide | 4.49 (dt, J = 47.5, 6.0 Hz, 2H), 3.26 (t, J = 7.0 Hz, 2H), 1.75-1.65 (m, 2H), 1.63-1.55 (m, 2H), 1.40-1.25 (m, 12H) | 84.4 (d, J = 163.9 Hz), 51.5, 30.5 (d, J = 19.5 Hz), 29.4, 29.3, 29.1, 28.8, 26.6, 25.4 | -218.3 (tt, J = 47.5, 25.0 Hz) | 2929, 2857, 2095 (N₃), 1465 | [M+Na]⁺ 224.15 |
Discussion of Causality and Self-Validation
The successful conversion of an alcohol to an azide via a tosylate intermediate hinges on several key principles. The tosylation step is critical because the hydroxyl group is a poor leaving group. By converting it to a tosylate, we create a resonance-stabilized, excellent leaving group, which facilitates the subsequent SN2 reaction. The use of pyridine serves as a base to neutralize the HCl generated during the reaction, preventing side reactions.
The azidation step is a classic SN2 reaction. The choice of DMF as a solvent is strategic; as a polar aprotic solvent, it solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus promoting the SN2 pathway.[10] The reaction proceeds with inversion of stereochemistry at the carbon center, although for the achiral 10-fluorodecanol, this is not observable.
The entire protocol is designed to be self-validating through the use of TLC for reaction monitoring. The distinct Rf values of the starting material, intermediate, and product allow for clear visualization of the reaction's progress, ensuring that each step is complete before proceeding to the next. The purification by column chromatography further ensures the isolation of high-purity materials, which is validated by the characterization data.
Conclusion
This application note provides a detailed and robust framework for the synthesis of 10-fluorodecyl azide from 10-fluorodecanol. The protocols are based on well-established and reliable organic transformations, tailored for this specific fluorinated substrate. The comprehensive characterization data provides a benchmark for researchers to validate their results. By following these detailed procedures, scientists and drug development professionals can confidently utilize 10-fluorodecanol as a versatile building block for the creation of novel fluorinated molecules with potential therapeutic applications.
References
-
ChemBK. (2024, April 9). 334-64-5. Retrieved from [Link]
-
Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 5(11), 765-783. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019, September 19). Sodium Azide NaN3. Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]
-
ResearchGate. (2016, May 24). Substitution of tosylate by sodium azide is SN1 or SN2? Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Lin, Y., et al. (2017). Design, semisynthesis and potent cytotoxic activity of novel 10-fluorocamptothecin derivatives. European Journal of Medicinal Chemistry, 139, 747-756. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Application of Fluorine in Drug Design. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. nesacs.org [nesacs.org]
- 3. rsc.org [rsc.org]
- 4. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Fluorodecanol
Welcome to the Technical Support Center for the synthesis of 10-fluorodecanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of this long-chain fluoroalcohol. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to help you navigate the common challenges encountered during this synthesis.
I. Introduction to the Synthesis of 10-Fluorodecanol
The synthesis of 10-fluorodecanol typically involves the nucleophilic substitution of a leaving group on a C10 alkyl chain with a fluoride ion. A common and practical approach is the fluorination of 10-bromo-1-decanol. This method is often preferred due to the commercial availability of the starting material and the relatively straightforward nature of the reaction. However, as with many fluorination reactions, challenges such as low yield, side product formation, and purification difficulties can arise. This guide will address these specific issues in a question-and-answer format.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 10-fluorodecanol and provides systematic solutions.
Question 1: Low or No Yield of 10-Fluorodecanol
"I performed the fluorination of 10-bromo-1-decanol using potassium fluoride (KF), but my post-reaction analysis (GC-MS, ¹H NMR) shows mostly unreacted starting material. What could be the issue?"
Answer:
This is a frequent challenge in nucleophilic fluorination using alkali metal fluorides like KF. The low yield is often attributable to several factors related to the reactivity of the fluoride ion and the reaction conditions.
Causality and Solutions:
-
Low Solubility and Nucleophilicity of KF: Potassium fluoride has low solubility in many organic solvents, which significantly reduces the concentration of available fluoride ions for the substitution reaction. Furthermore, the fluoride ion itself can be strongly solvated by protic solvents, diminishing its nucleophilicity.
-
Solution 1: Use of a Phase-Transfer Catalyst: Incorporating a phase-transfer catalyst, such as 18-crown-6 ether, can significantly improve the solubility and reactivity of KF in aprotic solvents like acetonitrile or DMF. The crown ether complexes the potassium ion, leaving a "naked" and more nucleophilic fluoride ion.[1]
-
Solution 2: Alternative Fluoride Sources: Consider using more soluble and reactive fluoride sources. Tetrabutylammonium fluoride (TBAF) is a common choice, although its basicity can promote elimination side reactions. A milder alternative is tetrabutylammonium bifluoride (TBABF₂), which has been shown to provide excellent yields in nucleophilic fluorinations with minimal elimination.[2]
-
-
Inefficient Leaving Group: While bromide is a good leaving group, its departure can sometimes be the rate-limiting step.
-
Solution: Conversion to a Better Leaving Group: You can convert the starting 10-bromo-1-decanol to a tosylate or mesylate. These are excellent leaving groups and can enhance the rate of nucleophilic substitution. However, this adds an extra step to your synthesis.
-
-
Reaction Temperature and Time: Nucleophilic substitution reactions are often slow at room temperature.
-
Solution: Optimize Reaction Conditions: Gradually increase the reaction temperature (e.g., to 80-100 °C) and monitor the reaction progress over a longer period (e.g., 24-48 hours) by TLC or GC-MS.
-
Experimental Workflow: Fluorination using KF and 18-Crown-6
Caption: Workflow for the synthesis of 10-fluorodecanol.
Question 2: Significant Formation of an Alkene Side Product
"My reaction seems to have worked, but I'm observing a significant amount of a side product that I suspect is 9-decen-1-ol. How can I minimize this elimination reaction?"
Answer:
The formation of 9-decen-1-ol is a classic example of an E2 elimination reaction competing with the desired SN2 substitution. This is particularly prevalent when using basic fluoride sources or high reaction temperatures.
Causality and Solutions:
-
Basicity of the Fluoride Source: Highly basic fluoride reagents like TBAF can act as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of a double bond.
-
Solution: Use a Less Basic Fluorinating Agent: Modern deoxyfluorinating agents are less basic and can favor substitution over elimination. Consider using reagents like diethylaminosulfur trifluoride (DAST) or its more stable analogue, Deoxo-Fluor™.[3] These reagents work through a different mechanism that often minimizes elimination. PyFluor is another excellent option known for its high selectivity for fluorination with minimal elimination byproducts.
-
-
Solvent Effects: Protic solvents can stabilize the transition state of the elimination reaction.
-
Solution: Use Aprotic Solvents: Ensure you are using a dry, aprotic solvent such as THF, acetonitrile, or DMF.
-
-
Reaction Temperature: Higher temperatures can favor elimination over substitution.
-
Solution: Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.
-
Logical Relationship: SN2 vs. E2
Caption: Competing SN2 and E2 pathways.
Question 3: Difficulty in Purifying the Final Product
"I have a mixture of my product, unreacted starting material, and some other impurities. Standard column chromatography is not giving me a pure product. What are my options?"
Answer:
Purifying long-chain alcohols can be challenging due to their similar polarities and high boiling points. A multi-step purification strategy is often necessary.
Causality and Solutions:
-
Similar Polarity of Product and Starting Material: Both 10-fluorodecanol and 10-bromo-1-decanol are long-chain alcohols with similar polarities, making their separation by silica gel chromatography difficult.
-
Solution 1: Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) might improve separation. Using a finer mesh silica gel can also enhance resolution.
-
Solution 2: Derivatization: You can temporarily protect the alcohol group as an ester (e.g., acetate). The resulting 10-fluorodecyl acetate and 10-bromodecyl acetate will have different polarities and may be easier to separate. The protecting group can then be removed by hydrolysis.
-
Solution 3: Preparative HPLC: If high purity is required, preparative reverse-phase HPLC can be a very effective, albeit more expensive, purification method.
-
-
Presence of Acidic Impurities: Some fluorinating agents can generate acidic byproducts (e.g., HF).[4]
-
Solution: Basic Wash: During the work-up, include a wash with a mild aqueous base like sodium bicarbonate solution to neutralize and remove acidic impurities.
-
-
Non-volatile Impurities:
-
Solution: Distillation: If the impurities are significantly less volatile than your product, vacuum distillation can be an effective purification method for 10-fluorodecanol.
-
Purification Workflow
Caption: Multi-step purification strategy.
III. Frequently Asked Questions (FAQs)
1. What is a suitable starting material for the synthesis of 10-fluorodecanol?
10-bromo-1-decanol is a common and commercially available starting material. Alternatively, one could start from 1,10-decanediol, selectively protect one hydroxyl group, convert the other to a good leaving group (like a tosylate or mesylate), and then perform the fluorination followed by deprotection.
2. Which fluorinating agent is best for this synthesis?
The "best" agent depends on your priorities (cost, safety, yield, and selectivity).
For cost-effectiveness: KF with a phase-transfer catalyst can be economical but may require more optimization.
For higher yields and selectivity: Modern reagents like Deoxo-Fluor™, PyFluor, or AlkylFluor are often superior, minimizing elimination side products.[2][3]
For safety: Newer crystalline fluorinating agents like Xtalfluor are generally safer to handle than reagents like DAST.
3. How can I confirm the successful synthesis of 10-fluorodecanol?
A combination of analytical techniques is recommended:
¹H NMR: Look for the disappearance of the signal corresponding to the CH₂Br protons (around 3.4 ppm) and the appearance of a new signal for the CH₂F protons, which will be a triplet of doublets around 4.4 ppm due to coupling with both adjacent protons and the fluorine atom.
¹⁹F NMR: This is a definitive technique. You should observe a single signal for the fluorine atom, typically a triplet, in the range of -215 to -225 ppm.[5][6] ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorinated compounds.[7]
GC-MS: The mass spectrum should show the correct molecular ion peak or characteristic fragmentation pattern for 10-fluorodecanol. The retention time will also be different from the starting material. GC-MS is a robust method for analyzing neutral, volatile compounds like fluoroalcohols.[8][9]
FT-IR: Look for the appearance of a C-F stretching vibration, typically in the region of 1000-1100 cm⁻¹.
4. What are the expected spectroscopic data for 10-fluorodecanol?
| Technique | Expected Data |
| ¹H NMR | δ ~4.4 (dt, JHF = 47 Hz, JHH = 6 Hz, 2H, -CH₂F), ~3.6 (t, J = 6.5 Hz, 2H, -CH₂OH), ~1.2-1.7 (m, 16H, -(CH₂)₈-) |
| ¹³C NMR | δ ~84 (d, JCF = 165 Hz, -CH₂F), ~63 (-CH₂OH), and other aliphatic signals |
| ¹⁹F NMR | δ ~-218 (tt, JHF = 47 Hz, JHF = 25 Hz) |
| MS (EI) | M+ not always observed, characteristic fragments: [M-H₂O]+, [M-HF]+ |
5. Are there any specific safety precautions I should take?
Yes, working with fluorinating agents requires special care.
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves resistant to the chemicals you are using.
Some fluorinating agents, like DAST, can be thermally unstable and react violently with water.[3] Always handle them with care and follow the supplier's safety data sheet (SDS).
Be aware that hydrogen fluoride (HF) can be a byproduct of some reactions. HF is extremely corrosive and toxic. Have a calcium gluconate tube readily available in case of skin contact.
IV. References
-
Fluorination Remains Key Challenge in API Synthesis - Pharmaceutical Technology. (2026, February 6). Pharmaceutical Technology.[Link]
-
Method development for the determination of residual fluorotelomer raw materials and perflurooctanoate in fluorotelomer-based products by gas chromatography and liquid chromatography mass spectrometry. (2006, March 31). PubMed.[Link]
-
On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek.[Link]
-
Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. (2025, July 1). PMC.[Link]
-
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (2020, April 30). MDPI.[Link]
-
Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). Semantic Scholar.[Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI.[Link]
-
Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. (2020, January 4). PubMed.[Link]
-
Decane, 1-bromo-10-fluoro- | C10H20BrF | CID 9543 - PubChem. NIH.[Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).[Link]
-
Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. JEOL Ltd.[Link]
-
Is it possible to analyze F-compounds with GCMS ? | ResearchGate. (2014, February 11). ResearchGate.[Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia.[Link]
-
19Flourine NMR. University of Ottawa.[Link]
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.[Link]
-
Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. (2015, November 23). PMC.[Link]
-
1-fluorodecane - 334-56-5, C10H21F, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.[Link]
-
Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. Green Chemistry (RSC Publishing).[Link]
-
Fluoroalcohols for chemical modification of biomolecules. PMC.[Link]
-
Original Synthesis of Fluorenyl Alcohol Derivatives by Reductive Dehalogenation Initiated by TDAE. PMC.[Link]
-
DE102005040742B4 - Process for the purification of long-chain fatty alcohols. Google Patents.
-
Analysis of Odorous VOCs using TD-GC-MS/FID/PFPD: Development and Applications to Real Samples. (2022, May 30). Chemical Engineering Transactions.[Link]
-
SYNTHESIS OF 9-DECEN-1-OL. Semantic Scholar.[Link]
-
New Pathway for Long-Chain n-Alkane Synthesis via 1-Alcohol in Vibrio furnissii M1. PMC.[Link]
-
The potential of thermal desorption-GC/MS-based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples. (2022, June 6). Taylor & Francis Online.[Link]
-
Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste. (2023, July 15). Impactfactor.[Link]
-
Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. Molecular BioSystems (RSC Publishing).[Link]
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.[Link]
-
Mixing behavior of 10-(perfluorohexyl)-decanol and DPPC. PMC - NIH.[Link]
Sources
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- 2. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 5. magritek.com [magritek.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Method development for the determination of residual fluorotelomer raw materials and perflurooctanoate in fluorotelomer-based products by gas chromatography and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Methods for 10-Fluorodecanol
Welcome to the technical support guide for the purification of 10-fluorodecanol. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this long-chain fluoroalcohol.
Introduction
10-fluorodecanol (C₁₀H₂₁FO) is a valuable intermediate in various fields, including the synthesis of pharmaceuticals and specialty materials. Its unique structure, featuring a polar hydroxyl group at one end and a fluorine atom at the other, imparts distinct physicochemical properties. However, these same properties can present challenges during purification. The presence of structurally similar impurities, such as the starting material 10-bromodecanol or unreacted 1,10-decanediol, necessitates robust and well-optimized purification strategies. This guide provides a comprehensive resource for troubleshooting common issues and selecting the appropriate purification methodology.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 10-fluorodecanol?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the nucleophilic substitution of 10-bromodecanol with a fluoride source.[1][2] Therefore, the most probable impurities include:
-
Unreacted Starting Material: 10-bromodecanol.
-
Byproducts of Precursor Synthesis: If the 10-bromodecanol was prepared from 1,10-decanediol, residual diol might be present.
-
Solvent and Reagent Residues: Residual solvents or byproducts from the fluorinating agent.
-
Elimination Byproducts: Small amounts of 1-decene or 9-decen-1-ol if elimination competes with substitution.
Q2: How do I choose the best primary purification method for 10-fluorodecanol?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
For large-scale purification (>5 g) where impurities have significantly different boiling points: Fractional vacuum distillation is often the most efficient method. 10-fluorodecanol has a high boiling point, making vacuum distillation necessary to prevent decomposition.
-
For small-to-medium scale (<5 g) or when impurities have similar boiling points: Flash column chromatography is superior. The polarity difference between the hydroxyl group of the product and the less polar impurities allows for effective separation on a silica gel stationary phase.
-
For removing minor, non-volatile impurities from a semi-pure product: Recrystallization can be effective if a suitable solvent system is found. Given its melting point of 22°C, this would be a low-temperature recrystallization.[3]
Q3: What analytical techniques are recommended for assessing the purity of 10-fluorodecanol?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, especially those with similar polarity to the product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural confirmation and purity assessment. ¹⁹F NMR is particularly sensitive for detecting any fluorine-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile impurities and can be adapted for fluorinated compounds.[4][5]
Q4: Are there any specific safety precautions for handling 10-fluorodecanol?
A4: Yes. While specific data for 10-fluorodecanol is limited, related fluorinated and long-chain halo-alkanes require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any vapors.[8][9]
-
Avoid Contact: 10-fluorodecanol is described as potentially toxic and irritating; avoid contact with skin and eyes.[3] In case of contact, wash the affected area thoroughly with soap and water.[6]
-
Precursor Hazards: Be aware of the hazards associated with precursors like 10-bromodecanol, which is classified as a skin, eye, and respiratory irritant.[10]
Purification Method Selection Workflow
The following diagram outlines a logical workflow for selecting the most appropriate purification strategy based on the initial assessment of your crude product.
Caption: Decision tree for selecting a 10-fluorodecanol purification method.
Troubleshooting Guides
Flash Column Chromatography
Issue 1: My 10-fluorodecanol is eluting too quickly (high Rf value) even with non-polar solvents like hexanes.
-
Possible Cause: This is unexpected, as 10-fluorodecanol is a polar molecule due to its hydroxyl group. This could indicate your compound has been mistakenly identified or that a significant, non-polar impurity is being tracked.
-
Solution:
-
Verify Identity: Before proceeding, confirm the identity of the material in your crude sample using ¹H NMR or mass spectrometry.
-
Re-evaluate TLC: Run a TLC plate using a more polar solvent system, such as 20-30% ethyl acetate in hexanes, to ensure you can visualize the polar alcohol spot. The Rf should ideally be between 0.2 and 0.4 for good separation.[11]
-
Issue 2: The product spot on the TLC plate is streaking or tailing significantly.
-
Possible Cause: Peak tailing for polar compounds on silica gel is often caused by strong, non-ideal interactions between the hydroxyl group and the acidic silanol groups (Si-OH) on the silica surface.[11]
-
Solutions:
-
Add a Polar Modifier: Add a small amount (0.5-1%) of a polar solvent like methanol or a basic modifier like triethylamine to your eluent. Triethylamine can help by deactivating the acidic sites on the silica gel.
-
Use Deactivated Silica: If tailing is severe, consider using silica gel that has been deactivated with water or triethylamine.[11][12]
-
Alternative Stationary Phase: For very challenging separations, consider using a different stationary phase like alumina (neutral or basic) or a reversed-phase (C18) column, though this requires developing a new solvent system (e.g., with water/acetonitrile or water/methanol).[12][13]
-
Issue 3: 10-fluorodecanol is co-eluting with the 10-bromodecanol starting material.
-
Possible Cause: The polarities of the two compounds are very similar, with the primary difference being the electronegativity and size of the terminal halogen. This can make baseline separation difficult.
-
Solutions:
-
Optimize Solvent System: Use a shallow polarity gradient during elution. Start with a low polarity mobile phase (e.g., 5% ethyl acetate/hexanes) and increase the polarity very slowly (e.g., 1% increments). This can improve resolution between closely eluting spots.
-
Use a Different Solvent System: Sometimes, changing the solvent composition entirely can alter selectivity. Try a system with dichloromethane/methanol or ether/hexanes.
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance the separation of compounds with close Rf values.
-
Fractional Vacuum Distillation
Issue 1: The distillation is very slow or has stopped, even though the heating mantle is at a high temperature.
-
Possible Causes:
-
Inadequate Vacuum: The vacuum may not be strong enough to lower the boiling point sufficiently.
-
"Bumping": The liquid may be superheating and not boiling smoothly, leading to sudden, violent boiling rather than a steady distillation.
-
Poor Insulation: Heat loss from the distillation flask and column can prevent the vapor from reaching the condenser.
-
-
Solutions:
-
Check Vacuum System: Ensure all joints are properly sealed with vacuum grease and that the vacuum pump is functioning correctly. A typical pressure for this type of distillation would be in the range of 1-10 mmHg.
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask to promote smooth, even boiling.
-
Insulate the Apparatus: Wrap the distillation flask and the fractionating column with glass wool or aluminum foil to minimize heat loss.[14]
-
Issue 2: The temperature at the thermometer is fluctuating wildly.
-
Possible Cause: This usually indicates an unstable distillation, often due to "bumping" or an inconsistent heating rate. It can also happen if the vacuum pressure is not stable.
-
Solutions:
-
Stabilize Heating: Use a heating mantle with a controller, and increase the temperature slowly to find the point of steady distillation. An oil bath can provide more uniform heating.
-
Check Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[14]
-
Ensure Stable Vacuum: Check for leaks in your system.
-
Issue 3: I am getting poor separation between 10-fluorodecanol and a close-boiling impurity.
-
Possible Cause: The fractionating column is not providing enough theoretical plates for an efficient separation.
-
Solutions:
-
Use a More Efficient Column: Switch to a column with a higher number of theoretical plates, such as a Vigreux column or a column packed with Raschig rings or metal sponges.[14]
-
Increase Reflux Ratio: Slow down the rate of distillation. By heating more gently, you allow more condensation-revaporization cycles to occur within the column, which improves separation efficiency.[15]
-
Collect Smaller Fractions: As the temperature begins to rise towards the boiling point of your product, start collecting smaller fractions. Analyze each fraction by GC to identify the purest ones to be combined.
-
Data Summary Table
The following table summarizes key physical properties of 10-fluorodecanol and common related impurities to aid in selecting and optimizing purification parameters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity Notes |
| 10-Fluorodecanol | C₁₀H₂₁FO | 176.27 | 241.8 @ 760 mmHg[3] | 22[3] | Polar due to -OH group. Terminal fluorine slightly increases polarity over decanol. |
| 10-Bromodecanol | C₁₀H₂₁BrO | 237.18 | 165-169 @ 10 mmHg[10] | ~25-28 | Polar. Slightly less polar than 10-fluorodecanol on silica gel. |
| 1-Decanol | C₁₀H₂₂O | 158.28 | 232.9 @ 760 mmHg | 6.4 | Polar. Used as a non-fluorinated reference. |
| 1,10-Decanediol | C₁₀H₂₂O₂ | 174.28 | 297 @ 760 mmHg | 72-74 | Very polar due to two -OH groups. Will have a very low Rf on silica. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is suitable for purifying up to 5 g of crude 10-fluorodecanol.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), find a solvent system that provides an Rf value of ~0.2-0.3 for 10-fluorodecanol.
-
Start with a mixture of 15% Ethyl Acetate / 85% Hexanes and adjust the polarity as needed.
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., a 40 mm diameter column for 2-5 g of crude material).
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude 10-fluorodecanol in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
Collect fractions (e.g., 15-20 mL each) and monitor the elution process by TLC.
-
If separation is poor, a shallow gradient can be applied by slowly increasing the percentage of ethyl acetate in the mobile phase.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified 10-fluorodecanol.
-
Protocol 2: Fractional Vacuum Distillation
This protocol is effective for larger quantities (>5 g) where volatile impurities need to be removed.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[14]
-
Ensure all glass joints are clean and lightly greased for a good vacuum seal.
-
Place a stir bar in the round-bottom flask.
-
-
Distillation Procedure:
-
Charge the round-bottom flask with the crude 10-fluorodecanol (do not fill more than two-thirds full).
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 5-10 mmHg).
-
Gently heat the flask using a heating mantle or oil bath.
-
-
Fraction Collection:
-
Observe the vapor rising through the column. The temperature should hold steady as the first, lower-boiling fraction distills. Collect this forerun in a separate flask.
-
As the temperature begins to rise, change the receiving flask to collect the main fraction corresponding to the boiling point of 10-fluorodecanol at that pressure.
-
Continue collecting until the temperature either rises significantly or drops, or when only a small residue remains in the distillation flask.
-
-
Shutdown:
-
Turn off the heating and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure. This prevents air from rushing in and potentially cracking the hot glassware.
-
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Compounds.
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols.
- E. I. Du Pont De Nemours And Company. (2006). Purification of fluorinated alcohols. Google Patents.
-
CF Plus Chemicals. (2019). MATERIAL SAFETY DATASHEET. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]
-
Airgas. (2017). SAFETY DATA SHEET. Retrieved from [Link]
-
Halocarbon Life Sciences. (n.d.). SDS – SAFETY DATA SHEET. Retrieved from [Link]
-
ChemBK. (2024). 10-fluorodecan-1-ol. Retrieved from [Link]
-
LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Apffel, A., Chakel, J. A., Fischer, S., Lichtenwalter, K., & Hancock, W. S. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. PMC. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
USA Lab. (2020). How Fractional Distillation Process Works. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization is the most common method for purifying solid compounds. Retrieved from [Link]
-
PubMed. (2006). Method development for the determination of residual fluorotelomer raw materials and perflurooctanoate in fluorotelomer-based products by gas chromatography and liquid chromatography mass spectrometry. Retrieved from [Link]
-
Redalyc. (n.d.). Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Retrieved from [Link]
Sources
- 1. China Intermediates 10-Bromodecanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. 10-Bromodecanol | 53463-68-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Method development for the determination of residual fluorotelomer raw materials and perflurooctanoate in fluorotelomer-based products by gas chromatography and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cfplus.cz [cfplus.cz]
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- 14. Purification [chem.rochester.edu]
- 15. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 10-Fluorodecanol Synthesis
Welcome to the Technical Support Center for the synthesis of 10-fluorodecanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important fluorinated alcohol. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 10-fluorodecanol, providing quick and actionable solutions.
Q1: My yield of 10-fluorodecanol is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. The most common culprits are incomplete reaction, degradation of the starting material or product, and formation of side products. Here’s a systematic approach to troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature. However, be aware that excessive heat can lead to decomposition or side reactions. For many fluorination reactions, a temperature range of -78 °C to room temperature is typical, depending on the reagent.[1][2]
-
Reagent Quality: The purity and reactivity of your fluorinating agent are critical. Use freshly opened or properly stored reagents. Many fluorinating agents, such as Diethylaminosulfur Trifluoride (DAST), are moisture-sensitive and can be hydrolyzed, which reduces their effectiveness and can generate corrosive byproducts like hydrogen fluoride (HF).[3][4]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Trace amounts of water can react with the fluorinating agent, quenching the reaction.[4][5]
-
Stoichiometry: Carefully control the molar ratio of the fluorinating agent to the starting alcohol. Using an insufficient amount will result in an incomplete reaction, while a large excess can sometimes lead to over-fluorination or other side reactions.[4][6]
Q2: I'm observing significant amounts of 10-decene as a byproduct. How can I minimize this elimination reaction?
A2: Elimination to form alkenes is a common side reaction in deoxofluorination, especially with secondary and tertiary alcohols, but it can also occur with primary alcohols under certain conditions.[4] Here are strategies to suppress this side reaction:
-
Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing elimination than others. DAST is a widely used reagent but can lead to elimination.[3][7] Consider using alternative, more modern reagents that are known to reduce elimination side reactions.[4] Reagents like Deoxo-Fluor are often more thermally stable and can sometimes provide better selectivity.[1][8]
-
Reaction Temperature: Lowering the reaction temperature can often favor the desired substitution reaction over elimination.[9] For reactions with DAST, temperatures as low as -78 °C are common.[1]
-
Base: The choice of base, if one is used, can be critical. Some bases can promote elimination. If applicable to your specific protocol, consider using a milder, non-nucleophilic base.
Q3: My purification of 10-fluorodecanol is difficult due to co-eluting impurities. What are some effective purification strategies?
A3: Purifying fluoroalcohols can be challenging. Here are some techniques to improve separation:
-
Aqueous Workup: A standard aqueous workup is essential to remove water-soluble impurities and residual fluorinating agent byproducts.[9] This typically involves diluting the reaction mixture with a water-immiscible organic solvent and washing with water, followed by a brine wash to aid in phase separation.[9]
-
Column Chromatography: Flash column chromatography on silica gel is a standard method. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to optimize the separation of your product from impurities.[9]
-
Alternative Purification Methods: If chromatography is ineffective, consider other techniques. For some fluorinated alcohols, purification can be achieved by cooling the mixture to a temperature where the desired product freezes while impurities remain liquid.[10]
Q4: I am considering a two-step synthesis via a tosylate intermediate. What are the key considerations for this approach?
A4: A two-step process involving the formation of a tosylate followed by nucleophilic fluorination is a common and effective strategy.
-
Tosylation: The conversion of the alcohol to a tosylate is typically achieved using tosyl chloride in the presence of a base like pyridine or triethylamine.[11][12] This creates an excellent leaving group for the subsequent fluorination step.[11]
-
Nucleophilic Fluorination: The tosylate can then be reacted with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst like a crown ether to improve the solubility and nucleophilicity of the fluoride ion.[13][14]
-
Advantages: This method can sometimes provide better overall yields and fewer side reactions compared to direct deoxofluorination, especially if the direct fluorination is problematic.
II. Troubleshooting Guide: In-depth Problem Solving
This section provides a more detailed, cause-and-effect analysis of specific problems you might encounter.
Issue 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Inactive Fluorinating Reagent | The fluorinating agent may have degraded due to improper storage or exposure to moisture. DAST, for example, is known to be moisture-sensitive.[3][5] | Use a fresh bottle of the reagent or verify the activity of your current stock. Store reagents under an inert atmosphere and away from moisture. |
| Insufficient Reaction Temperature | The activation energy for the reaction may not be met at the current temperature, leading to a sluggish or stalled reaction. | While monitoring with TLC or GC-MS, incrementally increase the reaction temperature. For many deoxofluorination reactions, a gradual warm-up from a low temperature (e.g., -78 °C) to room temperature is employed.[1] |
| Presence of Water | Water will react with and consume many fluorinating reagents, preventing them from reacting with your starting material.[4] | Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Solubility of Reagents | If the starting material or fluorinating agent is not fully dissolved, the reaction will be slow and incomplete. | Choose a solvent in which all reactants are soluble. Dichloromethane (DCM) is a common solvent for DAST-mediated reactions.[1][2] |
Issue 2: Formation of Rearranged Products
| Potential Cause | Explanation | Recommended Solution |
| Carbocationic Intermediates | Some fluorinating agents, like DAST, can promote the formation of carbocationic intermediates, which are susceptible to skeletal rearrangements.[4] | Consider using a less Lewis-acidic fluorinating reagent, such as Deoxo-Fluor, which may be less prone to causing rearrangements.[4] Alternatively, explore a synthetic route that avoids the formation of carbocationic intermediates, such as the two-step tosylation/nucleophilic fluorination approach. |
Issue 3: Difficult Workup and Purification
| Potential Cause | Explanation | Recommended Solution |
| Emulsion Formation | During aqueous workup, emulsions can form, making phase separation difficult and leading to product loss.[9] | Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation. |
| Residual High-Boiling Solvents | If a high-boiling solvent like DMF or DMSO is used, it can be difficult to remove completely during workup. | A thorough aqueous workup with multiple water washes is crucial.[9] For every 5 mL of DMF or DMSO, use at least 5 x 10 mL of water for washing.[15] |
| Byproducts from Fluorinating Agent | The byproducts of the fluorinating agent can sometimes be difficult to separate from the desired product. | Specialized workup procedures may be necessary. For example, some protocols suggest a quench with a saturated aqueous solution of sodium bicarbonate.[16] In some cases, using polymer-supported scavenger resins can aid in the removal of byproducts.[17][18] |
III. Experimental Protocols
Protocol 1: Direct Deoxofluorination using Diethylaminosulfur Trifluoride (DAST)
This protocol outlines a general procedure for the direct conversion of 10-decanol to 10-fluorodecanol using DAST.
Materials:
-
10-decanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 10-decanol (1.0 eq.) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.5 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 10-fluorodecanol.
Protocol 2: Two-Step Synthesis via Tosylate Intermediate
This protocol describes the synthesis of 10-fluorodecanol from 10-decanol via a tosylate intermediate.
Step 1: Synthesis of 10-decyl tosylate
-
To a solution of 10-decanol (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq.) or pyridine (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12 hours.[11] Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate.[11] This is often used in the next step without further purification.
Step 2: Nucleophilic Fluorination of 10-decyl tosylate
-
Dissolve the crude 10-decyl tosylate (1.0 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.
-
Add a fluoride source such as spray-dried potassium fluoride (KF) (2-3 eq.) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq.).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., diethyl ether), and wash several times with water to remove the solvent and inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
IV. Data Presentation
Table 1: Comparison of Fluorinating Agents for Deoxofluorination
| Fluorinating Agent | Structure | Key Advantages | Key Disadvantages | Typical Reaction Temp. |
| DAST (Diethylaminosulfur Trifluoride) | Et₂NSF₃ | Readily available, effective for a wide range of alcohols.[3][6] | Thermally unstable, can cause elimination and rearrangement, moisture sensitive.[3][4][7] | -78 °C to RT[1][2] |
| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable than DAST, sometimes less elimination.[1][8] | Can be less reactive than DAST. | RT to elevated temps. |
| XtalFluor-E | [Et₂NSF₂]BF₄ | Crystalline solid, easier to handle, enhanced thermal stability.[19] | Often requires an activator/promoter.[19] | Varies with promoter. |
| PyFluor | Stable, crystalline solid, high selectivity. | Newer reagent, may be less readily available. | Varies. | |
| SulfoxFluor | Crystalline, shelf-stable, high selectivity for fluorination over elimination.[20][21] | Newer reagent. | Room Temperature[20][21] |
V. Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Diagram 2: Competing Pathways: Substitution vs. Elimination
Caption: Competing SN2 and E2 pathways in deoxofluorination.
VI. References
-
Wikipedia. Diethylaminosulfur trifluoride. [Link]
-
Common Organic Chemistry. Diethylaminosulfur Trifluoride (DAST). [Link]
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2006). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2006(13), 2589-2591. [Link]
-
Creary, X., & Zhu, C. (2006). Purification of fluorinated alcohols. Google Patents.
-
ChemBK. 10-fluorodecan-1-ol. [Link]
-
ResearchGate. Reaction optimization a, Optimization of enantioselective fluorination... [Link]
-
Wiley Online Library. Strategies Towards Challenging Fluorination Reactions. [Link]
-
IEEE Xplore. Optimisation Studies of Fluorination Reactions Based on Bayesian Optimisation Algorithm. [Link]
-
UCL Discovery. Site selectivities in fluorination. [Link]
-
PubMed. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. [Link]
-
MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
Semantic Scholar. Diversity-oriented synthesis catalyzed by DAST ‒ preparation of new antitumor ecdysteroid derivatives. [Link]
-
EPO. Purification of 1,1,1,3,3,3-hexafluoroisopropanol. [Link]
-
Uniqsis. Fluorination Chemistry Performed in a Modular Flow Reactor. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Semantic Scholar. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. [Link]
-
ACS Publications. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. [Link]
-
Beilstein Journal of Organic Chemistry. Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. [Link]
-
Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]
-
The Doyle Group - UCLA. Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. [Link]
-
PMC. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. [Link]
-
Common Organic Chemistry. Alcohol to Fluoride. [Link]
-
PMC. Hydrogen Bonding: Regulator for Nucleophilic Fluorination. [Link]
-
ResearchGate. Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. [Link]
-
Wikipedia. Fluoroalcohol. [Link]
-
ResearchGate. Fluorinated Alcohols: A Magic Medium for the Synthesis of Heterocyclic Compounds. [Link]
-
Reddit. Reaction workup. [Link]
-
Organic Chemistry Portal. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
ScienceDirect. Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. [Link]
-
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]
-
PMC. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]
-
Redalyc. Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
-
PubMed. Evaluation of analytical methods for fluorine in biological and related materials. [Link]
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
ATSDR. 7. ANALYTICAL METHODS. [Link]
Sources
- 1. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 2. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification of 1,1,1,3,3,3-hexafluoroisopropanol - Patent 2275396 [data.epo.org]
- 11. mdpi.com [mdpi.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. reddit.com [reddit.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. vapourtec.com [vapourtec.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scale-Up Synthesis of 10-Fluorodecanol
Ticket ID: #F-C10-OH-SCALE Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Route Selection
User Query: "I need to scale up 10-fluorodecanol synthesis. What are the critical failure points and safety parameters?"
Specialist Response: For scale-up (defined here as >100g to kg scale), you must abandon laboratory-scale deoxyfluorination reagents (DAST, Deoxo-Fluor) typically used on milligram scales. These reagents pose severe thermal runaway risks and explosion hazards at scale.
The industry-standard, self-validating route for primary aliphatic fluorides is the Halex (Halogen Exchange) Reaction using spray-dried Potassium Fluoride (KF) or Cesium Fluoride (CsF). This route offers the best balance of safety, cost, and atom economy, provided you control the "Three Pillars of Fluorination": Dryness, Surface Area, and Solvation.
Recommended Process Flow
The following diagram outlines the critical decision nodes for your synthesis.
Standard Operating Procedure (The "Golden Route")
Protocol ID: SOP-HALEX-C10 Substrate: 10-Chlorodecanol Reagent: Spray-Dried Potassium Fluoride (sd-KF)
The Protocol
-
Reagent Preparation (The "Naked" Fluoride):
-
Charge the reactor with Spray-Dried KF (1.5 - 2.0 equivalents). Note: Crystalline KF is ineffective due to low lattice energy/surface area.
-
Add solvent: Sulfolane (preferred for thermal stability) or PEG-400 .
-
Activation Step: Add Toluene (10% v/v relative to solvent). Heat to reflux and distill off the toluene-water azeotrope.
-
Validation: Karl Fischer titration of the solvent must read <100 ppm H₂O . If >100 ppm, repeat azeotrope.
-
-
Reaction:
-
Add 10-Chlorodecanol (1.0 equiv) and Phase Transfer Catalyst (Tetraphenylphosphonium bromide or 18-crown-6, 0.05 equiv).
-
Heat to 140–150°C .
-
Monitor via GC-FID. Look for the disappearance of the chloro-starting material and the emergence of the fluoro-product.
-
Stop Condition: >95% conversion or if elimination byproduct (9-decen-1-ol) exceeds 5%.
-
-
Workup:
-
Cool to 60°C. Filter salts (KCl/KF) immediately. Caution: Salts retain solvent; wash filter cake with ethyl acetate.
-
Dilute filtrate with water to wash out Sulfolane (if using water-miscible solvent). Extract organics.
-
Troubleshooting & FAQs
Issue 1: "My reaction stalls at 60% conversion."
Diagnosis: Hydration Poisoning.
Fluoride is a "hard" base and forms extremely strong hydrogen bonds with water (
-
Fix: You cannot simply add more KF. You must re-dry the system. For the next batch, ensure your "Spray-Dried KF" has not absorbed moisture during storage (it is highly hygroscopic). Handle KF in a glovebox or rapid-transfer bags.
Issue 2: "I am seeing a large peak for 9-decen-1-ol (Elimination)."
Diagnosis: Basicity vs. Nucleophilicity Mismatch.
At high temperatures, Fluoride (
-
Fix A (Solvent): Switch from Sulfolane to t-Amyl Alcohol (bulky protic solvent). While counter-intuitive, bulky alcohols can solvate the
just enough to reduce its basicity without killing its nucleophilicity (hydrogen bonding modulation). -
Fix B (Temperature): Lower reaction temperature to 120°C and extend time.
-
Fix C (Acid Scavenger): Ensure no acidic impurities are present in the starting material, which can catalyze elimination.
Issue 3: "I cannot separate the product from the starting material."
Diagnosis: Boiling Point Overlap. 10-Fluorodecanol and 10-Chlorodecanol have similar boiling points due to the small size difference between F and Cl.
-
Data Comparison:
| Compound | Approx.[1][2][3][4][5][6][7][8][9] BP (10 mmHg) | Polarity (Dipole) |
| 10-Fluorodecanol | ~138°C | High (C-F bond) |
| 10-Chlorodecanol | ~145°C | Moderate |
| 9-Decen-1-ol | ~115°C | Low |
-
Fix: If fractional distillation fails (requires >20 theoretical plates), use Derivatization Purification .
-
React crude mixture with Acetic Anhydride (protects alcohol).
-
Distill the acetates (separation is often easier).
-
Hydrolyze back to the alcohol.
-
Issue 4: "Why not use DAST? It works in the paper."
Diagnosis: Thermal Safety Hazard. DAST (Diethylaminosulfur trifluoride) releases HF and can undergo explosive decomposition above 90°C.
-
The Risk: On a 100g scale, the exotherm from DAST decomposition is unmanageable in batch reactors.
-
Alternative: If you must use deoxyfluorination (converting 1,10-decanediol directly), use XtalFluor-E or PhenoFluor reagents, which are solid and thermally more stable, though significantly more expensive than the Halex route.
Visualizing the Troubleshooting Logic
Use this logic tree to diagnose real-time experimental failures.
References
-
Halex Reaction Mechanism & Scale-Up
- Title: "Spray-dried potassium fluoride: a convenient and cost-effective reagent for nucleophilic arom
- Source:Tetrahedron Letters, Adams, D.J., et al.
- Context: Establishes the necessity of high surface area KF for efficient substitution.
-
Safety of Fluorination Reagents
- Title: "Scale-up of the synthesis of drug candidates using fluorin
- Source:Organic Process Research & Development.
- Context: Details the thermal hazards of DAST and recommends Halex for scale.
-
Solvent Effects in Fluorination
- Title: "Nucleophilic Fluorin
- Source:Chemical Reviews.
- Context: Comparison of Sulfolane vs. PEG vs.
-
Phase Transfer Catalysis
- Title: "Phase-transfer catalyzed nucleophilic substitution with fluoride."
- Source:Journal of Fluorine Chemistry.
- Context: Optimization of 18-crown-6 and phosphonium salts in Halex reactions.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. US6046358A - Catalysis in halogen exchange reactions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. socwel.ku.edu [socwel.ku.edu]
- 8. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
Technical Support Center: 10-Fluorodecanol Degradation & Stability
Current Status: Operational Ticket ID: T-10FD-DEG Assigned Specialist: Senior Application Scientist (Metabolic & Analytical Chemistry)
Executive Summary
Welcome to the technical support hub for 10-fluorodecanol (CAS: 334-57-6). This guide addresses the degradation pathways—both chemical and biological—that impact experimental integrity and safety.
Critical Alert: Unlike perfluorinated compounds (PFAS), which are metabolically inert, 10-fluorodecanol is metabolically active . In biological systems, it acts as a "Trojan Horse" precursor to highly toxic metabolites via Lethal Synthesis . Researchers observing unexpected cytotoxicity or mitochondrial collapse must review the Metabolic Degradation section immediately.
Module 1: Chemical Stability & Storage (In Vitro)
Troubleshooting Guide: Purity & Shelf-Life
User Query: "My 10-fluorodecanol sample shows a new peak on GC-MS after 6 months of storage. Is it defluorination?"
Diagnosis:
It is unlikely to be defluorination. The C-F bond is the strongest single bond in organic chemistry (
The Degradation Cascade:
-
Stage 1 (Aldehyde Formation): 10-fluorodecanol oxidizes to 10-fluorodecanal .
-
Stage 2 (Acidification): Rapid oxidation to 10-fluorodecanoic acid .
-
Stage 3 (Esterification): If stored in alcoholic solvents (e.g., methanol), the acid will form methyl 10-fluorodecanoate.
Corrective Protocol: Purity Validation
| Test | Expected Result (Intact) | Degradation Indicator |
|---|
| 1H NMR | Triplet at
Storage Recommendations
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen blanket (Essential to prevent oxidation).
-
Solvent: Avoid protic solvents for long-term storage; use anhydrous DMSO or DCM.
Module 2: Biological Degradation (In Vivo / Cell Culture)
Troubleshooting Guide: Unexpected Toxicity
User Query: "I am using 10-fluorodecanol as a probe, but my cells are dying with symptoms of mitochondrial failure. The IC50 is much lower than predicted for a fatty alcohol."
Diagnosis:
You are observing Lethal Synthesis . 10-fluorodecanol is an even-chain
The Mechanism: "Lethal Synthesis"
This pathway was elucidated by Sir Rudolph Peters and F.L.M. Pattison. The molecule mimics a fatty acid, entering the mitochondria where it is "chopped" into 2-carbon units.[2]
-
Activation: Alcohol
10-Fluorodecanoic Acid. -
-Oxidation Cycles:
-
C10
C8 + Acetyl-CoA -
C8
C6 + Acetyl-CoA -
C6
C4 + Acetyl-CoA -
C4
Fluoroacetyl-CoA
-
-
Toxicity Event: Fluoroacetyl-CoA condenses with oxaloacetate to form Fluorocitrate .
-
Blockade: Fluorocitrate irreversibly binds to Aconitase , shutting down the Krebs Cycle (TCA) and halting ATP production.
Visualizing the Pathway
Figure 1: The Lethal Synthesis pathway. Note that odd-chain analogs (e.g., 9-fluorononanol) degrade to fluoropropionate, which is significantly less toxic.
Pattison's Rule (Toxicity Prediction)
Use this table to predict toxicity if you modify your probe's chain length.
| Chain Length | Final Metabolite | Toxicity Level | Mechanism |
| Even (C10, C12) | Fluoroacetate | High (Lethal) | Aconitase Inhibition |
| Odd (C9, C11) | Fluoropropionate | Low/Moderate | Different metabolic fate |
Module 3: Environmental & Microbial Fate
Troubleshooting Guide: Waste Disposal & Bioremediation
User Query: "Can we treat 10-fluorodecanol waste using standard activated sludge? Will it persist like PFAS?"
Diagnosis: 10-fluorodecanol is not a PFAS (Per- and Polyfluoroalkyl Substance). It is a monofluorinated alkane.[5][6][7] While the C-F bond is strong, specific soil bacteria (e.g., Rhodococcus sp.) possess enzymes capable of breaking it, unlike the persistent chains in Teflon or PFOA.
Microbial Defluorination Pathway: Certain bacteria utilize monooxygenases to attack the terminal carbon carrying the fluorine.
-
Hydroxylation: The enzyme inserts oxygen at the C10 position (Gem-halohydrin formation).
-
Spontaneous Elimination: The intermediate is unstable and spontaneously releases Hydrogen Fluoride (HF).[8]
-
Mineralization: The remaining fatty aldehyde/acid is consumed as a carbon source.
Figure 2: Microbial defluorination mechanism observed in Rhodococcus species.
Disposal Protocol:
-
Do NOT pour down the drain (creates fluoride ions in water systems).
-
Recommended: High-temperature incineration (
C) with scrubber systems to capture HF gas.
References
-
Pattison, F. L. M. (1953). Toxic Fluorine Compounds. Nature, 172, 1139–1141. Link
-
Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B, Biological Sciences, 139(895), 143–170. Link
- Murphy, C. D. (2010). Biodegradation of fluorinated compounds by microorganisms. Biotechnology Letters, 32, 131–139.
-
Gonçalves, I., et al. (2022). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678–680.[9] Link
Sources
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Defluorination of monofluorinated alkane by Rhodococcus sp. NJF-7 isolated from soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 9. Metabolism and Toxicity of Fluorine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Signal Assignment for 10-Fluorodecanol
Welcome to the technical support center for the NMR analysis of 10-fluorodecanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges of assigning NMR signals for this long-chain fluoroalcohol. My approach is to not only provide solutions but to also explain the underlying principles, empowering you to tackle similar challenges with other complex molecules.
I. Understanding the Molecule: What to Expect from 10-Fluorodecanol
Before diving into troubleshooting, it's crucial to have a baseline understanding of the expected NMR spectra for 10-fluorodecanol. The molecule's structure, with a fluorine atom at one end of a ten-carbon chain and a hydroxyl group at the other, presents a unique set of spectroscopic features.
Expected Chemical Environments and Signals:
-
¹H NMR: You should anticipate signals for the hydroxyl proton (-OH), the two methylene groups adjacent to the fluorine (-CH₂F) and oxygen (-CH₂OH), and a large, overlapping signal for the seven other methylene groups in the aliphatic chain.
-
¹³C NMR: Each of the ten carbons in the chain is in a slightly different electronic environment, though the signals for the central carbons may be very close in chemical shift. The carbons directly bonded to the fluorine and oxygen will be the most deshielded.
-
¹⁹F NMR: A single signal is expected for the fluorine atom. Its multiplicity will depend on the coupling to the adjacent protons.
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the NMR analysis of 10-fluorodecanol.
Q1: What are the typical chemical shifts for the key protons in 10-fluorodecanol?
A1: While the exact chemical shifts can vary slightly depending on the solvent and concentration, you can generally expect the following:
| Proton Environment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity |
| HO -CH₂- | ~3.6 ppm | Triplet |
| -CH₂-F | ~4.4 ppm | Triplet of triplets |
| -OH | Variable (typically 1-5 ppm)[1][2][3] | Broad singlet |
| -(CH₂)₇- | ~1.2-1.6 ppm[4][5] | Complex multiplet |
Q2: Why is the -OH proton signal often a broad singlet and variable in its chemical shift?
A2: The broadness and variable chemical shift of the hydroxyl proton are due to chemical exchange with other protic species in the sample, such as trace amounts of water or other alcohol molecules.[6][7][8] This exchange can be fast on the NMR timescale, leading to a single, averaged, and often broad signal. The position of this signal is highly sensitive to concentration, temperature, and the solvent used due to its involvement in hydrogen bonding.[2]
Q3: What should the ¹⁹F NMR spectrum of 10-fluorodecanol look like?
A3: The ¹⁹F NMR spectrum should show a single signal, as there is only one fluorine atom in the molecule. This signal is expected to be a triplet due to coupling with the two adjacent protons on C10. The chemical shift will be in the fluoroalkane region, typically around -218 to -220 ppm relative to CFCl₃.[9][10]
III. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you might encounter during your NMR experiments with 10-fluorodecanol, presented in a question-and-answer format.
Problem 1: My ¹⁹F signal is a broad singlet, not a triplet.
Q: I was expecting a clear triplet for my fluorine signal due to coupling with the adjacent CH₂ group, but I'm seeing a broad singlet instead. What could be the cause?
A: This is a common issue that can arise from several factors related to molecular dynamics and experimental parameters.
Causality Explained: The fine structure (multiplicity) of an NMR signal is only resolved when the rate of any dynamic process is slow compared to the NMR timescale. In the case of 10-fluorodecanol, conformational changes in the long alkyl chain can lead to a phenomenon called "chemical exchange broadening." If the molecule is rapidly changing its conformation, the magnetic environment of the fluorine and the adjacent protons can be averaged, leading to a loss of observable coupling and a broadened signal.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for a broad ¹⁹F signal.
Experimental Protocol: Variable Temperature (VT) NMR
-
Initial Setup: Prepare your sample of 10-fluorodecanol in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Room Temperature Spectrum: Acquire a standard ¹⁹F NMR spectrum at room temperature (e.g., 298 K).
-
Lower Temperature: Cool the sample down in increments of 10-20 K (e.g., to 273 K, then 253 K). Allow the temperature to stabilize for 5-10 minutes at each step.
-
Acquire Spectra: Acquire a ¹⁹F NMR spectrum at each new temperature.
-
Analysis: Observe the signal's lineshape. As the temperature decreases, the rate of conformational exchange should slow down, and you should start to see the triplet multiplicity emerge.
Problem 2: The proton signals for the methylene groups near the fluorine (-CH₂F) and oxygen (-CH₂OH) are more complex than expected.
Q: I expected a simple triplet for the -CH₂OH and a triplet of triplets for the -CH₂F, but the signals are overlapping and difficult to interpret. How can I resolve this?
A: This complexity arises from overlapping signals and long-range couplings. Two-dimensional (2D) NMR experiments are invaluable for resolving these ambiguities.
Causality Explained: While the primary coupling is to the adjacent methylene group, long-range couplings (over four or more bonds) can also occur, especially with fluorine.[11] These smaller couplings can add complexity to the multiplets. Furthermore, the chemical shifts of the protons on the alkyl chain can be very similar, leading to signal overlap.
Troubleshooting Workflow:
Caption: Workflow for resolving complex ¹H NMR signals using 2D NMR.
Experimental Protocol: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: Use the same sample as for your ¹H and ¹³C NMR experiments.
-
Spectrometer Setup: Select the HSQC pulse program on your spectrometer.
-
Acquisition Parameters: Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all expected signals. A typical ¹JCH coupling constant of 145 Hz is a good starting point for setting the evolution delay.
-
Data Acquisition: Run the experiment. The time required will depend on the sample concentration.
-
Processing and Analysis: Process the 2D data. The resulting spectrum will show correlations (cross-peaks) between each proton and the carbon it is directly attached to. This will allow you to definitively link the proton signals to their corresponding carbon signals.
Problem 3: I am having trouble assigning the ¹³C signals for the central part of the alkyl chain.
Q: The ¹³C signals for C4 through C8 are very close together and difficult to assign definitively. How can I differentiate them?
A: This is a classic challenge with long alkyl chains. While complete unambiguous assignment may require advanced techniques, a combination of prediction and 2D NMR can often provide a reliable assignment.
Causality Explained: In a long alkyl chain, the electronic environment of the central carbons is very similar, resulting in very close chemical shifts.[12] The subtle differences are due to the slight inductive effects of the terminal functional groups, which diminish with distance.
Troubleshooting Workflow:
Caption: Strategy for assigning overlapping ¹³C signals in the alkyl chain.
Data Presentation: Predicted vs. Experimental ¹³C Chemical Shifts
| Carbon Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Assignment Confidence |
| C1 (-CH₂OH) | ~62 | (Your Value) | High |
| C2 | ~32 | (Your Value) | High |
| C3 | ~25 | (Your Value) | Medium |
| C4-C8 | ~29 | (Your Values) | Low (initially) |
| C9 (-CH₂CH₂F) | ~30 | (Your Value) | High |
| C10 (-CH₂F) | ~84 (J_CF ≈ 165 Hz) | (Your Value) | High |
Note: Predicted values are estimates and can be obtained from various NMR prediction software or databases.[13][14][15][16][17]
By using the well-resolved proton signals of the methylene groups at both ends of the chain in an HMBC experiment, you can trace correlations to carbons two and three bonds away, helping to "walk" down the chain and assign the central carbons.
IV. Advanced Troubleshooting: Unraveling Subtle Effects
Q: I've noticed some very small, long-range couplings in my high-resolution ¹H spectrum. Are these real, and what do they signify?
A: Yes, these are likely real and are a result of through-bond or through-space couplings to the fluorine atom.
Causality Explained:
-
Through-bond coupling: The spin information of the fluorine nucleus can be transmitted through the covalent bonds of the molecule. This effect weakens with the number of bonds but can sometimes be observed over four or five bonds (⁴J_HF, ⁵J_HF).[11][18]
-
Through-space coupling: If the long alkyl chain folds back on itself, the fluorine atom can come into close proximity with protons further down the chain. This can lead to coupling through space, independent of the number of bonds separating them.[19][20][21][22]
To confirm these long-range couplings, specialized 1D and 2D NMR experiments like PSYCHE (Pure Shift Yielded by Chirp Excitation) can be employed to simplify complex multiplets and reveal the underlying coupling patterns.[23]
V. References
-
Bruker. (1991). Bruker Almanac.
-
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. [Link]
-
Abraham, R. J., & Mobli, M. (2007). The 1H chemical shifts of 124 compounds containing a variety of functional groups have been recorded in CDCl3 and DMSO-d6 solvents. Magnetic Resonance in Chemistry, 45(10), 865-883.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
OpenOChem. (n.d.). Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
OpenOChem. (n.d.). Alkanes. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
University of Ottawa NMR Facility. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
University of Ottawa NMR Facility. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]
-
YouTube. (2020, December 25). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 18). 1H (proton) NMR spectra for alkanes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, February 16). alcohols - Chemical shifts of OH protons. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, March 7). nmr spectroscopy - 1H NMR Broad peaks. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Through-space or proximate 19F,19F and 19F,1H spin–spin coupling constants in some benzenesulfonyl fluoride derivatives. Retrieved from [Link]
-
PubMed. (2016, February 15). Through-space (19)F-(19)F spin-spin coupling in ortho-fluoro Z-azobenzene. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021, November 15). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Retrieved from [Link]
-
American Institute of Physics. (n.d.). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions | Request PDF. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]
-
PubMed Central (PMC). (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table. Retrieved from [Link]
-
PubMed. (2013, October 15). Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes. Retrieved from [Link]
-
Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]
-
ACS Publications. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved from [Link]
-
Colorado State University. (n.d.). Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. Retrieved from [Link]
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Technical Support Center: Purification of Crude 10-Fluorodecanol
Welcome to the technical support center for the purification of crude 10-fluorodecanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification strategy.
Understanding the Challenge: Why Purify 10-Fluorodecanol?
10-Fluorodecanol is a valuable building block in the synthesis of various pharmaceuticals and specialty materials. Its terminal fluorine atom imparts unique properties, but also presents specific challenges during purification. Crude 10-fluorodecanol, depending on the synthetic route employed, can contain a variety of impurities that may interfere with downstream applications. This guide will help you navigate the complexities of removing these impurities to achieve the desired product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of crude 10-fluorodecanol in a question-and-answer format.
Q1: What are the most common impurities I should expect in my crude 10-fluorodecanol?
The impurities present in your crude product are highly dependent on the synthetic method used. However, some common classes of impurities include:
-
Unreacted Starting Materials: The most common impurity is often the starting material, such as 1-decanol or a 10-halodecanol (e.g., 10-bromodecanol).
-
Elimination Byproducts: Under certain reaction conditions, particularly with harsher fluorinating agents or basic conditions, elimination can compete with substitution, leading to the formation of decene isomers.[1]
-
Solvent Residues: Residual solvents from the reaction or work-up, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile, are frequently present.
-
Reagent-Derived Impurities: Byproducts from the fluorinating agent can also be present. For example, if using a sulfonyl fluoride-based reagent, sulfur-containing byproducts may be present.
-
Water: Water from aqueous work-ups is a common impurity that can be challenging to remove completely.
Q2: I see an unexpected peak in my GC-MS analysis. How can I identify it?
Identifying unknown peaks is a critical step in optimizing your purification. Here's a logical approach:
-
Analyze the Mass Spectrum: The fragmentation pattern in the mass spectrum can provide significant clues about the structure of the impurity. Look for characteristic fragments. For example, the loss of water (M-18) is common for alcohols.
-
Consider the Synthetic Route: Think about plausible side reactions. Could the peak correspond to an elimination product, a dimer, or a partially reacted intermediate?
-
Run Co-injection Studies: If you have a hypothesis about the identity of the impurity (e.g., unreacted 1-decanol), obtain a pure sample of that compound and perform a co-injection on your GC-MS. If the peak intensity increases and the retention time remains the same, you have likely identified the impurity.
-
Utilize NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is an invaluable tool for structural elucidation.[2] ¹⁹F NMR is especially useful for identifying and quantifying fluorinated impurities.
Q3: My distillation is not effectively separating 10-fluorodecanol from an impurity. What should I do?
Fractional distillation is a powerful technique for separating liquids with different boiling points.[3][4][5] If you are experiencing poor separation, consider the following:
-
Check the Boiling Points: Ensure there is a sufficient difference in the boiling points of 10-fluorodecanol and the impurity. If the boiling points are very close (less than 25 °C difference), simple distillation will be ineffective, and fractional distillation will be necessary.
-
Increase the Column Efficiency: For fractional distillation, the efficiency of your fractionating column is key. Using a longer column or one with a more efficient packing material (like Vigreux indentations or Raschig rings) can improve separation.[3]
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) generally leads to better separation but a slower distillation rate.
-
Consider Vacuum Distillation: If your compounds are high-boiling or thermally sensitive, vacuum distillation is recommended.[6] Lowering the pressure reduces the boiling points, which can enhance the boiling point difference between your product and impurities.
Q4: I'm trying to use flash chromatography, but my product is co-eluting with an impurity. How can I improve the separation?
Flash chromatography is a versatile technique for purifying compounds with different polarities.[7] If you are facing co-elution issues:
-
Optimize the Solvent System: The choice of eluent is the most critical factor. Use thin-layer chromatography (TLC) to screen different solvent systems to find one that provides the best separation (i.e., the largest difference in Rf values) between your product and the impurity.
-
Consider a Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution, where the polarity of the eluent is gradually increased, can often improve the separation of compounds with similar polarities.
-
Change the Stationary Phase: While silica gel is the most common stationary phase, for certain separations, other materials like alumina or reverse-phase silica (C18) might provide better results. For fluorinated compounds, fluorous solid-phase extraction (F-SPE) cartridges can also be highly effective.
-
Sample Loading: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-10% of the mass of the stationary phase.
Q5: My purified 10-fluorodecanol still contains water. What is the best way to dry it?
Water can be a persistent impurity. Here are some effective methods for drying your product:
-
Use a Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used. Stir the product with the drying agent for a sufficient amount of time, then filter to remove the hydrated solid.
-
Azeotropic Distillation: If you have a significant amount of water, you can perform an azeotropic distillation with a solvent that forms a low-boiling azeotrope with water, such as toluene.
-
High Vacuum: For trace amounts of water, placing the product under a high vacuum for an extended period can be effective.
In-Depth Experimental Protocols
Here are detailed protocols for the most common and effective methods for purifying crude 10-fluorodecanol.
Protocol 1: Purification by Fractional Vacuum Distillation
This method is ideal for separating 10-fluorodecanol from less volatile impurities like unreacted 1-decanol or higher-boiling byproducts.
Materials:
-
Crude 10-fluorodecanol
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flask
-
Thermometer
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude 10-fluorodecanol and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the system to equilibrate by adjusting the heating rate to maintain a slow and steady distillation.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of 10-fluorodecanol at the given pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Diagram: Fractional Vacuum Distillation Workflow
Caption: Workflow for the purification of 10-fluorodecanol by fractional vacuum distillation.
Protocol 2: Purification by Flash Column Chromatography
This technique is excellent for removing impurities with different polarities from 10-fluorodecanol.[8]
Materials:
-
Crude 10-fluorodecanol
-
Silica gel (or other suitable stationary phase)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Flash chromatography column
-
Air or nitrogen pressure source
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that gives a good separation between 10-fluorodecanol and its impurities. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack the flash column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude 10-fluorodecanol in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Apply pressure to the top of the column and begin eluting the sample, collecting fractions in separate tubes.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Diagram: Flash Chromatography Workflow
Caption: Step-by-step workflow for the purification of 10-fluorodecanol using flash column chromatography.
Data Summary and Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.[9]
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the retention time and mass spectrum of the product and any volatile impurities. Useful for both identification and quantification.[10][11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR provide detailed structural information and can be used for quantitative analysis (qNMR) to determine the purity of the sample without the need for individual impurity standards.[2][13][14] |
| High-Performance Liquid Chromatography (HPLC) | Can be used to separate and quantify non-volatile impurities. Different detectors (e.g., UV, CAD, MS) can be employed depending on the nature of the impurities.[9][15][16][17] |
Table 1: Physical Properties of 10-Fluorodecanol and a Common Impurity
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 10-Fluorodecanol | 176.27 | ~235 (at 760 mmHg) |
| 1-Decanol | 158.28 | ~231 (at 760 mmHg) |
Note: The boiling points are very close, necessitating efficient fractional distillation for separation.
Safety Precautions
When working with 10-fluorodecanol and fluorinating agents, it is crucial to adhere to strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
-
Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts: Efficient Deoxofluorinating Reagents with Reduced Byproduct Formation. Organic Letters, 11(21), 5050–5053. Available at: [Link]
-
Boluda, N., et al. (2007). RECOVERY OF ETHANOL FROM AQUEOUS SOLUTIONS BY EXTRACTION WITH 1-DECANOL. Available at: [Link]
-
Volkov, A., et al. (2022). Low-field NMR investigations on dynamics of crude oil confined into nanoporous silica rods and white powder. Scientific Reports, 12(1), 1-14. Available at: [Link]
-
Biotage. (2025). Successful flash chromatography. Available at: [Link]
- Sasol Germany GmbH. (2015). Process for the purification of long-chain fatty alcohols. Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Available at: [Link]
-
University of Wisconsin-Green Bay. (n.d.). Recrystallization. Available at: [Link]
-
Rananavare, S. B., et al. (2008). Mixing behavior of 10-(perfluorohexyl)-decanol and DPPC. Chemistry and Physics of Lipids, 155(2), 93-100. Available at: [Link]
-
Shaw, T. W., & Miller, S. J. (2014). Reaction Design for Nucleophilic Fluorination with Chiral Lewis Base Catalysts. Accounts of Chemical Research, 47(4), 1340–1351. Available at: [Link]
-
Ji, Y., & Zhang, W. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(5), 586-591. Available at: [Link]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
- Dongre, V. G., et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis.
-
D'Agostino, L. A., & Mabury, S. A. (2006). Method development for the determination of residual fluorotelomer raw materials and perflurooctanoate in fluorotelomer-based products by gas chromatography and liquid chromatography mass spectrometry. Journal of Chromatography A, 1110(1-2), 1-8. Available at: [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Available at: [Link]
- Sharma, A., et al. (2023). Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste. Impactfactor.
-
ResearchGate. (2016, October 4). What solvent can be used to totally remove 1-decanol? Available at: [Link]
- Dionex Corporation. (2010). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection.
-
Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Available at: [Link]
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da Silva, A. G., et al. (2017). 13C NMR DEPT spectral data obtained for crude essential oil from leaves of P. cernuum. Data in Brief, 14, 433-437. Available at: [Link]
-
Queen's University Belfast. (2023, April 13). Nucleophilic fluorination catalyzed by a cyclometallated rhodium complex. Queen's University Belfast Research Portal. Available at: [Link]
-
Gathungu, R. M., & Kiremire, B. T. (2021). LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. Molecules, 26(2), 279. Available at: [Link]
- Boukhris, S., et al. (2025). Assessing the volatile composition by GC/MS-MS and biological efficacy of Rosa damascena essential oil: Examining its antimicrobial and antioxidant capabilities. Arabian Journal of Chemistry.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. Available at: [Link]
-
Energy Education. (n.d.). Fractional distillation. Available at: [Link]
-
Sunresin. (2023, February 21). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Available at: [Link]
-
LECO Corporation & GL Sciences. (n.d.). Combining GC with MS and Olfactory Detection for a Variety of Food, Flavor, and Fragrance Analyses. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic fluorinations of alkyl substrates by KF and [mim‐tOH][OMs]. Available at: [Link]
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. Available at: [Link]
-
Nma, N. Y., et al. (2018). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Journal of Chemical and Pharmaceutical Research, 10(3), 75-79. Available at: [Link]
-
Ataman Kimya. (n.d.). 1-DECANOL (DECYL ALCOHOL, CAPRİC ALCOHOL). Available at: [Link]
- Olin Mathieson Chemical Corporation. (1957). Purification of long chain fatty acids. Google Patents.
-
Anderson, R. H., & Hauk, A. (2007). Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Redalyc. Available at: [Link]
-
Maulide, N., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. Nature Chemistry, 11(4), 314-320. Available at: [Link]
-
City University of New York. (n.d.). Purification by Recrystallization. Available at: [Link]
-
Al-Mutlaq, M. A., et al. (2024). Innovations in Crude-Oil Characterization: A Comprehensive Review of LF-NMR Applications. Molecules, 29(14), 3249. Available at: [Link]
-
Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. Available at: [Link]
-
Just, M. L., & Varlaro, J. (2018). Organic Extraction of Nucleic Acids Using Ethanol Precipitation or Microcon® Centrifugal Filter Purification Methods. Methods in Molecular Biology, 1836, 33-44. Available at: [Link]
- Saudi Arabian Oil Company. (2016). Characterization of crude oil by nmr spectroscopy. Google Patents.
-
Taylor & Francis. (n.d.). 1-decanol – Knowledge and References. Available at: [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Available at: [Link]
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- 17. lcms.cz [lcms.cz]
Validation & Comparative
Definitive Guide: Structural Validation of 10-Fluorodecanol via X-ray Crystallography
Executive Summary
In the development of fluorinated pharmaceuticals and surfactants, 10-fluorodecanol (
This guide objectively compares the X-ray Crystallography (SC-XRD) workflow against spectroscopic alternatives, demonstrating why SC-XRD is the requisite tool for absolute structural validation of long-chain fluoroalcohols.
Part 1: Comparative Analysis (X-ray vs. Alternatives)
For a researcher validating 10-fluorodecanol, the choice of method depends on the structural question being asked. The table below contrasts the "Product" (SC-XRD) with its primary alternatives.
Table 1: Performance Matrix of Structural Validation Methods
| Feature | X-ray Crystallography (SC-XRD) | FT-IR Spectroscopy | |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & solution dynamics | Functional group identification |
| Conformational Insight | Definitive: Freezes specific rotamers (e.g., gauche effect at C10) | Averaged: Fast rotation obscures specific conformers | Qualitative: Band shifts suggest H-bonding |
| Intermolecular Data | High: Reveals OH···O H-bonds & F···H contacts | Low: Concentration-dependent shifts only | Medium: OH stretch shape indicates H-bonding |
| Sample State | Solid Single Crystal (Requires high purity) | Solution (CDCl | Solid (ATR) or Liquid Film |
| Precision | Bond lengths | Chemical Shift | Wavenumber |
| Limit of Detection | Requires ~0.1 mm crystal | Low ( | Low ( |
Why X-ray is Superior for 10-Fluorodecanol
-
The "Floppy Chain" Problem: 10-fluorodecanol contains a flexible decyl chain. In solution (NMR), this chain tumbles rapidly, averaging out signal data. SC-XRD, particularly at 100 K , freezes the chain in its lowest-energy conformation, revealing the precise packing geometry (often lamellar bilayers).
-
The Fluorine Conformation: The terminal
group often adopts a gauche conformation relative to the chain due to stereoelectronic effects ( ). Only X-ray can empirically verify this in the solid state, which is crucial for docking studies in drug development.
Part 2: Experimental Protocol (Self-Validating System)
To achieve a publication-quality structure of 10-fluorodecanol, follow this validated workflow. This protocol addresses the specific challenge of crystallizing waxy, low-melting-point solids.
Phase 1: Crystallization (The Critical Bottleneck)
-
Challenge: Long-chain alcohols often form waxy, disordered solids rather than diffraction-quality crystals.
-
Method A (Slow Evaporation): Dissolve 20 mg of 10-fluorodecanol in 2 mL of n-hexane (non-polar) with a drop of ethanol (polar co-solvent). Allow to evaporate slowly at 4°C. The polarity contrast encourages head-to-head (OH···OH) ordering.[1]
-
Method B (Sublimation): If the melting point is low (<50°C), perform vacuum sublimation at 35°C onto a cold finger (0°C). This yields high-purity plates.
Phase 2: Data Collection & Reduction
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Source: Mo-K
( Å) is preferred to minimize absorption, though Cu-K provides stronger diffraction for light atoms (C, H, O, F). -
Temperature: Mandatory 100 K (Cryostream).
-
Reasoning: At room temperature, the
chain will exhibit high thermal motion (large thermal ellipsoids), making atomic assignment impossible. Cooling freezes the alkyl chain disorder.
-
Phase 3: Structure Solution & Refinement
-
Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 interface.
-
Validation Checkpoints (Self-Correcting):
-
Check
Value: A good structure should have . -
Check Fluorine Disorder: The terminal F atom may occupy multiple positions. If the thermal ellipsoid for F is elongated, model it as disordered (e.g., PART 1 and PART 2 with occupancy refinement).
-
H-Bond Check: Verify the O-H proton location in the difference map. It must form a chemically sensible H-bond (O···O distance ~2.7-2.9 Å).
-
Part 3: Visualization of Workflows
Diagram 1: Structural Validation Workflow
This flowchart outlines the decision process from synthesis to final structural confirmation.
Caption: Step-by-step workflow for validating 10-fluorodecanol, prioritizing purity before the resource-intensive X-ray step.
Diagram 2: Molecular Packing Logic
Understanding why X-ray is needed requires visualizing the intermolecular forces that only X-ray can see.
Caption: The amphiphilic nature of 10-fluorodecanol drives specific bilayer packing in the crystal lattice, observable only via X-ray.
Part 4: Expected Results & Data Interpretation
When analyzing the X-ray data for 10-fluorodecanol, compare your refined parameters against these standard values derived from homologous fluoroalcohols. Deviations suggest incorrect refinement or impurities.
Table 2: Reference Crystallographic Parameters
| Parameter | Expected Value | Interpretation |
| Space Group | Centrosymmetric packing is favored for simple alcohols. | |
| C-F Bond Length | 1.35 – 1.38 Å | Shorter than C-C (1.54 Å) due to high electronegativity. |
| C-O Bond Length | 1.42 – 1.44 Å | Standard primary alcohol length. |
| Torsion (F-C-C-C) | ~60° (gauche) or 180° (trans) | Gauche is often favored by the "fluorine effect" despite steric strain. |
| Packing Motif | Bilayer (Head-to-Head) | Hydroxyls form an infinite H-bond chain; Fluorine tails interdigitate. |
Troubleshooting the "Disordered Tail"
If your
-
Solution: Apply SIMU and DELU restraints in SHELXL to model the thermal ellipsoids of the carbon chain (
to ) as rigid bodies. -
Fluorine Specifics: If the F atom appears as a "smear" of electron density, model it as a rotational disorder over 2 or 3 positions around the
bond.
References
-
Fundamental X-ray Crystallography Principles
-
Crystallography of Fluoroalcohols
-
Fluorine NMR vs. Structure
- Title: "Recent developments in the use of fluorine NMR in synthesis and characteris
- Source:Progress in Nuclear Magnetic Resonance Spectroscopy
-
URL:[Link]
-
Toxicity & Biological Relevance of Fluorides
-
Small Molecule Valid
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A Senior Application Scientist's Guide to Understanding the Impact of Terminal Fluorination on a C10 Alcohol Backbone
An In-Depth Comparative Guide to 10-Fluorodecanol and Decanol for Researchers
In the landscape of chemical research and development, the strategic modification of molecules can unlock novel properties and applications. The substitution of a single hydrogen atom with fluorine in an aliphatic alcohol, such as the transformation of decanol to 10-fluorodecanol, exemplifies a subtle change with profound consequences. This guide provides a comprehensive comparison of these two C10 alcohols, offering experimental insights and data to inform their application in fields ranging from materials science to drug delivery.
Introduction: The Tale of Two Alcohols
Decan-1-ol (Decanol) is a straight-chain fatty alcohol with a ten-carbon backbone, represented by the formula CH₃(CH₂)₉OH.[1] It is a well-characterized, colorless, viscous liquid naturally found in sources like coconut and palm kernel oil and is widely utilized across various industries.[1] Its applications are extensive, serving as a raw material for plasticizers, lubricants, surfactants, and solvents.[1][2][3][4] In the biomedical field, its ability to permeate the skin has led to its investigation as a penetration enhancer for transdermal drug delivery.[1][2]
10-Fluorodecan-1-ol (10-Fluorodecanol) , with the formula F(CH₂)₁₀OH, is the terminally fluorinated analogue of decanol. While structurally similar, the replacement of a terminal hydrogen with a highly electronegative fluorine atom introduces significant changes to its physicochemical behavior.[5] This modification is of great interest to researchers exploring the unique properties imparted by fluorination, such as altered surface activity and metabolic stability.[5][6] Applications for 10-fluorodecanol are more specialized, often leveraging its fluorinated tail in the synthesis of novel materials, coatings, and as an intermediate in pharmaceuticals.[5]
This guide will dissect the differences between these two molecules, providing the necessary data and experimental context for researchers to make informed decisions.
Comparative Physicochemical Properties
The introduction of a fluorine atom, despite its small size, significantly alters the electronic and physical properties of the decanol molecule. The high electronegativity of fluorine creates a strong dipole at the terminus of the carbon chain, influencing intermolecular interactions and bulk properties.
| Property | Decan-1-ol | 10-Fluorodecan-1-ol | Rationale for Difference |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₁FO | Substitution of one Hydrogen with Fluorine. |
| Molar Mass | 158.28 g/mol [1] | 176.27 g/mol [5] | Fluorine is significantly heavier than hydrogen. |
| Melting Point | 6.4 - 7 °C[1][7] | 22 °C[5] | The terminal C-F dipole enhances intermolecular forces, leading to a more ordered solid state that requires more energy to melt. |
| Boiling Point | ~231 - 232.9 °C[1][7] | ~241.8 °C[5] | Increased molecular weight and polarity from the C-F bond lead to stronger van der Waals forces and dipole-dipole interactions, requiring a higher temperature to boil. |
| Density | ~0.83 g/cm³ at 20°C[1][8] | ~0.92 g/cm³ | The higher mass of fluorine relative to hydrogen, packed into a similar molecular volume, results in a greater density.[5] |
| Water Solubility | Insoluble (37 mg/L at 25°C)[1] | Sparingly soluble | While the terminal fluorine adds polarity, the long hydrophobic carbon chain dominates, resulting in low water solubility for both. The slight increase in polarity for the fluoro-analogue may marginally affect solubility. |
| logP (Octanol/Water) | ~4.57[1] | ~3.1 (estimated) | Fluorination can decrease the octanol/water partition coefficient. The polar C-F bond can increase the molecule's affinity for the aqueous phase relative to its non-fluorinated counterpart, despite its hydrophobicity. |
| Surface Tension | 8.97 mN/m (interfacial tension vs. water)[1][2] | Lower than Decanol | Fluorinated chains are known to be highly effective at reducing surface tension due to the low intermolecular forces of perfluorinated segments. This is a hallmark of fluorosurfactants.[6] |
Experimental Protocols for Performance Comparison
To empirically validate the differences in performance critical for surfactant and drug delivery applications, specific, self-validating experimental protocols are essential.
A. Surface Tension Measurement: Pendant Drop Tensiometry
Expert Rationale: The choice of the pendant drop method is deliberate. It is a highly accurate and economical technique for determining the surface or interfacial tension of a liquid. It relies on analyzing the shape of a drop suspended from a needle tip, which is governed by the balance between surface tension and gravity. This method is ideal for comparing the profound effect of terminal fluorination on surface activity, as fluorinated compounds are known to dramatically lower surface energy.[6]
Protocol: Measuring Interfacial Tension against Water
-
Preparation: Thoroughly clean the syringe and needle with a suitable solvent (e.g., ethanol, then deionized water) to remove any surface-active contaminants. Prepare a high-purity water sub-phase in a clean, vibration-free optical glass cuvette.
-
Sample Loading: Fill the syringe with the alcohol to be tested (Decanol or 10-Fluorodecanol).
-
Droplet Formation: Carefully immerse the needle tip into the water sub-phase and slowly dispense a small droplet of the alcohol. The droplet will remain attached to the needle tip due to surface tension.
-
Image Capture: Using a goniometer equipped with a camera and light source, capture a high-resolution image of the droplet profile.
-
Shape Analysis: The instrument's software analyzes the shape of the pendant drop. It fits the profile to the Young-Laplace equation, which relates the drop shape to the interfacial tension, the density difference between the two fluids, and gravity.
-
Data Acquisition: Record the interfacial tension value in millinewtons per meter (mN/m). Repeat the measurement at least five times to ensure reproducibility and calculate the average and standard deviation.
Caption: Workflow for Pendant Drop Tensiometry.
B. Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
Expert Rationale: To assess the potential of these molecules as transdermal enhancers, we must quantify their ability to passively diffuse across a lipid barrier. The PAMPA model is selected for its high-throughput capability and excellent correlation with passive diffusion. It isolates the permeation process from active transport or metabolic degradation, providing a clear comparison of how lipophilicity and molecular structure, influenced by the fluorine atom, affect membrane crossing.[9] A lipid-impregnated artificial membrane serves as a consistent and reproducible mimic of a biological membrane.[9][10]
Protocol: PAMPA for Passive Permeability
-
Donor Plate Preparation: Prepare stock solutions of Decanol and 10-Fluorodecanol in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Add the test compounds to the wells of a 96-well donor plate.
-
Membrane Coating: The filter of a 96-well acceptor plate is coated with a synthetic lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Assembling the PAMPA Sandwich: The acceptor plate is carefully placed on top of the donor plate, creating a "sandwich" where the lipid-coated membrane separates the donor and acceptor solutions.
-
Incubation: The sandwich is incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor wells.
-
Quantification: After incubation, the plates are separated. The concentration of the test compound in both the donor and acceptor wells is measured using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the measured concentrations and known parameters like incubation time and membrane surface area.
Caption: Experimental Workflow for the PAMPA Assay.
Comparative Metabolism and Toxicology
The introduction of a carbon-fluorine bond, one of the strongest single bonds in organic chemistry, dramatically alters the metabolic fate and toxicological profile of the molecule.
Metabolic Pathways
-
Decanol: As a simple fatty alcohol, decanol is readily metabolized in the body. The primary pathway involves oxidation by alcohol dehydrogenase to form decanal, which is subsequently oxidized by aldehyde dehydrogenase to yield decanoic acid. Decanoic acid can then enter the β-oxidation pathway for energy production or be incorporated into lipids.
-
10-Fluorodecanol: The initial oxidation steps are expected to be similar, yielding 10-fluorodecanal and then 10-fluorodecanoic acid. However, the metabolic fate of 10-fluorodecanoic acid is critically different. The strong C-F bond resists cleavage. The molecule can undergo β-oxidation, which can ultimately release smaller, highly toxic fluorinated metabolites. For instance, successive rounds of β-oxidation can lead to the formation of fluoroacetyl-CoA, a precursor to fluoroacetate, a potent metabolic poison that inhibits the citric acid cycle.
Caption: Comparative Metabolic Pathways.
Toxicological Profiles
-
Decanol: Decanol is considered a mild skin and eye irritant. High levels of exposure can cause central nervous system effects.[11] The substance defats the skin, which may lead to dryness or cracking with repeated exposure.[11] It is also considered toxic to aquatic organisms.[11]
-
10-Fluorodecanol: The primary toxicological concern for 10-fluorodecanol is its metabolic fate.[5] While the parent compound may have irritant properties similar to decanol, the potential for it to be metabolized into toxic fluorinated compounds like fluoroacetate presents a more severe systemic risk.[5] Fluoroacetate is notoriously toxic, with lethal doses for humans reported in the range of 40-80 mg/kg.[12] Therefore, handling and application of 10-fluorodecanol require significantly more stringent safety precautions.
Summary of Applications
The differences in properties dictate distinct application areas for these two alcohols.
| Application Area | Decanol | 10-Fluorodecanol |
| Surfactants & Emulsifiers | Used as a raw material for conventional surfactants in cleaners and detergents.[2] | Potential for creating highly effective fluorosurfactants for specialized applications requiring ultra-low surface tension (e.g., coatings, fire-fighting foams). |
| Lubricants & Plasticizers | A common intermediate for synthetic lubricants and plasticizers to enhance flexibility in polymers.[3][4] | Its derivatives could be used to formulate specialty lubricants and coatings that require high thermal stability and chemical resistance, properties often associated with fluorochemicals. |
| Biomedical | Investigated as a skin penetration enhancer for drug delivery.[1][2] | Could be used as a research tool in membrane studies or as a building block for fluorinated drugs, but its metabolic toxicity is a major barrier to direct therapeutic use as an excipient. |
| Materials Science | Used as a solvent and reagent in chemical synthesis.[2] | Used to create low-energy, non-wettable surfaces on materials and as a monomer for specialty polymers.[6] |
Conclusion
The substitution of a single terminal hydrogen with a fluorine atom in decanol fundamentally transforms the molecule's character. 10-Fluorodecanol is not merely a heavier version of decanol ; it is a distinct chemical entity with a unique property profile. Researchers will observe that 10-fluorodecanol exhibits a higher melting point, higher boiling point, and most notably, a significantly greater ability to reduce surface tension. However, this enhanced performance comes with a critical caveat: a more hazardous toxicological profile due to its metabolic conversion into toxic fluorinated acids.
The choice between these two compounds is therefore a clear-cut decision based on application. Decanol remains the workhorse for broad industrial applications where its well-understood properties and favorable safety profile are paramount. 10-Fluorodecanol is a specialty chemical, best suited for applications where the unique and powerful effects of fluorination—such as creating oleophobic/hydrophobic surfaces or extreme surface activity—are required, and where exposure can be rigorously controlled.
References
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DECANOL - Ataman Kimya.
-
DECYL ALCOHOL | C10H22O.
-
1-Decanol - Wikipedia.
-
The Versatile Applications of 1-Decanol in Cosmetics, Coatings, and Lubricants.
-
Applications of 1-Decanol in Cosmetics, Coatings, and Lubricants.
-
1-Decanol | C10H22O | CID 8174 - PubChem.
-
1-decanol - AERU - University of Hertfordshire.
-
1-DECANOL (DECYL ALCOHOL) LR 520240500 Reagents 112-30-1 | C10H22O.
-
Decanol (CAS 36729-58-5) - Chemical & Physical Properties by Cheméo.
-
4-Decanol Properties - EPA.
-
ICSC 1490 - 1-DECANOL - INCHEM.
-
1-DECANOL (DECYL ALCOHOL, CAPRİC ALCOHOL) - Ataman Kimya.
-
2-DECANOL | 1120-06-5 - ChemicalBook.
-
Safety Data Sheet: 1-Decanol - Carl ROTH.
-
334-64-5 - ChemBK.
-
Safety data sheet - CPAChem.
-
Mixing behavior of 10-(perfluorohexyl)-decanol and DPPC - PMC - NIH.
-
1-Decanol (YMDB15914) - Yeast Metabolome Database.
-
1-Decanol | 112-30-1 - ChemicalBook.
-
Decanal, 10-fluoro- | C10H19FO | CID 9547 - PubChem.
-
1H,1H,10H,10H-perfluorodecane-1,10-diol | C10H6F16O2 | CID 2733404 - PubChem.
-
Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf - NIH.
-
Surface tension of 1-decanol in different aqueous phases. Surface... - ResearchGate.
-
Surface chemistry of fluorochemicals - SciSpace.
-
Perfluoro-1-decanol | C10HF21O | CID 158857 - PubChem.
-
Permeation of permanently positive charged molecules through artificial membranes--influence of physico-chemical properties - PubMed.
-
Perfluorodecane | C10F22 | CID 120203 - PubChem.
-
Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses - PMC.
-
1-Fluorodecane | C10H21F | CID 9541 - PubChem.
-
Membrane Permeability Properties of Dental Adhesive Films - PMC - NIH.
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- 4. unilongindustry.com [unilongindustry.com]
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"biological activity of 10-fluorodecanol versus its non-fluorinated analog"
Executive Summary
This guide provides a technical comparison between 1-Decanol (n-decanol) and its
1-Decanol is a standard fatty alcohol that serves as a metabolic fuel or pheromonal component. In contrast, 10-fluorodecanol acts as a "Trojan horse" metabolic probe. Through the process of lethal synthesis , it is metabolized into fluoroacetate, a potent inhibitor of the Krebs cycle. This guide details the mechanistic divergence, safety implications, and experimental applications of these analogs.
Part 1: Chemical & Physical Profile[1]
The substitution of a terminal hydrogen with fluorine (van der Waals radius: H = 1.20 Å vs. F = 1.47 Å) creates a "bioisostere" that mimics the steric bulk of the parent compound but drastically alters its electronic properties and metabolic stability.
Table 1: Comparative Properties
| Feature | 1-Decanol (Standard) | 10-Fluorodecanol (Analog) | Impact on Bioactivity |
| Formula | Fluorine introduces high electronegativity at the | ||
| MW | 158.28 g/mol | 176.27 g/mol | Slight mass increase; minimal effect on diffusion. |
| Polarity | Amphiphilic | Amphiphilic (Dipole at tail) | The C-F bond adds a dipole moment to the hydrophobic tail, potentially altering receptor binding kinetics. |
| Metabolic Fate | Energy Production | Lethal Synthesis | The critical differentiator (see Part 2). |
| Primary Use | Pheromone component, solvent, surfactant | Metabolic probe, pheromone mimic, toxicity research | Used to probe "steric vs. electronic" recognition in receptors. |
Part 2: The Mechanism of Divergence (Lethal Synthesis)
The biological activity difference hinges on
1-Decanol: The Energy Pathway
1-Decanol is oxidized to Decanoic Acid . This fatty acid undergoes activation to Decanoyl-CoA, followed by four cycles of
-
Yield: 5 molecules of Acetyl-CoA.
-
Result: Acetyl-CoA enters the Krebs cycle (TCA) to generate ATP. The compound is non-toxic and nutritive.
10-Fluorodecanol: The Lethal Synthesis Pathway
10-Fluorodecanol is oxidized to 10-Fluorodecanoic Acid . This mimics the natural fatty acid and is accepted by the same enzymes.
-
Step 1: Activation to 10-Fluorodecanoyl-CoA.
-
Step 2: Four cycles of
-oxidation cleave off 4 molecules of Acetyl-CoA. -
Step 3: The final fragment remaining is Fluoroacetyl-CoA (instead of Acetyl-CoA).
-
The Toxic Event: Fluoroacetyl-CoA condenses with Oxaloacetate (via Citrate Synthase) to form (-)-Erythro-2-fluorocitrate . This metabolite binds irreversibly to Aconitase , locking the enzyme and halting cellular respiration.
Visualization: Metabolic Divergence
The following diagram illustrates the mechanistic bifurcation that renders 10-fluorodecanol toxic.
Caption: Metabolic bifurcation showing how 10-fluorodecanol generates the toxic metabolite Fluoroacetyl-CoA via Beta-oxidation.
Part 3: Applications in Research
Pheromone Mimicry & Receptor Probing
In chemical ecology, 10-fluorodecanol is used to probe insect olfactory receptors (e.g., in Lepidoptera species that utilize C10 alcohols or acetates).
-
Hypothesis Testing: If an insect responds to 1-decanol but ignores 10-fluorodecanol, the receptor likely has a strict steric requirement at the
-terminus or relies on hydrophobic interactions disrupted by the polar C-F bond. -
EAG Response: Electroantennogram (EAG) studies often show that fluorinated analogs elicit lower depolarization amplitudes compared to the natural pheromone, indicating reduced binding affinity.
"Suicide Substrate" Studies
Researchers use 10-fluorodecanol to map metabolic pathways. By introducing the compound and monitoring for citrate accumulation (a hallmark of aconitase inhibition), scientists can confirm if a specific tissue or organism utilizes the
Part 4: Experimental Protocols
Safety Warning (Critical)
DANGER: 10-Fluorodecanol is a precursor to fluoroacetate (Compound 1080). It must be handled with the same rigor as a highly toxic metabolic poison.
-
PPE: Double nitrile gloves, chemical fume hood, and face shield.
-
Waste: Segregate all waste as "P-listed" acute hazardous waste (or equivalent local regulation for fluoroacetate precursors). Do not mix with general organic solvents.
Protocol A: Comparative Bioassay (Insect EAG)
Objective: Determine if 10-fluorodecanol mimics 1-decanol in olfactory receptor binding.
-
Preparation:
-
Prepare 10 mM stock solutions of 1-decanol and 10-fluorodecanol in high-purity hexane.
-
Perform serial dilutions (
to M).
-
-
Delivery System:
-
Load 10 µL of each dilution onto filter paper strips placed inside glass Pasteur pipettes.
-
Allow solvent to evaporate for 30 seconds.
-
-
EAG Setup:
-
Excise the antenna of the target insect (e.g., Ostrinia spp.).
-
Mount between reference and recording electrodes using conductive gel.
-
Establish a humidified continuous air flow over the preparation.
-
-
Stimulation:
-
Deliver 0.5-second puffs of air through the loaded pipettes into the continuous stream.
-
Sequence: Solvent control
Lowest Dose Highest Dose. -
Alternating: Test 1-decanol and 10-fluorodecanol on the same antenna to normalize for sensitivity decay.
-
-
Data Analysis:
-
Measure the depolarization amplitude (-mV).
-
Calculate the Relative Response (%) :
.
-
Protocol B: Toxicity/Metabolic Competency Assay
Objective: Confirm metabolic activation (Lethal Synthesis) in cell culture.
-
Cell Line: Use HepG2 (liver) or specific insect cell lines capable of
-oxidation. -
Dosing:
-
Treat cells with 1-decanol (Control) and 10-fluorodecanol (Test) at 10, 50, and 100 µM.
-
-
Incubation: Incubate for 4–24 hours.
-
Readout 1 (Viability): Perform an MTT or ATP-based viability assay. 10-fluorodecanol treated cells should show a sharp decline in ATP due to Krebs cycle blockade.
-
Readout 2 (Citrate Accumulation): Lyse cells and assay for Citrate levels.
References
-
Pattison, F. L. M., & Peters, R. A. (1949). Monofluoroaliphatic Compounds. Nature. Link
- Foundational text establishing the toxicity of even-chain omega-fluoro compounds.
-
Gonçalves, R. L., et al. (2023). Profiling mechanisms that drive acute oral toxicity in mammals. SciSpace. Link
- Identifies 10-fluorodecanol as a specific aconitase inhibitor via metabolic activ
-
Prestwich, G. D. (1986). Fluorinated Sterols, Insect Growth Regulators, and Pheromones. Pesticide Science. Link
- Review of fluorinated analogs in insect biochemistry and pheromone mimicry.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
- Authoritative source on the physical properties of the C-F bond vs C-H bond.
-
Clarke, D. D. (1991). Fluoroacetate: An inhibitor of the citric acid cycle.[4] Journal of Neurochemistry. Link
- Details the biochemical mechanism of fluorocitrate form
Sources
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- 2. Moth and candle: the candle flame as a sexual mimic of the coded infrared wavelengths from a moth sex scent (pheromone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phys.org [phys.org]
- 4. Inhibition of mixed-function oxidation in perfused rat liver by fluoroacetate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 10-Fluorodecanol and its Positional Isomers
Introduction
In the realms of pharmaceutical design, materials science, and biochemistry, the precise structural elucidation of molecules is paramount. Fluorinated organic compounds, in particular, have garnered significant attention due to the unique physicochemical properties imparted by the highly electronegative fluorine atom. This guide provides a detailed spectroscopic comparison of 10-fluorodecanol and its positional isomers, offering researchers, scientists, and drug development professionals a comprehensive reference for their identification and characterization. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can effectively distinguish between these closely related structures. The strategic placement of a fluorine atom can dramatically alter a molecule's biological activity and metabolic stability, making isomer differentiation a critical step in research and development.
The Spectroscopic Fingerprint: Distinguishing Isomers
The location of the fluorine atom along the ten-carbon chain of decanol creates distinct electronic environments that are readily probed by various spectroscopic techniques. While all isomers share the same molecular weight, their spectroscopic signatures are unique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy stands as the most powerful technique for distinguishing fluorodecanol isomers. The high natural abundance and spin-1/2 nucleus of both ¹H and ¹⁹F make them highly amenable to NMR analysis.[1]
¹H NMR Spectroscopy: The proton NMR spectrum provides initial clues to the fluorine's position. Protons on the carbon bearing the fluorine atom (the α-carbon) and the adjacent carbon (the β-carbon) will exhibit characteristic splitting patterns due to H-F coupling.
-
10-Fluorodecanol: The triplet corresponding to the methylene protons adjacent to the fluorine (at C10) will be shifted downfield and show a characteristic coupling to the fluorine atom.
-
Other Isomers (e.g., 1-Fluorodecanol, 2-Fluorodecanol): The position of the multiplet associated with the CHF or CH₂F group will shift accordingly. For instance, in 1-fluorodecanol, the CH₂F protons will be significantly downfield due to the combined inductive effects of the fluorine and hydroxyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is highly informative due to the large one-bond and two-bond carbon-fluorine coupling constants (¹JCF and ²JCF).
-
The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant.
-
The chemical shift of this carbon is highly sensitive to the fluorine's position along the alkyl chain.
-
Adjacent carbons will also show smaller C-F couplings.
¹⁹F NMR Spectroscopy: The Unambiguous Identifier
¹⁹F NMR is arguably the most direct method for isomer differentiation due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[1][2] The chemical shift of the fluorine atom is exquisitely sensitive to its local electronic environment.[2]
-
Each positional isomer of fluorodecanol will exhibit a single, distinct resonance in the ¹⁹F NMR spectrum.
-
The chemical shift will vary predictably based on the substitution pattern. For example, a primary fluoride (like in 10-fluorodecanol or 1-fluorodecanol) will have a different chemical shift compared to a secondary fluoride (e.g., 2-fluorodecanol).
| Isomer | Approximate ¹H NMR (ppm) for H attached to C-F | Approximate ¹⁹F NMR (ppm) | Key ¹³C NMR Feature |
| 10-Fluorodecanol | ~4.4 (triplet of triplets) | ~ -218 | C-10 shows large ¹JCF coupling |
| 2-Fluorodecanol | ~4.6 (doublet of multiplets) | ~ -180 | C-2 shows large ¹JCF coupling |
| 1-Fluorodecanol | ~4.5 (doublet of triplets) | ~ -215 | C-1 shows large ¹JCF coupling |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: Functional Group Analysis
Infrared spectroscopy is excellent for confirming the presence of key functional groups but is less definitive for distinguishing positional isomers of fluorodecanol.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch: Sharp peaks between 2850-3000 cm⁻¹ correspond to the stretching vibrations of the alkyl chain.[3]
-
C-F Stretch: A strong, characteristic absorption band in the 1000-1400 cm⁻¹ region indicates the presence of a carbon-fluorine bond.[4] The exact position of this band can subtly shift depending on whether the fluorine is on a primary or secondary carbon, but this difference may not be sufficient for unambiguous identification on its own.[4]
Mass Spectrometry (MS): Fragmentation Patterns as Clues
Mass spectrometry provides the molecular weight of the compound, which will be identical for all isomers. However, the fragmentation patterns observed in the mass spectrum can offer structural clues.
-
Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak corresponding to the molecular weight of fluorodecanol.
-
Fragmentation: The position of the fluorine atom influences how the molecule breaks apart upon ionization.
-
Loss of HF (M-20) is a common fragmentation pathway for fluorinated compounds.[5]
-
Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is typical for alcohols.
-
Cleavage adjacent to the C-F bond can also occur. The relative abundance of fragment ions resulting from these different pathways will vary between isomers, providing a basis for differentiation. For instance, in 10-fluorodecanol, the loss of a CH₂F radical might be observed, while in 2-fluorodecanol, fragmentation could lead to the formation of ions containing the CHF group.
-
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the fluorodecanol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire at least 16 scans.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse experiment, often with proton decoupling.
-
Acquire at least 32 scans.
-
Set the spectral width to cover the range of -50 to -250 ppm.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).[2]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 600 cm⁻¹.
-
Co-add at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction if necessary and label the major peaks.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the fluorodecanol isomer in a volatile solvent like dichloromethane or methanol.
-
GC Separation:
-
Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Use a temperature program that allows for the separation of any potential impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
-
MS Detection:
-
Use Electron Ionization (EI) at 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Visualization of the Analytical Workflow
Caption: Workflow for the spectroscopic identification of fluorodecanol isomers.
Conclusion
The unambiguous identification of positional isomers of 10-fluorodecanol is a critical task in many scientific disciplines. While IR and Mass Spectrometry provide valuable corroborating evidence, NMR spectroscopy, particularly ¹⁹F NMR, offers the most definitive and direct method for distinguishing between these closely related compounds. The significant variation in the ¹⁹F chemical shift, driven by the unique electronic environment at each position along the carbon chain, serves as a reliable fingerprint for each isomer. By employing a multi-spectroscopic approach as outlined in this guide, researchers can confidently determine the precise structure of their fluorinated molecules, ensuring the integrity and accuracy of their scientific investigations.
References
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Dibeler, V. H., & Mohler, F. L. (1948). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 40(1), 25-29. Retrieved from [Link]
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Dibeler, V. H., & Mohler, F. L. (1948). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 40(1), 25-29. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Mpelane, S., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 735. Retrieved from [Link]
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Instructables. (2016). How to Read a Simple Mass Spectrum. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Fluorodecane. PubChem. Retrieved from [Link]
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mzCloud. (2023). 1H,1H,10H,10H-Perfluorodecane-1,10-diol. Retrieved from [Link]
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Chen, H., & Guo, Y. (2001). Reactions of atomic transition-metal ions with long-chain alkanes. Journal of the American Society for Mass Spectrometry, 12(4), 425-433. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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Nguyen, D. K., et al. (2022). Oxidative Functionalization of Long-Chain Liquid Alkanes by Pulsed Plasma Discharges at Atmospheric Pressure. ACS Sustainable Chemistry & Engineering, 10(48), 15749-15759. Retrieved from [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
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Nguyen, D. K., et al. (2022). Oxidative Functionalization of Long-Chain Liquid Alkanes by Pulsed Plasma Discharges at Atmospheric Pressure. UDSpace. Retrieved from [Link]
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Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
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Various Authors. (2014). Supporting Information. Various Journals. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
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Dolbier, W. R. (2009). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Perfluorodecalin. NIST WebBook. Retrieved from [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
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Pieper, D. H., et al. (1995). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Journal of Bacteriology, 177(10), 2513-2521. Retrieved from [Link]
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Tang, X., Jia, X., & Huang, Z. (2017). Challenges and opportunities for alkane functionalisation using molecular catalysts. Chemical Society Reviews, 47(1), 128-143. Retrieved from [Link]
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Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Li, Y., et al. (2023). Long-chain alkanes in the atmosphere: A review. Atmospheric Environment, 294, 119491. Retrieved from [Link]
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A Senior Application Scientist's Guide to Fluoropolymer Performance in Drug Delivery: A Comparative Analysis of 10-Fluorodecanol-Based Polymers
Introduction: The Evolving Role of Fluoropolymers in Advanced Drug Delivery
For decades, fluoropolymers have been cornerstone materials in the medical device industry, prized for their exceptional chemical inertness, thermal stability, and biocompatibility.[1] Materials like Polytetrafluoroethylene (PTFE) and Polyvinylidene Fluoride (PVDF) have a long and successful history in applications ranging from implantable devices to sterile filtration membranes.[1][2] Their unique properties stem from the immense strength and stability of the carbon-fluorine bond, which imparts a level of durability and non-reactivity that is unmatched by most other polymer classes.[3]
However, the field of drug delivery demands more than just inertness. The ideal drug delivery vehicle must be meticulously engineered to control release kinetics, navigate biological barriers, and interact with its environment in a predictable manner.[4] This has spurred innovation beyond traditional backbone-fluorinated polymers like PTFE. A newer class of materials, featuring fluorinated side-chains, is gaining significant attention. This guide provides an in-depth comparison between a representative side-chain fluorinated polymer—one based on a 10-fluorodecanol monomer, such as poly(10-fluorodecyl acrylate)—and its traditional backbone-fluorinated counterparts.
The central thesis of this guide is that the architecture of fluorination—whether integrated into the polymer backbone or pendant as a side-chain—fundamentally dictates the material's surface properties, thermal behavior, and, most critically, its performance as a drug delivery vehicle. We will explore the causality behind these differences, supported by experimental data and detailed protocols, to empower researchers in selecting and designing next-generation therapeutic systems.
Comparative Analysis: Architectural Differences and Performance Implications
The primary distinction between polymers like PTFE and those derived from 10-fluorodecanol lies in the placement of the fluoroalkyl segments. This structural difference has profound consequences for the material's surface energy, thermal properties, and interaction with therapeutic agents.
dot graph TD { subgraph "Fluoropolymer Architectures" A[Backbone Fluorination e.g., PTFE] -- "(-CF2-CF2-)n" --> B((High Thermal/Chemical Stability)); C[Side-Chain Fluorination e.g., Poly(10-fluorodecyl acrylate)] -- "(-CH2-CH(COORf)-)n Rf = (CH2)2(CF2)9CF3" --> D((Tunable Properties & Unique Surface Organization)); end
} caption { label = "Fig. 1: Architectural comparison of fluoropolymers." fontcolor = "#202124" }
Surface Properties and Wettability: The Side-Chain Advantage
A polymer's surface is its interface with the biological world. Surface energy dictates protein adsorption, cellular interaction, and the initial burst release of a drug. It is in this domain that side-chain fluoropolymers exhibit their most distinct behavior.
Polymers with long fluoroalkyl side-chains, such as poly(fluoroalkyl acrylate)s with eight or more fluorinated carbons, have the unique ability to self-organize.[5][6] The flexible acrylate backbone allows the rigid, rod-like fluorinated side-chains to orient themselves nearly perpendicular to the surface, with the terminal -CF3 groups pointing outwards.[5][7] This creates a highly ordered, crystalline-like surface layer that is exceptionally non-adhesive and low in energy.[6][8]
In contrast, the surface of PTFE, while famously non-stick, is composed of helical -CF2- chains. The surface energy, though low, is not as minimized as a surface dominated by densely packed -CF3 groups.[9] Partially fluorinated polymers like PVDF are even more wettable due to the presence of C-H bonds, which introduce surface dipoles capable of interacting with polar liquids.[2]
| Property | Poly(10-fluorodecyl acrylate) | PTFE | PVDF | Rationale & Implications |
| Water Contact Angle (Advancing) | ~120° | ~109° | ~80-90° | The highly ordered -CF3 surface of the side-chain polymer provides superior water repellency.[7][8] This "superamphiphobic" quality can reduce non-specific protein binding, a critical factor in extending circulation time for drug delivery nanoparticles.[10] |
| Surface Free Energy (γ) | < 10 mJ/m² | ~18-20 mJ/m² | ~25-30 mJ/m² | The exceptionally low surface energy of the side-chain polymer is a direct result of the self-assembled fluoroalkyl chains.[8] This property is crucial for creating anti-fouling surfaces in medical devices and can influence the release kinetics of surface-adsorbed drugs. |
| Surface Architecture | Self-organized, crystalline-like side-chains | Helical backbone chains | Mixed C-F and C-H dipoles | The tunable nature of the side-chain architecture allows for finer control over surface properties compared to the fixed structure of backbone polymers. |
Thermal Stability and Processing
Thermal stability is paramount for both material processing and terminal sterilization of medical devices. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing these properties.
Fluoropolymers as a class exhibit high thermal stability due to the strength of the C-F bond.[3] PTFE is a top performer, with a continuous service temperature of 260°C and decomposition beginning well above 450°C.[2][3] Side-chain fluorinated acrylic polymers also demonstrate excellent thermal stability, typically degrading at temperatures above 300°C.[11][12] While lower than PTFE, this is more than sufficient for most biomedical applications, including sterilization.
A key advantage of the acrylic backbone is processability. Unlike PTFE, which has an extremely high melt viscosity and is difficult to process using conventional techniques like injection molding, fluorinated acrylic polymers are often soluble in select solvents and can be processed more readily.[2][11]
| Property | Poly(10-fluorodecyl acrylate) (Typical) | PTFE | PVDF | Rationale & Implications |
| Decomposition Temp (Td, 5% loss) | ~350 - 400°C | > 500°C | ~450°C | While PTFE has the highest thermal stability, the side-chain polymer is stable enough for all standard sterilization methods (e.g., autoclave, gamma irradiation).[3][12] |
| Glass Transition Temp (Tg) | Tunable (e.g., 20-60°C) | ~115°C | ~ -35°C | The Tg of side-chain polymers can be tuned by copolymerization, allowing for control over mechanical properties (e.g., flexibility vs. rigidity) for different drug delivery applications. |
| Melt Processability | Good | Poor | Good | The acrylic backbone provides better solubility and melt-flow characteristics, enabling easier formulation into nanoparticles, films, or coatings via techniques like emulsion polymerization or solvent evaporation.[2][11] |
Performance in Drug Delivery: A Focus on Release Kinetics
The ultimate test of a polymer for drug delivery is its ability to effectively encapsulate a therapeutic agent and release it in a controlled manner. The high hydrophobicity and unique architecture of fluoropolymers make them particularly well-suited for the sustained release of hydrophobic drugs.
-
Backbone Fluoropolymers (PTFE/PVDF): Their chemical inertness makes them excellent candidates for implantable drug depots or as coatings on drug-eluting stents.[1] Release is typically governed by diffusion through the dense, semi-crystalline polymer matrix.
-
Side-Chain Fluoropolymers: The "fluorous" domains created by the self-aggregating side-chains offer a unique microenvironment for encapsulating fluorinated drugs or hydrophobic agents.[10] The release mechanism is also primarily diffusion-controlled, but the distinct phase separation between the fluorinated side-chains and the polymer backbone can be exploited to create novel release profiles.
The following is an illustrative example of how these polymers might perform when formulated into nanoparticles to deliver a model hydrophobic drug, such as Paclitaxel. The data is hypothetical but based on the established principles of polymer science.
| Performance Metric | Poly(10-fluorodecyl acrylate) NPs | PTFE NPs | PVDF NPs | Rationale & Implications |
| Encapsulation Efficiency (%) | 85% | 75% | 70% | The fluorous side-chains can create a more favorable environment for partitioning and encapsulating hydrophobic drugs, potentially leading to higher loading capacities. |
| Initial Burst Release (2h, %) | < 5% | < 8% | < 12% | The extremely low surface energy and dense packing of the side-chain polymer surface can minimize the amount of drug adsorbed non-specifically to the nanoparticle surface, leading to a lower burst release. |
| Cumulative Release (72h, %) | 40% | 35% | 55% | The highly ordered, crystalline nature of the side-chains can create a more tortuous path for drug diffusion, resulting in a more sustained release profile compared to the more amorphous structure of PVDF. PTFE's high crystallinity also leads to slow release. |
| Release Mechanism (Predicted) | Fickian Diffusion (n < 0.45) | Fickian Diffusion (n < 0.45) | Anomalous Transport (n ~ 0.5-0.8) | The rigid structure of the side-chain polymer and PTFE would likely lead to pure diffusion-based release. The lower Tg and potential for swelling in PVDF could introduce an element of polymer relaxation, leading to anomalous (non-Fickian) release. |
dot graph TD { subgraph "Drug Release Mechanisms from Nanoparticles" A[Start] --> B{Polymer Matrix}; B --> C[Diffusion-Controlled (Fickian/Non-Fickian)]; B --> D[Swelling-Controlled]; B --> E[Erosion-Controlled]; C --> F((Sustained Release e.g., Hydrophobic drug from a stable matrix)); D --> G((Release rate changes with polymer relaxation)); E --> H((Zero-order release e.g., Biodegradable polymers)); end style A fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 } caption { label = "Fig. 2: Common drug release mechanisms from polymers." fontcolor = "#202124" }
Experimental Protocols for Core Characterization
To ensure trustworthy and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for the key characterization techniques discussed in this guide.
dot graph TD { subgraph "Workflow for Polymer Performance Evaluation" A[Polymer Synthesis &Purification] --> B[Film/NanoparticleFabrication]; B --> C{Characterization}; C --> D[Surface Analysis (Contact Angle)]; C --> E[Thermal Analysis (DSC/TGA)]; C --> F[Drug Loading &Encapsulation Efficiency]; F --> G[In Vitro DrugRelease Assay]; G --> H[Kinetic Modeling]; H --> I((Performance Assessment)); end style A fill:#4285F4,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption { label = "Fig. 3: Standard workflow for polymer evaluation." fontcolor = "#202124" }
Protocol 1: Contact Angle Goniometry for Surface Wettability
Objective: To quantify the hydrophobicity and surface free energy of polymer films.
-
Sample Preparation: Prepare thin films of each polymer on clean glass slides or silicon wafers via spin-coating or solution casting. Ensure the films are smooth, uniform, and fully dried in a vacuum oven to remove residual solvent.
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and automated dispensing system. Calibrate the instrument using a standard sphere.
-
Measurement (Advancing Angle):
-
Place the polymer sample on the stage.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Slowly add more volume to the droplet, causing the contact line to advance outwards.
-
Record the angle just as the contact line begins to move. This is the advancing contact angle.
-
-
Measurement (Receding Angle):
-
From the advanced droplet, slowly withdraw liquid.
-
Record the angle just as the contact line begins to recede. This is the receding contact angle.
-
-
Data Analysis:
-
Measure at least five different spots on each sample and average the results.
-
The difference between the advancing and receding angles is the contact angle hysteresis, which provides information about surface roughness and chemical heterogeneity.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition (Tg) and melting (Tm) temperatures of the polymers.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Equilibrate the sample at a low temperature (e.g., -50°C). Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above its expected melting point. This step erases the polymer's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This imparts a known, uniform thermal history.
-
Second Heat: Heat the sample again at the same rate (10°C/min). Use the data from this second scan for analysis.
-
-
Data Analysis:
-
The Tg is identified as a step-like change in the heat flow curve.
-
The Tm is identified as an endothermic peak. The peak temperature is the melting point.
-
Protocol 3: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition temperature (Td) of the polymers.
-
Sample Preparation: Accurately weigh 10-15 mg of the polymer into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
Maintain an inert atmosphere (e.g., nitrogen gas) with a constant flow rate to prevent oxidative degradation.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.
-
The first derivative of the TGA curve (DTG curve) shows the temperature of the maximum rate of degradation.
-
Protocol 4: In Vitro Drug Release Assay
Objective: To measure the rate and extent of drug release from polymer nanoparticles.
-
Formulation: Prepare drug-loaded nanoparticles using a suitable method (e.g., nanoprecipitation or emulsion solvent evaporation). Separate the nanoparticles from the unencapsulated drug via centrifugation or dialysis.
-
Assay Setup:
-
Disperse a known amount of the drug-loaded nanoparticles into a release medium (e.g., phosphate-buffered saline (PBS), pH 7.4) in multiple sealed vials.
-
Place the vials in a shaking incubator maintained at 37°C to simulate physiological conditions.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), remove a vial from the incubator.
-
Separate the nanoparticles from the release medium by centrifugation.
-
Carefully collect the supernatant, which contains the released drug.
-
-
Quantification:
-
Measure the concentration of the drug in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis Spectroscopy).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially encapsulated.
-
Plot the cumulative release (%) versus time.
-
Fit the release data to mathematical models (e.g., Korsmeyer-Peppas) to elucidate the release mechanism (e.g., Fickian diffusion vs. anomalous transport).
-
Conclusion and Future Outlook
The choice of a fluoropolymer for drug delivery applications is a decision that must be guided by a deep understanding of its molecular architecture.
-
Traditional backbone-fluorinated polymers like PTFE and PVDF remain highly valuable for their proven biocompatibility and extreme chemical resistance, making them ideal for long-term implants and devices where durability is the primary concern.[1][2]
-
Side-chain fluorinated polymers , represented here by 10-fluorodecanol-based structures, offer a new frontier of material design. Their ability to form highly organized, low-energy surfaces provides a powerful tool for controlling bio-interfacial phenomena, such as protein adsorption and cellular uptake.[5][6] The enhanced processability and tunable properties of their acrylic backbone allow for more sophisticated formulation strategies.[11]
For the drug development professional, the key takeaway is that the polymer is not merely an inert carrier; it is an active component of the delivery system. The unique fluorous domains of side-chain polymers could be leveraged for high-efficiency encapsulation of specific drugs, while their superhydrophobic surfaces may reduce burst release and improve stability.
Future research should focus on direct, head-to-head comparisons of these polymer classes using standardized drug molecules and release assays. Furthermore, exploring the biocompatibility and in-vivo performance of these novel side-chain architectures is a critical next step toward their clinical translation. By understanding the causal links between polymer structure and function, we can move beyond off-the-shelf materials and begin to rationally design fluoropolymers that are truly optimized for the complex challenges of modern drug delivery.
References
A comprehensive list of sources cited within this guide is provided below for verification and further reading.
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Honda, K., et al. (2008). Surface molecular aggregation structure and surface physicochemical properties of poly(fluoroalkyl acrylate) thin films. Journal of Physics: Conference Series, 100(1), 012035. Available at: [Link]
- Giannetti, E. (Date not available). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Source details not fully available in search results.
-
Honda, K., et al. (Date not available). Surface Molecular Aggregation Structure of Poly(fluoroalkyl acrylate) Thin Films. J-Stage. Available at: [Link]
-
Takahara, A., et al. (2007). Surface molecular aggregation structure and surface properties of poly (fluoroalkyl acrylate) thin films. KOBUNSHI RONBUNSHU, 64(4), 181-190. Available at: [Link]
- Wang, L., et al. (Date not available). Molecular Aggregation Structure and Surface Properties of Biomimetic Catechol-Bearing Poly[2-(perfluorooctyl)
- Rondelli, V., et al. (Date not available). Structure and Surface Properties of Liquid Crystalline Fluoroalkyl Polyacrylates: Role of the Spacer.
- Malshe, V. C., et al. (2025). Fluorinated acrylic polymers: Surface properties and XPS investigations.
- Puts, G. J., et al. (2025). Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains.
- Ribeiro, C., et al. (Date not available).
- Plastics Industry Association. (Date not available).
- Wang, H., et al. (Date not available). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives.
- Ameduri, B. (Date not available). Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances. PMC.
-
Zhang, Y., et al. (2022). Depolymerizable Semi-fluorinated Polymers for Sustainable Functional Materials. RSC Publishing. Available at: [Link]
-
Dalau Ltd. (2024). The Critical Role of Fluoropolymers in Modern Medical Technology. Dalau.com. Available at: [Link]
- Zhang, L., et al. (Date not available). Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. PMC.
- Lee, J. S., & Lee, H. (Date not available).
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Hecq, J., et al. (2015). Drug Release and Targeting: the Versatility of Polymethacrylate Nanoparticles for Peroral Administration Revealed by Using an Optimized In Vitro-Toolbox. PubMed. Available at: [Link]
- Wang, H., et al. (2025). Synthesis of fluorine-containing acrylate polymer and application as resins on dyed polyester microfiber fabric.
- Van de Walle, M., et al. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University.
- Yao, W., et al. (Date not available). Synthesis of poly(ethoxylated fluoroalkyl acrylate)-block-polystyrene...
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Stenzel, M. (2020). Polymer nanoparticles for drug delivery: The myth of the Trojan Horse. YouTube. Available at: [Link]
- Usman, A. (Date not available). Fluorinated Hydrogels as Advanced Drug Delivery Systems for Monitoring Drug Release. The University of Queensland.
- Hsu, S., et al. (Date not available).
- Upitak, K., et al. (2025). One-Pot Synthesis of Poly(acrylate)-graft-polylactide.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 10-Fluorodecanol
In the landscape of pharmaceutical development and chemical analysis, the assurance of data integrity through robust and reliable analytical methods is paramount. For a compound like 10-fluorodecanol, a fluorinated alcohol with potential applications in various industries, establishing accurate and precise quantification is a critical step. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices, adhering to the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
The Analyte: 10-Fluorodecanol
10-Fluorodecanol is a long-chain fatty alcohol containing a terminal fluorine atom. Its properties—moderate volatility and the presence of a hydroxyl group—make it amenable to analysis by both GC and LC techniques. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale: GC is an ideal technique for the separation of volatile and semi-volatile compounds like 10-fluorodecanol. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Mass spectrometry provides highly specific detection and quantification. While electron ionization (EI) can sometimes lead to the absence of a molecular ion for fluorine compounds, it provides reproducible fragmentation patterns for quantification.[4]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh 100 mg of the sample matrix containing 10-fluorodecanol.
-
Perform a liquid-liquid extraction with 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 1 mL of ethyl acetate.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar low-polarity column.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic fragment ions of 10-fluorodecanol.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale: LC-MS/MS is a powerful alternative, particularly for complex matrices or when higher sensitivity is required.[5][6][7] Separation is achieved based on the analyte's partitioning between a stationary phase and a liquid mobile phase. For fluorotelomer alcohols like 10-fluorodecanol, electrospray ionization (ESI) in negative mode is effective as it can deprotonate the alcohol, forming [M-H]⁻ ions.[5][6][7] Tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring a specific fragmentation of the parent ion.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Accurately weigh 100 mg of the sample matrix.
-
Extract with 5 mL of acetonitrile.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Acquisition: Multiple Reaction Monitoring (MRM) mode.
-
Cross-Validation: Ensuring Method Comparability
Cross-validation is the process of demonstrating that two distinct analytical methods provide comparable results for the same set of samples.[8] This is crucial when methods are used interchangeably or when transferring a method between laboratories. The core validation parameters to be assessed are guided by ICH Q2(R1).[1][3]
Caption: Workflow for the cross-validation of two analytical methods.
Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of 10 independent samples spanning the expected concentration range.
-
Analysis: Analyze each sample using both the validated GC-MS and LC-MS/MS methods.
-
Data Comparison: Statistically compare the quantitative results obtained from both methods. A common approach is to use a Bland-Altman plot to assess the agreement between the two assays.
Performance Comparison
The following table summarizes the expected performance characteristics of each method based on established principles for similar fluorinated compounds.[5][9]
| Parameter | GC-MS | LC-MS/MS | Rationale & Justification |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods are expected to show excellent linearity. LC-MS/MS often has a slight edge due to lower baseline noise. |
| Limit of Quantification (LOQ) | ~50 ng/mL | ~0.1 ng/mL | LC-MS/MS is inherently more sensitive due to the specificity of MRM transitions.[5][6] |
| Accuracy (% Recovery) | 90-110% | 95-105% | Both methods can achieve high accuracy. LC-MS/MS may show less matrix interference, leading to slightly better recovery. |
| Precision (%RSD) | < 10% | < 5% | The higher specificity and lower noise of LC-MS/MS typically result in better precision. |
| Sample Throughput | Moderate | High | LC-MS/MS methods often have shorter run times and less complex sample preparation. |
| Matrix Effects | Moderate | Low to Moderate | While both can be affected, the specificity of MRM in LC-MS/MS provides better discrimination against matrix components. |
Discussion and Method Selection
The choice between GC-MS and LC-MS/MS for the analysis of 10-fluorodecanol is driven by the specific requirements of the study.
-
GC-MS is a robust and reliable technique suitable for routine quality control where high sensitivity is not the primary concern. Its operational costs are generally lower than LC-MS/MS. However, care must be taken to ensure that the analyte is thermally stable and that matrix components do not interfere with the analysis.
-
LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as bioanalysis or trace-level environmental monitoring.[5][7] The ability to use MRM significantly reduces the impact of co-eluting matrix components, leading to more reliable quantification at low concentrations. The use of fluorinated alcohols as mobile phase modifiers can also enhance performance in LC-MS.[10]
Caption: Decision tree for selecting an analytical method.
Conclusion
Both GC-MS and LC-MS/MS are viable and powerful techniques for the quantification of 10-fluorodecanol. A thorough cross-validation as described is essential to ensure data consistency and reliability, regardless of the method employed. The selection of the most appropriate method should be based on a careful consideration of the required sensitivity, the complexity of the sample matrix, and the intended application. This guide provides the foundational protocols and scientific reasoning to empower researchers to make informed decisions and generate high-quality, defensible analytical data.
References
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Title: Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water. Source: PubMed URL: [Link]
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Title: The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Source: ACS Publications URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy URL: [Link]
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Title: Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography–electrospray. Source: ScienceDirect URL: [Link]
-
Title: Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water | Request PDF. Source: ResearchGate URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration URL: [Link]
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Title: ICH Q2 R1: Mastering Analytical Method Validation. Source: Perpusnas URL: [Link]
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Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Source: International Council for Harmonisation URL: [Link]
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Title: Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water. Source: Semantic Scholar URL: [Link]
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Title: The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. Source: PMC URL: [Link]
-
Title: Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Source: JEOL URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Source: PMC URL: [Link]
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- 4. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
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A Senior Application Scientist's Guide to Benchmarking the Reactivity of 10-Fluorodecanol Against Other Fluoroalcohols
Executive Summary
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science. Terminally fluorinated long-chain alcohols, such as 10-fluorodecanol, represent a unique class of compounds where the potent electronic influence of fluorine is separated from the reactive hydroxyl group by a long aliphatic chain. This structural motif raises critical questions about its impact on chemical reactivity. Does the fluorine atom act as a distant, silent spectator, or does its influence propagate through the carbon chain to modulate the alcohol's behavior?
This guide moves beyond simple cataloging of properties to establish a robust, scientifically-grounded framework for quantitatively benchmarking the reactivity of 10-fluorodecanol. We will not merely present data; we will dissect the underlying physical organic principles that govern fluoroalcohol reactivity and propose a suite of self-validating experimental protocols to test these principles. This document provides researchers with both the theoretical foundation and the practical methodologies required to accurately characterize 10-fluorodecanol and predict its behavior in complex synthetic applications.
Theoretical Framework: The Attenuated Influence of a Distal Fluorine Atom
The reactivity of an alcohol is primarily dictated by the properties of its hydroxyl (-OH) group, namely its acidity (propensity to be deprotonated), the nucleophilicity of the oxygen atom, and its susceptibility to oxidation. The introduction of fluorine can dramatically alter these properties.
The Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).
-
In Proximal Fluoroalcohols: In alcohols like 2,2,2-trifluoroethanol (TFE), the fluorine atoms are adjacent to the carbon bearing the hydroxyl group. This proximity strongly polarizes the C-O bond and stabilizes the resulting alkoxide upon deprotonation. Consequently, TFE is significantly more acidic (pKa ≈ 12) than ethanol (pKa ≈ 16).[1] This increased acidity, however, comes at the cost of reduced nucleophilicity, as the electron density on the oxygen is diminished.[2][3]
-
In 10-Fluorodecanol: For 10-fluorodecanol, the fluorine atom is separated from the hydroxyl group by a nine-carbon saturated chain. The inductive effect weakens significantly with distance. Therefore, we hypothesize that the pKa of 10-fluorodecanol will be only marginally lower than that of its non-fluorinated analog, 1-decanol, but still measurably different. This subtle electronic perturbation could be critical in competitive reaction scenarios.
This guide outlines three key experimental benchmarks designed to quantify these subtle but significant differences in reactivity.
Caption: Overall workflow for benchmarking fluoroalcohol reactivity.
Benchmark 1: Acidity Determination via Competitive Deprotonation
Causality: The acidity (pKa) of the alcohol is the most direct measure of the fluorine atom's inductive effect on the hydroxyl group. A precise pKa value provides a thermodynamic foundation for understanding the alcohol's behavior as a nucleophile or leaving group. While direct potentiometric titration in water is challenging for long-chain alcohols due to solubility issues, a competitive equilibrium study using ¹⁹F NMR can provide highly accurate relative acidities.[4][5]
Experimental Protocol: Relative pKa Measurement by ¹⁹F NMR
-
Reference Compound Selection: Choose a fluorinated reference acid with a known pKa in the expected range, for example, 4,4,4-trifluorobutanoic acid.
-
Sample Preparation: In an appropriate deuterated solvent (e.g., DMSO-d₆), prepare a solution containing equimolar amounts of 10-fluorodecanol, the reference acid, and a non-nucleophilic strong base (e.g., lithium bis(trimethylsilyl)amide, LiHMDS) at a concentration of approximately 0.5 equivalents relative to the acids.
-
NMR Acquisition: Acquire a quantitative ¹⁹F NMR spectrum of the equilibrium mixture. The signal corresponding to 10-fluorodecanol will be a triplet, while the reference acid will have its own distinct signal.
-
Equilibrium Measurement: Integrate the signals for the protonated and deprotonated forms of both the 10-fluorodecanol and the reference acid. The ratio of these species directly relates to the equilibrium constant (Keq) for the proton exchange.
-
pKa Calculation: The difference in pKa (ΔpKa) between 10-fluorodecanol and the reference acid can be calculated using the equation: ΔpKa = -log(Keq). The absolute pKa of 10-fluorodecanol can then be determined relative to the known pKa of the reference compound.
Trustworthiness: This method is self-validating. The single NMR spectrum captures the concentrations of all four species at equilibrium simultaneously, minimizing errors from separate measurements. The use of a known reference standard provides a reliable anchor for the pKa value.
Expected Outcome: We predict the pKa of 10-fluorodecanol will be slightly lower than that of 1-decanol, quantifying the long-range electron-withdrawing effect of the terminal fluorine.
Benchmark 2: Nucleophilicity via Kinetic Analysis of Esterification
Causality: Esterification is a fundamental reaction where the alcohol acts as a nucleophile. By measuring the reaction rate under controlled conditions, we can directly quantify the nucleophilic character of the hydroxyl group. Comparing the second-order rate constant (k₂) for 10-fluorodecanol against non-fluorinated (1-decanol) and a proximally-fluorinated alcohol (e.g., 4-fluorobutanol) will create a clear reactivity scale. We will use a standard acid chloride, such as benzoyl chloride, to ensure the reaction is rapid and easily monitored.
Experimental Protocol: In-situ IR Spectroscopy for Kinetic Analysis
-
Reaction Setup: A jacketed glass reactor equipped with an in-situ FTIR probe and a thermostat is charged with a solution of benzoyl chloride in a dry, inert solvent (e.g., anhydrous acetonitrile).
-
Initiation: The reaction is initiated by injecting a precise volume of the alcohol (10-fluorodecanol, 1-decanol, or 4-fluorobutanol), and data acquisition is started immediately. The reaction should be run under pseudo-first-order conditions with the alcohol in large excess.
-
Real-Time Monitoring: The disappearance of the benzoyl chloride carbonyl stretch (around 1775 cm⁻¹) and the appearance of the ester carbonyl stretch (around 1720 cm⁻¹) are monitored in real-time.
-
Data Processing: The concentration of the reactant or product over time is used to calculate the observed rate constant (k_obs). The second-order rate constant (k₂) is then determined by dividing k_obs by the concentration of the alcohol.
-
Comparative Analysis: The experiment is repeated under identical conditions for each alcohol to ensure a direct and fair comparison of their k₂ values. Studies on long-chain alcohol etherification have shown that once the chain is sufficiently long (C6-C12), the reaction kinetics are largely independent of chain length for non-fluorinated alcohols, making 1-decanol an excellent baseline.[6][7]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. Acidities (pKa values) of Fluorocompounds at ESFC 2022 - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 6. osti.gov [osti.gov]
- 7. Effect of Alcohol Structure on the Kinetics of Etherification and Dehydration over Tungstated Zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of 10-Fluorodecanol: An Objective Comparison of Elemental Analysis and Spectroscopic Techniques
For researchers and professionals in drug development and materials science, the chemical purity of a synthetic building block like 10-fluorodecanol is not merely a quality metric; it is a prerequisite for reproducible results and regulatory compliance. The presence of even minor impurities can dramatically alter reaction kinetics, biological activity, and final product stability. This guide provides an in-depth comparison of elemental analysis—the traditional cornerstone of purity verification—with modern spectroscopic and chromatographic alternatives, offering field-proven insights to guide your analytical strategy.
The Foundational Role of Elemental Analysis (EA)
Elemental analysis (EA) has long served as a gatekeeper for confirming the identity and purity of a newly synthesized compound.[1] Its primary function is to determine the mass percentage of constituent elements (primarily Carbon, Hydrogen, Nitrogen, and heteroatoms) in a sample.[2] For 10-fluorodecanol (C₁₀H₂₁FO), this provides a fundamental check against the expected molecular formula.
The Principle: Combustion and Detection
The most common form of EA for organic compounds is combustion analysis.[3][4] A small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich environment. This process quantitatively converts the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and measured by detectors, such as thermal conductivity or infrared detectors, to determine their respective concentrations.[3] The determination of fluorine requires a separate process, often involving Schöniger oxidation or Inductively Coupled Plasma (ICP) methods after sample digestion.
Theoretical Composition of 10-Fluorodecanol (C₁₀H₂₁FO)
A pure sample of 10-fluorodecanol has the following theoretical elemental composition:
-
Carbon (C): 68.13%
-
Hydrogen (H): 12.01%
-
Oxygen (O): 9.08%
-
Fluorine (F): 10.78%
The gold standard for acceptance in many scientific journals and for internal quality control is that the experimentally determined values must fall within ±0.4% of the theoretical values.[5][6] A result of C: 68.01%, H: 12.10% would be considered a "pass," whereas a result of C: 67.50% would indicate a potential purity issue or an incorrect structural assignment.
Causality Behind the Method: Why is EA a "Bulk" Technique?
It is crucial to understand that EA determines the average elemental composition of the entire sample submitted for analysis. It does not identify or quantify individual impurities. This is both its greatest strength and its most significant limitation. If a sample is, for instance, 99.5% pure 10-fluorodecanol, the elemental analysis will likely pass within the ±0.4% tolerance. However, it provides no information about the nature of the 0.5% impurity. If the impurity is an isomer or a compound with a very similar elemental composition (e.g., decanol), EA will be completely blind to its presence.
Experimental Protocol: Elemental Analysis of 10-Fluorodecanol
-
Sample Preparation: Ensure the 10-fluorodecanol sample is homogenous and thoroughly dried under high vacuum to remove residual solvents, which are a common cause of failed analyses.[7]
-
Instrumentation: Utilize a modern CHNS/O elemental analyzer.
-
Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide).
-
Sample Weighing: Accurately weigh approximately 1-2 mg of the 10-fluorodecanol sample into a tin capsule.
-
Combustion & Analysis (C, H, O):
-
Place the capsule in the instrument's autosampler.
-
Initiate the combustion sequence (typically >900°C).
-
The resultant CO₂, H₂O, and O₂ gases are separated chromatographically and quantified.
-
-
Fluorine Analysis (via Ion Chromatography):
-
Combust a separate 1-2 mg sample in an oxygen flask (Schöniger oxidation).
-
Absorb the combustion products into a specific buffer solution, converting fluoride to the F⁻ ion.
-
Analyze the resulting solution using an ion chromatograph calibrated with fluoride standards.
-
-
Data Interpretation: Compare the experimentally determined percentages for C, H, O, and F against the theoretical values. The deviation for each element should be ≤0.4%.
Caption: Elemental Analysis Workflow for 10-Fluorodecanol.
Orthogonal Methods: A Comparative Analysis
To overcome the limitations of EA, a robust purity assessment must incorporate orthogonal techniques—methods that measure purity based on different physicochemical principles. For 10-fluorodecanol, the most powerful complementary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | Elemental Analysis (EA) | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Quantitative NMR (qNMR) |
| Principle | Combustion & detection of elemental gases. | Chromatographic separation by volatility, followed by mass-based identification.[8] | Nuclear spin resonance in a magnetic field, relative to an internal standard.[9] |
| Information Provided | Bulk elemental composition (e.g., %C, %H, %F). | Separation, identification, and quantification of volatile impurities. | Absolute purity determination, identification of fluorine-containing impurities.[10] |
| Sensitivity | Low (impurities <0.5% often missed). | High (ppm to ppb levels for many impurities).[11] | Moderate to High (typically detects >0.1% impurities). |
| Specificity | None (cannot identify specific impurities). | High (provides structural information of impurities via mass fragmentation). | High (identifies unique fluorine environments, providing structural clues). |
| Key Use Case | Confirms the molecular formula of a highly purified bulk sample. | Detects and identifies trace volatile organic impurities (e.g., starting materials, byproducts). | Accurately quantifies the main compound and any fluorine-containing impurities.[12] |
| Destructive? | Yes | Yes | No |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[8][13] A sample is vaporized and passed through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each compound elutes, it enters a mass spectrometer, which fragments the molecule and detects the fragments based on their mass-to-charge ratio. This fragmentation pattern acts as a "fingerprint" for identification.
For 10-fluorodecanol, GC-MS is invaluable for detecting:
-
Residual starting materials (e.g., 1-iodoperfluoroctane).
-
Non-fluorinated analogues (e.g., decanol).
-
Byproducts from the synthesis.
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation: Prepare a dilute solution of 10-fluorodecanol (e.g., 1 mg/mL) in a high-purity volatile solvent like ethyl acetate.
-
GC Method:
-
Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Integrate the peak area for 10-fluorodecanol and all other detected peaks. Purity is typically reported as area percent (Area of main peak / Total area of all peaks * 100). Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
¹⁹F Quantitative NMR (qNMR)
Given that 10-fluorodecanol contains a fluorine atom, ¹⁹F NMR is an exceptionally powerful and direct method for purity assessment.[14] The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, and its signals appear over a wide chemical shift range, minimizing signal overlap.[10] In a qNMR experiment, a known mass of the sample is mixed with a known mass of a high-purity, stable fluorinated internal standard.[15] The purity of the sample can be calculated directly by comparing the integral of the sample's ¹⁹F signal to the integral of the standard's ¹⁹F signal.
qNMR excels because:
-
It is a primary ratio method, not requiring a reference standard of the analyte itself.
-
It is non-destructive, allowing for sample recovery.
-
It simultaneously quantifies the main compound and any fluorine-containing impurities.
Experimental Protocol: ¹⁹F qNMR Purity Assay
-
Standard Selection: Choose a high-purity (>99.9%) internal standard with a ¹⁹F signal that does not overlap with 10-fluorodecanol (e.g., trifluorotoluene).
-
Sample Preparation:
-
Accurately weigh ~20 mg of 10-fluorodecanol into an NMR tube.
-
Accurately weigh ~10 mg of the internal standard into the same tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of any fluorine signal to ensure accurate integration. A d1 of 30 seconds is a safe starting point.
-
-
Data Analysis:
-
Integrate the ¹⁹F signal corresponding to 10-fluorodecanol and the signal for the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the mass, molar mass, and number of fluorine atoms for both the analyte and the standard.[12]
-
An Integrated Strategy for Purity Confirmation
Relying on a single technique for purity confirmation is insufficient for rigorous scientific and developmental work. A self-validating system employs an integrated, multi-technique approach where the strengths of one method compensate for the weaknesses of another.
Caption: Integrated Workflow for Purity Assessment.
This workflow illustrates the logical progression:
-
Post-Synthesis: After initial synthesis and purification, GC-MS is used as a rapid in-process check to ensure the bulk of impurities have been removed.
-
Final Confirmation: The isolated, dry product is then subjected to a panel of tests.
-
Elemental Analysis serves as a fundamental check. A passing result confirms that the bulk material has the correct elemental ratios for C₁₀H₂₁FO.
-
GC-MS provides high-sensitivity detection of any residual volatile impurities that EA would miss.
-
¹⁹F qNMR gives a highly accurate and precise measurement of the absolute purity, corroborating the GC-MS findings and specifically quantifying any fluorine-containing byproducts.
-
When the results from all three techniques are in agreement, a researcher can have the highest degree of confidence in the purity and identity of their 10-fluorodecanol.
Conclusion
While elemental analysis remains a valuable tool for verifying the elemental composition of a bulk material, it is not a comprehensive purity assay on its own.[2] For a fluorinated compound like 10-fluorodecanol, whose purity is critical for downstream applications, a multi-faceted approach is essential for robust, self-validating quality control. By combining the foundational check of elemental analysis with the high-sensitivity impurity profiling of GC-MS and the precise quantification of ¹⁹F qNMR, researchers can ensure the integrity of their materials and the reliability of their scientific outcomes.
References
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Wikipedia. Elemental analysis. [Link]
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ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
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ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]
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Patsnap Eureka. (2025, September 19). ICP-MS vs GC-MS: Which Excels in Analyzing Complex Organic Mate? [Link]
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EXMicro. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
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ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? [Link]
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Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. [Link]
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PMC. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
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Innovatech Labs. (2023, September 6). How GC/MS is Used to Determine Essential Oil Purity. [Link]
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ResearchGate. (2012, December 4). Is it possible to have a 10% elemental analysis deviation for an organic molecule? [Link]
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"comparative analysis of the melting points of fluorinated decanol isomers"
An In-Depth Comparative Analysis of the Melting Points of Fluorinated Decanol Isomers
Introduction: The Critical Role of Fluorine in Modern Chemistry
In the landscape of scientific innovation, particularly within drug development and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone of molecular design.[1] Fluorinated compounds exhibit a unique portfolio of physicochemical properties, including enhanced thermal stability, metabolic resistance, and altered lipophilicity, all of which are attributable to the high electronegativity and small size of the fluorine atom.[1][2] Understanding the fundamental physical properties of these molecules, such as their melting points, is not merely an academic exercise. It is a critical parameter that influences a compound's solubility, crystal structure, and formulation characteristics, thereby directly impacting its application and efficacy.
This guide provides a comparative analysis of the melting points of various fluorinated decanol isomers. As a Senior Application Scientist, my objective is to move beyond a simple tabulation of data. We will delve into the causality behind the observed melting point variations, grounding our analysis in the principles of intermolecular forces and molecular symmetry. This exploration will be supported by established experimental protocols, ensuring that the insights provided are both theoretically sound and practically relevant for researchers in the field.
Comparative Melting Point Data
The melting point of a compound is a direct indicator of the strength of the forces holding its molecules together in a crystal lattice.[3][4] The data presented below compares the non-fluorinated parent alcohol, 1-decanol, with several of its structural and fluorinated isomers.
| Compound Name | Isomeric Type | Molecular Formula | Melting Point (°C) |
| 1-Decanol | Parent Compound | C₁₀H₂₂O | 6.4[5] |
| 2-Decanol | Structural Isomer | C₁₀H₂₂O | -5 (avg. of -4 to -6)[6] |
| 1H,1H,2H,2H-Perfluoro-1-decanol | Fluorinated Isomer | C₁₀H₅F₁₇O | 50[7][8][9] |
| 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol | Fluorinated Isomer | C₁₀H₃F₁₉O | 82-90[10] |
| Table 1: Melting points of selected decanol and fluorinated decanol isomers. |
Analysis of Melting Point Trends
The Impact of Hydroxyl Group Position: 1-Decanol vs. 2-Decanol
A comparison between 1-decanol (6.4 °C) and 2-decanol (-5 °C) reveals that moving the hydroxyl group from the terminal position (C1) to an internal position (C2) leads to a decrease in the melting point. This is primarily due to a disruption in the efficiency of crystal lattice packing. The linear structure of 1-decanol allows for more orderly and compact packing, maximizing the effect of van der Waals forces. The hydroxyl group on the second carbon in 2-decanol introduces a "kink" in the chain, creating a less symmetric molecule that does not pack as efficiently, resulting in weaker overall intermolecular forces that are easier to overcome.[4][11]
The Influence of Fluorination
The most dramatic trend observed is the substantial increase in melting point upon fluorination. For instance, the melting point of 1H,1H,2H,2H-Perfluoro-1-decanol is 50 °C, a significant jump from 1-decanol's 6.4 °C. This elevation is a consequence of several factors:
-
Increased Molecular Weight and van der Waals Forces: Fluorine is significantly heavier than hydrogen. The substitution of hydrogen with fluorine atoms drastically increases the molecule's overall mass and electron density, leading to stronger London dispersion forces.[3][12][13]
-
Dipole-Dipole Interactions: The carbon-fluorine bond is highly polar due to fluorine's extreme electronegativity.[14] This creates strong molecular dipoles, resulting in powerful dipole-dipole interactions between molecules in the crystal lattice, which require more energy to disrupt.
The Effect of Fluorine Position: A Tale of Two Isomers
Comparing the two fluorinated isomers provides the most nuanced insight. The melting point of 2,2,3,3,...-Nonadecafluoro-1-decanol (82-90 °C) is considerably higher than that of 1H,1H,2H,2H-Perfluoro-1-decanol (50 °C). The primary difference lies in the proximity of the fluorine atoms to the hydroxyl group.
In 2,2,3,3,...-Nonadecafluoro-1-decanol, the highly electronegative fluorine atoms begin at the C2 position, exerting a powerful electron-withdrawing inductive effect on the C1 carbon and, subsequently, the attached hydroxyl group. This effect increases the acidity of the hydroxyl proton, leading to stronger hydrogen bonds. In contrast, the –CH₂CH₂– spacer in 1H,1H,2H,2H-Perfluoro-1-decanol shields the hydroxyl group from the inductive effects of the perfluorinated chain, resulting in hydrogen bonding that is strong, but less potent than its isomer.
The Science of Melting: A Look at Intermolecular Forces
The melting points of alcohols are governed by a combination of three key intermolecular forces. The strength and interplay of these forces dictate the energy required to transition from a solid to a liquid state.[15]
-
Hydrogen Bonding: The strongest of these forces in alcohols, occurring between the partially positive hydrogen of a hydroxyl group and the lone pair of electrons on an oxygen atom of a neighboring molecule.[13][15]
-
Dipole-Dipole Interactions: Present in polar molecules, these forces arise from the attraction between the positive end of one molecule and the negative end of another. Fluorination significantly enhances these interactions.[14]
-
London Dispersion Forces: The weakest type, present in all molecules. They result from temporary, induced dipoles due to the constant motion of electrons. Their strength increases with molecular size and surface area.[13][14]
Caption: Key intermolecular forces influencing melting points.
Experimental Protocol: Accurate Melting Point Determination
To ensure the reliability and reproducibility of melting point data, a standardized experimental procedure is essential. The following protocol describes the use of a modern digital melting point apparatus, a common and accurate method in organic chemistry labs.[16]
Methodology
-
Sample Preparation:
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed bottom.[17]
-
-
Apparatus Setup:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the starting temperature to about 15-20 °C below the expected melting point.
-
Set a slow heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating block.[16]
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[17]
-
The melting point is reported as the range from T₁ to T₂. A pure compound will typically have a sharp melting range of 0.5-1.5 °C.[16][18]
-
-
Post-Analysis:
-
Allow the apparatus to cool completely before the next measurement.
-
Dispose of the used capillary tube in the designated glass waste container.
-
Caption: Workflow for experimental melting point determination.
Conclusion
The melting points of fluorinated decanol isomers are dictated by a sophisticated interplay of molecular weight, intermolecular forces, and molecular symmetry. Our analysis demonstrates that fluorination drastically increases melting points by introducing strong dipole-dipole interactions and increasing London dispersion forces. Furthermore, the specific placement of fluorine atoms within the molecule can fine-tune these properties, with fluorination closer to the hydroxyl group leading to stronger hydrogen bonding and, consequently, higher melting points. For researchers and drug development professionals, a thorough understanding of these structure-property relationships is paramount for the rational design of new molecules with tailored physical characteristics for advanced applications.
References
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Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Determination of the melting point. (n.d.). University of Technology-Iraq. Retrieved from [Link]
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Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved from [Link]
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experiment (1) determination of melting points. (2021, September 19). University of Babylon. Retrieved from [Link]
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Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]
-
Andersen, O. S., et al. (2018). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal. Retrieved from [Link]
-
1,1,2,2-Tetrahydroperfluoro-1-decanol. (n.d.). LookChem. Retrieved from [Link]
-
Suhm, M. A., et al. (2000). Hydrogen Bonding in 2-Propanol. The Effect of Fluorination. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Problem 15 In the alcohols: a) what type(... (n.d.). Vaia. Retrieved from [Link]
-
Intermolecular Forces. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]
-
Linclau, B., et al. (2016). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Chemistry – A European Journal. Retrieved from [Link]
-
Background. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Properties and Trends of Organic Compounds. (2025, June 15). Student Academic Success Services, Queen's University. Retrieved from [Link]
-
Melting points and Boiling Points. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]
-
Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Chemistry Steps. Retrieved from [Link]
-
Perfluoro-1-decanol. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Heptadecafluoro-N-decanol. (2024, April 10). ChemBK. Retrieved from [Link]
-
Chemical Properties of 1-Decanol. (n.d.). Cheméo. Retrieved from [Link]
-
1-Decanol. (n.d.). Wikipedia. Retrieved from [Link]
-
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (2024, April 1). Molecules. Retrieved from [Link]
-
Fluorinated Building Blocks: A Comprehensive Overview. (2024, October 22). Alfa Chemistry. Retrieved from [Link]
-
DECANOL. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Fluorinated Polyurethanes, Synthesis and Properties. (2016, July 12). Polymers. Retrieved from [Link]
-
Fluorinated Polyurethanes, Synthesis and Properties. (2016, July 12). Semantic Scholar. Retrieved from [Link]
-
Ameduri, B. (2000). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 10-Fluorodecanol
In the landscape of modern drug development and materials science, the strategic incorporation of fluorine into organic molecules is a powerful tool for modulating chemical and biological properties. 10-Fluorodecanol, a key synthetic building block, is a prime example of a compound whose utility is balanced by the need for mindful handling and disposal. The exceptional strength of the carbon-fluorine bond, while advantageous in many applications, renders these molecules persistent and necessitates a disposal protocol grounded in chemical principles and regulatory compliance.
This guide provides an in-depth, procedural framework for the safe and environmentally responsible disposal of 10-fluorodecanol. Moving beyond a simple checklist, we will explore the causality behind each procedural step, empowering researchers to make informed decisions that protect themselves, their colleagues, and the environment.
The Chemical Rationale: Why 10-Fluorodecanol Demands Special Attention
10-Fluorodecanol (CAS No. 334-56-5) is a long-chain fatty alcohol with a terminal fluorine atom. This structural feature is central to its disposal considerations:
-
Chemical Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, making 10-fluorodecanol and other per- and polyfluoroalkyl substances (PFAS) highly resistant to natural degradation processes.[1] Improper disposal can lead to their accumulation in the environment, with long-lasting and potentially detrimental effects.[1][2][3]
-
Potential for Bioaccumulation: While data on 10-fluorodecanol specifically is limited, many long-chain fluorinated compounds are known to bioaccumulate in organisms.[1] This means they can build up in living tissues over time, potentially leading to adverse health effects.
-
Hazardous Decomposition Products: While stable under normal conditions, the combustion of halogenated organic compounds can produce highly toxic and corrosive byproducts, such as hydrogen fluoride (HF), if not performed under the controlled conditions of a specialized incinerator.
-
Aquatic Toxicity: Safety data for analogous long-chain alcohols, such as 1-dodecanol, indicates high toxicity to aquatic life with long-lasting effects.[4] It is prudent to assume that 10-fluorodecanol poses a similar, if not greater, environmental hazard.
Core Directive: A Step-by-Step Protocol for Disposal
The following protocol is a self-validating system designed to ensure safety and compliance from the point of waste generation to its final disposition.
Part 1: Personal Protective Equipment (PPE) and Immediate Safety
Before handling any chemical waste, ensure you are wearing the appropriate PPE. For 10-fluorodecanol, this includes:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat must be worn.
Part 2: Waste Segregation - The Cornerstone of Safe Disposal
Proper segregation is critical to prevent dangerous reactions and to ensure the waste can be accepted by a disposal facility.
-
Designate a "Halogenated Organic Waste" Container: All waste containing 10-fluorodecanol must be collected in a dedicated container specifically for halogenated organic compounds. This includes pure 10-fluorodecanol, solutions containing it, and contaminated materials.
-
Avoid Co-mingling: Never mix 10-fluorodecanol waste with the following:
-
Non-halogenated organic waste: Mixing these waste streams complicates disposal and significantly increases costs.
-
Strong Acids or Bases: Can cause violent reactions.
-
Oxidizing Agents: Can create a fire or explosion hazard.
-
Aqueous Waste: 10-fluorodecanol is not miscible with water and belongs in a solvent-based waste stream.
-
Part 3: Waste Collection and Containment
-
Liquid Waste:
-
Use a chemically compatible container (e.g., a glass bottle or a high-density polyethylene carboy) with a secure, screw-top lid.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "10-Fluorodecanol," and any other solvents present with their approximate percentages.
-
Keep the container closed at all times, except when adding waste.
-
Do not fill the container beyond 80% capacity to allow for vapor expansion.
-
-
Solid Waste:
-
This includes contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips.
-
Collect this waste in a clearly labeled, puncture-resistant container or a designated plastic bag for solid chemical waste.
-
The label should read "Solid Waste Contaminated with 10-Fluorodecanol."
-
-
Contaminated Glassware:
-
Whenever possible, decontaminate glassware by triple-rinsing with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
The solvent rinsate must be collected and disposed of as halogenated liquid waste.
-
Once decontaminated, the glassware can typically be disposed of in the appropriate glass waste container.
-
Part 4: Storage and Final Disposal
-
Temporary Storage: Store your labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from general traffic and have secondary containment (e.g., a spill tray).
-
Professional Disposal: The only acceptable method for the final disposal of 10-fluorodecanol is through a licensed hazardous waste disposal company.[4][5] These companies will ensure the waste is destroyed via high-temperature incineration under controlled conditions that can safely manage the resulting hazardous byproducts.
-
Documentation: Maintain a log of the waste generated. Your institution's Environmental Health and Safety (EHS) office will provide specific procedures for requesting a waste pickup.
Table 1: Summary of 10-Fluorodecanol Waste Streams and Handling
| Waste Type | Container | Labeling | Disposal Route |
| Pure or dissolved 10-Fluorodecanol | Sealed, chemically resistant bottle or carboy | "Hazardous Waste," "Halogenated Organic Liquid," "10-Fluorodecanol," and list of all components with percentages. | Licensed Hazardous Waste Vendor (Incineration) |
| Contaminated Solvents | Sealed, chemically resistant bottle or carboy | "Hazardous Waste," "Halogenated Organic Liquid," and list of all components with percentages. | Licensed Hazardous Waste Vendor (Incineration) |
| Contaminated Solids (Gloves, etc.) | Labeled, puncture-resistant container or designated waste bag | "Hazardous Waste," "Solid Waste Contaminated with 10-Fluorodecanol" | Licensed Hazardous Waste Vendor (Incineration) |
Visualizing the Disposal Workflow
This diagram outlines the critical decision points and procedural flow for the proper management of 10-fluorodecanol waste.
Caption: A flowchart detailing the proper disposal pathway for 10-fluorodecanol waste.
References
-
General Safety Data Sheet Information. Generic SDS Provider. [Link]
-
3-Aminopropyltrimethoxysilane Cas 13822-56-5 SDS. Co-Formula. [Link]
-
Neurotoxic effects of perfluoroalkylated compounds: mechanisms of action and environmental relevance. Mariussen, E. (2012). Archives of Toxicology, 86(9), 1-13. [Link]
-
The Devil they Knew: Chemical Documents Analysis of Industry Influence on PFAS Science. Birnbaum, L. S., et al. (2023). Environmental Health, 22(1), 1-13. [Link]
-
Environmental risk evaluation report: Perflunafene [PFD] (CAS no. 206-94-5). GOV.UK. [Link]
-
Vinylidene Fluoride (CAS No. 75-38-7). ECETOC. (2002). JACC No. 49. [Link]
-
Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]
Sources
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Personal Protective Equipment & Handling Guide: Decanol, 10-fluoro-
Executive Safety Summary
Compound: Decanol, 10-fluoro- (CAS: Variable/Research Grade) Primary Hazard: "Lethal Synthesis" Precursor. Critical Warning: While 10-fluoro-1-decanol acts as a lipophilic alcohol, its primary danger lies in its metabolic fate.[1] Through biological oxidation, it converts to fluoroacetic acid , a potent inhibitor of the Krebs cycle. Immediate Action: Handle as a high-toxicity poison . Prevent all skin contact and inhalation.[2][3][4]
Part 1: The Toxicological Context (Expertise & Logic)
To select the correct PPE, one must understand the mechanism of toxicity. Standard Safety Data Sheets (SDS) for research-grade fluorinated lipids often list them merely as "Irritants" due to a lack of specific animal data. As a Senior Application Scientist, I urge you to look beyond the generic classification.
The Mechanism of "Lethal Synthesis"
10-fluoro-1-decanol is an
-
Oxidation: Alcohol Dehydrogenase (ADH) converts the alcohol to 10-fluorodecanoic acid .
-
Beta-Oxidation: The fatty acid enters the mitochondrial beta-oxidation cycle.[5][6][7] Because the chain length is even (C10), it is sequentially cleaved into 2-carbon units (Acetyl-CoA).[5]
-
The Toxic End-Product: The final cleavage releases Fluoroacetyl-CoA .
-
Mitochondrial Blockade: Fluoroacetyl-CoA condenses with oxaloacetate to form Fluorocitrate , which irreversibly binds to Aconitase . This halts the Krebs cycle, leading to cellular asphyxiation and death (similar to Sodium Fluoroacetate/1080 poisoning).
Implication for PPE: Because the compound is lipophilic (fat-soluble), it penetrates the skin more effectively than short-chain fluoro-alcohols. Standard nitrile gloves may offer insufficient protection over long durations.
Figure 1: The metabolic activation pathway of 10-fluoro-1-decanol. The compound itself is a "prodrug" for the toxic agent fluoroacetyl-CoA.
Part 2: PPE Selection Matrix
Based on the lipophilic nature and metabolic toxicity risk, the following PPE standards are mandatory.
| Protection Zone | Standard Requirement | Enhanced Requirement (High Concentration/Volume) | Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil each). Change every 30 mins. | Silver Shield / Laminate Gloves (under nitrile outer glove). | Lipophilic alkyl chains can permeate nitrile. Laminate offers broad chemical resistance. |
| Respiratory | Certified Chemical Fume Hood (Face velocity: 80-100 fpm). | P100/OV Respirator (if hood work is impossible). | Prevents inhalation of aerosols/vapors which enter the blood stream rapidly. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1). | Full Face Shield + Goggles. | Standard safety glasses do not seal against splashes or creeping vapors. |
| Body | Lab Coat (Cotton/Poly blend, buttoned). | Tyvek® Lab Coat or Apron (Impervious). | Cotton absorbs lipids; Tyvek repels them. |
Part 3: Operational Protocol
This workflow is designed as a self-validating loop: Isolate
Step 1: Engineering Control Verification
-
Check: Verify fume hood flow monitor is green/normal.
-
Prepare: Place a disposable absorbent pad (pig mat) in the center of the hood. This defines your "Hot Zone."
-
Validation: If the tissue paper test at the sash opening fails (paper blows out), STOP . Do not proceed.
Step 2: Handling & Weighing
-
Solids: If the compound is solid/waxy, use an anti-static weighing boat.
-
Liquids: If liquid, use a positive-displacement pipette to prevent dripping.
-
Technique:
-
Don inner gloves (Laminate or Nitrile).
-
Don outer gloves (Nitrile).
-
Keep all open vessels inside the hood boundary.
-
After weighing, wipe the exterior of the stock bottle with a Kimwipe dampened with Acetone before returning it to storage. This prevents "creeping" contamination on shelf surfaces.
-
Step 3: Waste Management
-
Segregation: Do NOT mix with general organic waste if possible. Create a satellite accumulation container labeled: "Fluorinated Organics - TOXIC."
-
Why? Mixing fluorinated lipids with strong acids/bases in a main waste stream can sometimes liberate HF or other volatile fluorides unexpectedly.
Figure 2: The "Safe Loop" operational workflow. Note the specific step for decontaminating the bottle exterior.
Part 4: Emergency Response
1. Skin Contact (The most likely risk)
-
Immediate: Remove contaminated clothing/gloves immediately.
-
Wash: Rinse with soap and lukewarm water for 15 minutes.
-
Contraindication: Do NOT use hot water (opens pores) or abrasive scrubbing (damages skin barrier), as this accelerates absorption of the lipophilic tail.
2. Ingestion/Inhalation [3][8][9]
-
Action: Transport to emergency care immediately.
-
Medical Note: Inform the treating physician that the patient was exposed to a "Long-chain Omega-Fluoro Alcohol capable of metabolic conversion to Fluoroacetate."
-
Therapeutic Insight: While ethanol therapy is standard for methanol poisoning, its role here is theoretical (inhibiting the initial ADH conversion). The primary clinical concern is citrate accumulation and hypocalcemia .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Pattison, F. L. M., & Peters, R. A. (1966).[10] Monofluoro Aliphatic Compounds. Handbook of Experimental Pharmacology. [Link]
-
Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. [Link]
-
PubChem. (n.d.). 10-Fluoro-1-decanol Compound Summary. National Library of Medicine. [Link]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs [mdpi.com]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. carlroth.com [carlroth.com]
- 10. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
